N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide
Description
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Properties
IUPAC Name |
N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O5S/c11-6-5-9-16(14,15)8-4-2-1-3-7(8)10(12)13/h1-4,9,11H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUFFUHLKZMSVPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00389241 | |
| Record name | N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00389241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18226-11-4 | |
| Record name | N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00389241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide is a chemical compound with the molecular formula C8H10N2O5S. While its specific biological activities and applications in drug development are not extensively documented in publicly available literature, its structure suggests potential utility as a chemical intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, a detailed, inferred synthesis protocol, and a discussion of its potential, though currently unsubstantiated, roles in research.
Chemical and Physical Properties
This compound is an organic compound belonging to the benzenesulfonamide family. The presence of a nitro group and a hydroxyethyl group imparts specific chemical characteristics.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C8H10N2O5S | [2][3] |
| Molecular Weight | 246.24 g/mol | [2][3] |
| CAS Number | 18226-11-4 | [2][3] |
| IUPAC Name | This compound | [1] |
| Computed XLogP3 | 0.4 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 6 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
Synthesis
Inferred Experimental Protocol: Synthesis of this compound
This protocol is based on general procedures for the synthesis of N-substituted sulfonamides from sulfonyl chlorides and amines.
Materials:
-
2-Nitrobenzenesulfonyl chloride
-
Ethanolamine
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine or other suitable base
-
Deionized water
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Hexane
-
Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator, etc.)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve ethanolamine (1.0 equivalent) in anhydrous dichloromethane. Add triethylamine (1.1 equivalents) to the solution. Cool the mixture to 0 °C in an ice bath with stirring.
-
Addition of Sulfonyl Chloride: Dissolve 2-nitrobenzenesulfonyl chloride (1.05 equivalents) in anhydrous dichloromethane.[6] Add this solution dropwise to the cooled ethanolamine solution over a period of 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from a suitable solvent system to afford pure this compound.
Diagram 1: Synthesis Workflow
Caption: A logical workflow for the synthesis of this compound.
Biological Activity and Applications in Drug Development
Currently, there is a notable absence of published research detailing the biological activity, mechanism of action, or specific applications of this compound in drug development or as a research tool. While the sulfonamide functional group is a well-known pharmacophore present in many antibacterial, diuretic, and anticonvulsant drugs, the specific combination of the 2-nitrobenzenesulfonyl and N-(2-hydroxyethyl) moieties has not been explored in the context of biological activity in the available literature.
Signaling Pathways
Due to the lack of information on the biological targets and mechanism of action of this compound, there are no known signaling pathways associated with this compound.
Conclusion
This compound is a defined chemical entity with known physical and chemical properties. Its synthesis can be reliably predicted based on standard organic chemistry principles. However, its biological role and potential applications in pharmacology and drug development remain uncharted territory. This presents an opportunity for researchers to investigate the bioactivity of this compound, potentially uncovering novel therapeutic properties or applications as a chemical probe. Future studies should focus on screening this molecule in various biological assays to elucidate any potential pharmacological effects.
References
- 1. This compound | C8H10N2O5S | CID 3102011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 18226-11-4 [chemicalbook.com]
- 3. This compound | 18226-11-4 [chemicalbook.com]
- 4. 2-Nitrobenzenesulfonyl Chloride | Sulfonylation Reagent [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 2-ニトロベンゼンスルホニルクロリド 97% | Sigma-Aldrich [sigmaaldrich.com]
An In-depth Technical Guide to N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide: Structure, Properties, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide is a synthetic organic compound belonging to the nitrobenzenesulfonamide class. While extensive research on its specific biological activities is not widely published, its structural motifs—a nitroaromatic ring and a sulfonamide linkage—are present in numerous compounds with diverse pharmacological properties. This technical guide provides a comprehensive overview of the known physicochemical properties, spectral data, and detailed hypothetical protocols for the synthesis, purification, and characterization of this compound. Furthermore, based on the activities of structurally related molecules, a speculative exploration of its potential biological activities and mechanisms of action is presented to stimulate further research and drug development efforts.
Chemical Structure and Properties
This compound possesses a well-defined chemical structure that dictates its physical and chemical properties.
Chemical Structure:
Molecular Formula: C₈H₁₀N₂O₅S[1]
Molecular Weight: 246.24 g/mol [1][2]
CAS Number: 18226-11-4[2]
Synonyms:
-
Benzenesulfonamide, N-(2-hydroxyethyl)-2-nitro-[2]
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Melting Point | 83-85 °C | [3] |
| Boiling Point (Predicted) | 462.2 ± 55.0 °C | [3] |
| Density (Predicted) | 1.484 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 9.78 ± 0.40 | [3] |
| LogP (Predicted) | 0.464 | [4] |
Table 1: Physicochemical properties of this compound.
Spectral Data
Spectroscopic data is crucial for the structural elucidation and confirmation of this compound.
| Spectrum Type | Data Highlights | Reference |
| ¹H NMR (DMSO-d₆) | Peaks corresponding to the aromatic, ethyl, and hydroxyl protons are expected. The aromatic protons will likely appear as complex multiplets in the downfield region (δ 7.5-8.5 ppm). The methylene protons of the hydroxyethyl group will appear as two triplets, and the hydroxyl proton will be a broad singlet. | [5] |
| Infrared (IR) | Characteristic absorption bands for the sulfonyl group (S=O stretching), nitro group (N-O stretching), hydroxyl group (O-H stretching), and N-H stretching of the sulfonamide are expected. |
Table 2: Summary of spectral data for this compound.
Experimental Protocols
The following sections provide detailed, albeit generalized, protocols for the synthesis, purification, and characterization of this compound based on established methods for similar compounds.
Synthesis of this compound
This protocol describes the synthesis via the reaction of 2-nitrobenzenesulfonyl chloride with ethanolamine.
Materials:
-
2-Nitrobenzenesulfonyl chloride
-
Ethanolamine
-
Triethylamine (or another suitable base)
-
Dichloromethane (or another suitable solvent)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve ethanolamine (1.0 eq) and triethylamine (1.1 eq) in dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Dissolve 2-nitrobenzenesulfonyl chloride (1.0 eq) in dichloromethane and add it dropwise to the cooled amine solution over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
Purification by Recrystallization
Materials:
-
Crude this compound
-
Ethanol
-
Water
-
Activated charcoal (optional)
Equipment:
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and flask
-
Filter paper
-
Vacuum source
Procedure:
-
Transfer the crude product to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
If colored impurities are present, add a small amount of activated charcoal and boil for a few minutes.
-
Perform a hot gravity filtration to remove insoluble impurities and charcoal into a clean, pre-warmed Erlenmeyer flask.
-
Allow the filtrate to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol-water mixture.
-
Dry the purified crystals under vacuum.
Characterization
¹H NMR Spectroscopy:
-
Dissolve a small amount of the purified product in deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum using a standard NMR spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks to determine the relative number of protons.
Infrared (IR) Spectroscopy:
-
Prepare a KBr pellet containing a small amount of the purified product or acquire the spectrum using an ATR-FTIR spectrometer.
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the functional groups present in the molecule.
Hypothetical Biological Activity and Signaling Pathway
While no direct experimental data on the biological activity of this compound is currently available, the presence of the nitrobenzenesulfonamide scaffold allows for the formulation of a hypothetical mechanism of action based on the known activities of structurally related compounds. Many benzenesulfonamide derivatives are known to act as inhibitors of various enzymes, particularly carbonic anhydrases and kinases.
Postulated Mechanism of Action: Kinase Inhibition
Numerous benzenesulfonamide derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer. The sulfonamide moiety can act as a hydrogen bond donor and acceptor, interacting with the hinge region of the kinase active site. The nitro group, being a strong electron-withdrawing group, can influence the electronic properties of the aromatic ring and potentially form specific interactions within the active site.
Based on this, a plausible, yet speculative, signaling pathway that this compound might modulate is the PI3K/Akt/mTOR pathway , a critical regulator of cell proliferation, survival, and growth that is frequently hyperactivated in cancer.
Visualizing the Hypothetical Pathway
The following diagram, generated using the DOT language, illustrates the hypothetical inhibitory effect of this compound on the PI3K/Akt/mTOR signaling pathway.
Hypothetical inhibition of the PI3K/Akt/mTOR pathway.
Experimental Workflow for Biological Evaluation
To validate the hypothetical biological activity of this compound, a systematic experimental workflow is proposed.
Proposed workflow for biological activity assessment.
Conclusion
This compound is a readily synthesizable compound with physicochemical properties that warrant further investigation into its biological potential. While direct experimental evidence of its activity is lacking, its structural similarity to known kinase inhibitors suggests that it may act on key cellular signaling pathways, such as the PI3K/Akt/mTOR pathway. The experimental protocols and workflows outlined in this guide provide a solid foundation for future research to elucidate the pharmacological profile of this compound and its derivatives, potentially leading to the development of novel therapeutic agents. It is imperative that the hypothetical nature of the proposed biological activity is recognized and that rigorous experimental validation is conducted.
References
N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide: A Technical Overview
IUPAC Name: N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of this compound, geared towards researchers, scientists, and professionals in drug development. While specific experimental data for this compound is limited in publicly accessible literature, this guide synthesizes available information and draws parallels from closely related compounds to offer insights into its characteristics and potential applications.
Chemical and Physical Properties
This compound is a nitroaromatic organic compound. Its key chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O₅S | [1][2] |
| Molecular Weight | 246.24 g/mol | [2] |
| IUPAC Name | This compound | [1] |
| CAS Number | 18226-11-4 | [2] |
| Melting Point | 83-85 °C | |
| Appearance | (Not specified, likely a solid at room temperature) | |
| Solubility | (Not specified) |
Synthesis
A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, the synthesis of nitrobenzenesulfonamides is generally achieved through the reaction of a corresponding nitrobenzenesulfonyl chloride with a primary or secondary amine. Therefore, a plausible synthetic route for this compound is the reaction of 2-nitrobenzenesulfonyl chloride with ethanolamine.
General Experimental Protocol (Hypothetical)
This protocol is adapted from the general synthesis of N-substituted sulfonamides and would require optimization for this specific compound.
Reaction Scheme:
Caption: General reaction scheme for the synthesis of this compound.
Materials:
-
2-Nitrobenzenesulfonyl chloride
-
Ethanolamine
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Base (e.g., Triethylamine, Pyridine)
-
Hydrochloric acid (for workup)
-
Saturated sodium bicarbonate solution (for workup)
-
Brine (for workup)
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
-
Solvents for chromatography (e.g., Ethyl acetate, Hexane)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-nitrobenzenesulfonyl chloride in the chosen anhydrous solvent.
-
Cool the solution in an ice bath (0 °C).
-
In a separate flask, prepare a solution of ethanolamine and the base in the same anhydrous solvent.
-
Add the ethanolamine solution dropwise to the cooled solution of 2-nitrobenzenesulfonyl chloride with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified time (e.g., 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the purified product by spectroscopic methods (NMR, IR, Mass Spectrometry) and determine its melting point.
Characterization
Characterization of the final product is crucial to confirm its identity and purity. The following techniques would be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to elucidate the structure of the molecule. A ¹H NMR spectrum for this compound is available in the SpectraBase database.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the functional groups present, such as the sulfonyl (S=O), nitro (N-O), hydroxyl (O-H), and N-H groups.
-
Melting Point Analysis: To assess the purity of the synthesized compound.
Potential Biological Activities and Signaling Pathways
Potential Antimicrobial Activity
Nitroaromatic compounds, as a class, are known to possess antimicrobial properties. Their mechanism of action is often attributed to the reductive activation of the nitro group by microbial nitroreductases. This process generates reactive nitrogen species that can damage cellular components like DNA, leading to cell death. While some benzenesulfonate derivatives have shown anticancer activity, the antimicrobial potential of this compound warrants investigation.
Potential Anticancer Activity
Several benzenesulfonate and sulfonamide derivatives have been investigated for their anticancer properties. For instance, some benzenesulfonate scaffolds have demonstrated high anticancer activity and the ability to induce G2/M cell cycle arrest. The cytotoxic effects are often linked to the induction of apoptosis and autophagy. Given these precedents, this compound could be a candidate for anticancer screening.
Potential Anticonvulsant Activity
Derivatives of N-(2-hydroxyethyl)amides have been shown to exhibit anticonvulsant activity. Although this compound belongs to a different chemical class (sulfonamide vs. amide), the presence of the N-(2-hydroxyethyl) moiety might confer some neurological activity. However, this is highly speculative and would require experimental validation.
Signaling Pathways
Due to the lack of specific biological studies on this compound, no signaling pathways have been elucidated for this compound. Future research would need to focus on identifying its cellular targets to understand its mechanism of action and the signaling cascades it may modulate.
Experimental Protocols for Biological Evaluation
Should this compound be investigated for biological activity, the following are examples of key experimental protocols that could be employed.
Antimicrobial Susceptibility Testing
Method: Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Include positive (microorganism with no compound) and negative (medium only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
In Vitro Cytotoxicity Assay
Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability.
-
Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a solubilization buffer).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for the in vitro cytotoxicity MTT assay.
Conclusion
This compound is a compound for which fundamental chemical data is available. However, a significant gap exists in the scientific literature regarding its specific synthesis protocols and, more importantly, its biological activities and mechanisms of action. Based on the known properties of related chemical structures, it holds potential for investigation in the fields of antimicrobial and anticancer drug discovery. This technical guide serves as a foundational resource to stimulate and guide future research into this and similar nitrobenzenesulfonamide derivatives. Further experimental validation is essential to unlock the therapeutic potential of this class of compounds.
References
An In-depth Technical Guide to N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide
CAS Number: 18226-11-4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide, a molecule of interest in organic synthesis and potentially in medicinal chemistry. Due to the limited publicly available data on this specific compound, this guide combines established information with reasoned postulations regarding its synthesis, properties, and potential biological applications, drawing parallels with structurally related molecules.
Chemical Properties and Data
This compound is a sulfonamide derivative characterized by a 2-nitrophenyl group and a hydroxyethyl substituent on the sulfonamide nitrogen. The ortho-nitro group significantly influences the electronic properties of the benzene ring and the reactivity of the sulfonamide moiety.
Table 1: Physicochemical and Spectroscopic Data
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O₅S | --INVALID-LINK-- |
| Molecular Weight | 246.24 g/mol | --INVALID-LINK-- |
| Predicted Melting Point | 83-85 °C | Commercial supplier data |
| Predicted Boiling Point | 462.2 ± 55.0 °C | Commercial supplier data |
| Predicted Density | 1.484 ± 0.06 g/cm³ | Commercial supplier data |
| Predicted pKa | 9.78 ± 0.40 | Commercial supplier data |
| ¹H NMR (DMSO-d₆) | Available | --INVALID-LINK-- |
Synthesis and Purification
Experimental Protocol: Synthesis
Reaction Scheme:
Materials:
-
2-Nitrobenzenesulfonyl chloride
-
Ethanolamine
-
Triethylamine (or another suitable base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve ethanolamine (1.0 equivalent) and triethylamine (1.1 equivalents) in dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 2-nitrobenzenesulfonyl chloride (1.0 equivalent) in dichloromethane to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, deionized water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Experimental Protocol: Purification
The crude this compound can be purified by recrystallization or column chromatography.
Recrystallization:
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Slowly add a non-polar solvent like hexane or heptane until the solution becomes turbid.
-
Allow the solution to cool slowly to room temperature and then in a refrigerator to facilitate crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Column Chromatography:
-
Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column and collect fractions.
-
Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure.
Potential Biological Activity and Experimental Assays (Hypothetical)
There is no direct evidence in the scientific literature regarding the biological activity of this compound. However, the nitrobenzenesulfonamide scaffold is present in various compounds with documented biological effects. Based on this, we can hypothesize potential areas of investigation and the corresponding experimental protocols.
-
Hypothesis: Nitrobenzenesulfonamide derivatives can act as inhibitors of certain enzymes, such as carbonic anhydrases or kinases, due to the sulfonamide group's ability to coordinate with metal ions in active sites or participate in hydrogen bonding interactions.
Hypothetical Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol describes a general method to screen for potential kinase inhibitory activity.
Materials:
-
This compound
-
Recombinant kinase of interest (e.g., a tyrosine kinase)
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
A detection reagent (e.g., a phosphospecific antibody or a luminescence-based ATP detection kit)
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of this compound in the kinase assay buffer.
-
In a microplate, add the kinase, its substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time.
-
Stop the reaction and measure the kinase activity using a suitable detection method.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Hypothetical Kinase Inhibition Assay Workflow
The 2-Nitrobenzenesulfonyl (Nosyl) Group: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
The 2-nitrobenzenesulfonyl (nosyl or Ns) protecting group has emerged as a versatile and valuable tool in modern organic synthesis, particularly in the construction of complex molecules, including peptides and pharmaceuticals. Its robust nature, coupled with its unique deprotection mechanism, offers significant advantages in multi-step synthetic strategies. This technical guide provides an in-depth overview of the nosyl protecting group, covering its fundamental properties, mechanisms of protection and deprotection, quantitative stability data, and detailed experimental protocols.
Core Properties and Applications
The nosyl group is a sulfonyl-based protecting group primarily used for primary and secondary amines. The presence of the ortho-nitro group on the benzene ring is crucial to its reactivity, rendering the sulfonamide acidic enough for facile N-alkylation and activating the aryl ring for nucleophilic aromatic substitution, which is the key to its mild deprotection.[1][2]
Key Advantages:
-
Orthogonality: The nosyl group is stable under the acidic and basic conditions typically used to remove other common amine protecting groups like tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), respectively. This orthogonality is critical in complex syntheses requiring selective deprotection.[3]
-
Mild Deprotection: Cleavage of the nosyl group is achieved under mild, nucleophilic conditions, most commonly using thiols in the presence of a mild base.[1][3] This avoids the harsh acidic or hydrogenolysis conditions required for Boc and Cbz removal, respectively.
-
Activation: The electron-withdrawing nature of the nosyl group increases the acidity of the N-H proton of a protected primary amine, facilitating subsequent N-alkylation reactions, a cornerstone of the Fukuyama amine synthesis.
Data Presentation: Comparative Stability of Amine Protecting Groups
The selection of an appropriate protecting group is contingent on its stability throughout a synthetic sequence. The following table summarizes the stability of the nosyl group compared to the widely used Boc and Cbz protecting groups under various conditions.
| Protecting Group | Reagents/Conditions | Stability |
| 2-Nitrobenzenesulfonyl (Nosyl) | Strong Acids (e.g., TFA, HCl) | Stable |
| Strong Bases (e.g., NaOH, KOH) | Stable | |
| Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | Stable | |
| Nucleophiles (e.g., Thiols + Base) | Labile | |
| tert-Butoxycarbonyl (Boc) | Strong Acids (e.g., TFA, HCl) | Labile |
| Strong Bases (e.g., NaOH, KOH) | Stable | |
| Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | Stable | |
| Nucleophiles (e.g., Thiols + Base) | Stable | |
| Benzyloxycarbonyl (Cbz) | Strong Acids (e.g., HBr/AcOH) | Labile |
| Strong Bases (e.g., NaOH, KOH) | Stable | |
| Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | Labile | |
| Nucleophiles (e.g., Thiols + Base) | Stable |
Mechanisms of Protection and Deprotection
The utility of the nosyl group is defined by its straightforward installation and its unique, mild removal.
Protection of Amines
The protection of a primary or secondary amine with a nosyl group is typically achieved by reacting the amine with 2-nitrobenzenesulfonyl chloride (nosyl chloride) in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl byproduct.
Deprotection of Nosylamides
The cleavage of the N-S bond in a nosylamide is a key feature of this protecting group. It proceeds via a nucleophilic aromatic substitution mechanism. A soft nucleophile, typically a thiolate anion generated in situ from a thiol and a base, attacks the electron-deficient aromatic ring of the nosyl group. This forms a Meisenheimer complex, an intermediate that subsequently collapses to release the free amine and a sulfene, which is trapped to form a stable byproduct.
Experimental Protocols
The following are detailed protocols for the protection of a primary amine with nosyl chloride and the subsequent deprotection.
Protocol 1: N-Nosylation of a Primary Amine
This procedure is a general method for the protection of primary amines.
Materials:
-
Primary amine
-
2-Nitrobenzenesulfonyl chloride (Nosyl-Cl)
-
Pyridine (or Triethylamine)
-
Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
Dissolve the primary amine (1.0 equiv) in dichloromethane (DCM) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.2 equiv) to the solution.
-
Slowly add a solution of 2-nitrobenzenesulfonyl chloride (1.1 equiv) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: Thiol-Mediated Deprotection of a Nosylamide (Fukuyama Deprotection)
This protocol is adapted from the Fukuyama amine synthesis and is a robust method for nosyl group cleavage.
Materials:
-
N-nosylated amine
-
Thiophenol
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Water bath or heating mantle
Procedure:
-
To a solution of the N-nosylated amine (1.0 equiv) in acetonitrile or DMF, add potassium carbonate (3.0 equiv) or cesium carbonate (2.0 equiv).[3]
-
Add thiophenol (2.5 equiv) to the mixture.
-
Stir the reaction mixture at room temperature or heat to 40-50 °C for 1-3 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amine.
Experimental Workflow: Fukuyama Amine Synthesis
The Fukuyama amine synthesis is a powerful application of nosyl chemistry for the preparation of secondary amines from primary amines. The general workflow is depicted below.
Conclusion
The 2-nitrobenzenesulfonyl (nosyl) protecting group offers a compelling combination of stability and mild cleavage conditions, making it an invaluable asset in modern organic synthesis. Its orthogonality to other common protecting groups and its role as an activating group in the Fukuyama amine synthesis underscore its utility for researchers, scientists, and drug development professionals. The detailed protocols and mechanistic understanding provided in this guide are intended to facilitate the successful implementation of nosyl chemistry in a variety of synthetic endeavors.
References
The Ortho-Nitro Group's Pivotal Role in Benzenesulfonamide Reactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic placement of a nitro group at the ortho position of a benzenesulfonamide scaffold profoundly influences its chemical reactivity and biological activity. This in-depth technical guide explores the multifaceted role of the ortho-nitro group, delving into its electronic and steric effects, its impact on acidity and hydrogen bonding, and its implications for drug design, particularly in the context of carbonic anhydrase inhibition. Through a comprehensive review of available data, experimental protocols, and mechanistic insights, this document serves as a critical resource for professionals engaged in medicinal chemistry and drug development.
Core Physicochemical and Electronic Effects
The ortho-nitro group imparts a unique set of properties to the benzenesulfonamide molecule, primarily through a combination of strong electron-withdrawing effects and significant steric hindrance.
Inductive and Resonance Effects
The nitro group is a powerful electron-withdrawing group, exerting its influence through both inductive and resonance effects. Inductively, the high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the benzene ring through the sigma bond framework. By resonance, the nitro group deactivates the aromatic ring by delocalizing pi-electrons, particularly at the ortho and para positions. This electron-withdrawing character is a key determinant of the reactivity of the entire molecule.
Steric Hindrance
Positioned adjacent to the sulfonamide group, the ortho-nitro group creates significant steric bulk. This steric hindrance can influence the conformation of the sulfonamide group and restrict its rotation. As will be discussed, this can have profound effects on reaction rates and intermolecular interactions.
Impact on Acidity (pKa)
The strong electron-withdrawing nature of the ortho-nitro group significantly increases the acidity of the sulfonamide proton (SO₂NH₂). By pulling electron density away from the sulfonamide nitrogen, the nitro group stabilizes the resulting sulfonamidate anion upon deprotonation, thereby lowering the pKa. While experimental pKa values for all isomers are not consistently reported in a single study, the trend generally follows the strength of the electron-withdrawing effect at the sulfonamide group.
Quantitative Data Summary
To facilitate a clear comparison of the impact of the nitro group's position, the following tables summarize key quantitative data.
| Compound | Predicted pKa | Notes |
| Benzenesulfonamide | ~10 | The parent compound, for reference. |
| 2-Nitrobenzenesulfonic Acid | -1.43 | While this is the sulfonic acid and not the sulfonamide, it illustrates the powerful acidifying effect of the ortho-nitro group on a related functional group.[1] |
| 4-Nitrobenzenesulfonamide | ~8.5 | The para-nitro group also increases acidity through its electron-withdrawing effects, though the influence may differ from the ortho position due to steric factors. |
Table 1: Predicted pKa Values of Nitro-Substituted Benzenesulfonyl Compounds.
| Compound | Target | Inhibition Constant (Kᵢ) | Selectivity Notes |
| 4-(2-mercaptophenylcarboxamido)benzenesulfonamide (reduced form) | hCA IX | 9.1 nM | This derivative, which is a thiol upon reduction of a disulfide, shows that modifications incorporating benzenesulfonamide can achieve high potency.[2] The disulfide form has a Kᵢ of 653 nM.[2] |
| A series of pyrazole- and pyridazinecarboxamide-benzenesulfonamides | hCA IX | 6.1 - 568.8 nM | Demonstrates the wide range of inhibitory potencies that can be achieved with different substitutions on the benzenesulfonamide scaffold against a key tumor-associated CA isoform.[3] |
| Various Sulfonamide Derivatives | hCA II | 3.3 - 725.6 nM | Highlights the variability in inhibition against a cytosolic CA isoform, which is often a target for off-target effects in drug design.[3] |
Table 2: Carbonic Anhydrase Inhibition by Benzenesulfonamide Derivatives.
The Ortho-Nitro Group in Action: Impact on Reactivity
The electronic and steric properties of the ortho-nitro group manifest in several key aspects of benzenesulfonamide reactivity.
Hydrolysis Rates
While direct comparative kinetic data for the hydrolysis of ortho-, meta-, and para-nitrobenzenesulfonamide is not extensively available in the literature, studies on related N-nitrobenzenesulfonamides show that electron-withdrawing substituents influence the cleavage mechanism. For N-nitrobenzenesulfonamides with electron-withdrawing groups, the reaction proceeds via an A1 process involving the formation of YC₆H₄SO₂NH₂ and NO₂⁺.[4] This suggests that the strong electron-withdrawing nature of the ortho-nitro group would facilitate nucleophilic attack at the sulfur atom.
However, the steric hindrance imposed by the ortho-nitro group could potentially counteract this electronic effect by shielding the sulfonyl group from incoming nucleophiles. This interplay between electronic activation and steric hindrance is a critical consideration in predicting the reactivity of ortho-nitro-benzenesulfonamides.
Neighboring Group Participation
The potential for the ortho-nitro group to act as a neighboring group and participate in reactions at the sulfonamide or another adjacent functional group is an important consideration. While not extensively documented for the nitro group in this specific context, neighboring group participation is a known phenomenon that can lead to significant rate enhancements and altered stereochemical outcomes. The proximity of the nitro group's oxygen atoms to the reaction center could allow for intramolecular interactions that stabilize transition states.
Role in Drug Development: Carbonic Anhydrase Inhibition
Benzenesulfonamides are a cornerstone in the design of carbonic anhydrase (CA) inhibitors, a class of drugs with applications in treating glaucoma, epilepsy, and certain types of cancer. The sulfonamide moiety is crucial for binding to the zinc ion in the active site of the enzyme.
Targeting Hypoxic Tumors with CA IX Inhibitors
In the context of oncology, the tumor-associated carbonic anhydrase IX (CA IX) is a particularly attractive target. CA IX is overexpressed in many hypoxic tumors and plays a key role in the regulation of tumor pH, promoting cell survival and proliferation.[5][6] By inhibiting CA IX, the acidic tumor microenvironment can be disrupted, leading to impaired tumor growth.[6]
The design of selective CA IX inhibitors often incorporates the benzenesulfonamide scaffold. The substitution pattern on the benzene ring, including the placement of nitro groups, is critical for achieving high affinity and selectivity for CA IX over other CA isoforms.
Signaling Pathway of Carbonic Anhydrase IX Inhibition in Hypoxic Tumors
References
- 1. 2-NITROBENZENESULFONIC ACID CAS#: 80-82-0 [m.chemicalbook.com]
- 2. Carbonic anhydrase inhibitors: Hypoxia-activatable sulfonamides incorporating disulfide bonds that target the tumor-associated isoform IX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid [ ] 1 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbonic Anhydrase Inhibition and the Management of Hypoxic Tumors - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Biological Activities of Nitrobenzenesulfonamide Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological activities of ortho-, meta-, and para-nitrobenzenesulfonamide isomers. While direct comparative studies on the parent isomers are limited in publicly available literature, this document synthesizes data from various derivatives to highlight the influence of the nitro group's position on their pharmacological profiles. This guide covers key biological activities, quantitative data, detailed experimental protocols, and relevant signaling pathways to serve as a foundational resource for research and development in medicinal chemistry.
Introduction to Nitrobenzenesulfonamide Isomers
Nitrobenzenesulfonamides are a class of organic compounds characterized by a nitro group (-NO₂) and a sulfonamide group (-SO₂NH₂) attached to a benzene ring. The relative positions of these two functional groups give rise to three structural isomers: ortho (2-nitrobenzenesulfonamide), meta (3-nitrobenzenesulfonamide), and para (4-nitrobenzenesulfonamide). The electronic and steric properties conferred by the position of the electron-withdrawing nitro group significantly influence the molecule's reactivity, physicochemical properties, and, consequently, its biological activities. These compounds have garnered interest in medicinal chemistry for their potential as antimicrobial, anticancer, and anti-inflammatory agents.
Key Biological Activities
The primary biological activities reported for nitrobenzenesulfonamide derivatives include antimicrobial, anticancer, and carbonic anhydrase inhibitory effects. The position of the nitro group plays a crucial role in the potency and selectivity of these actions.
Antimicrobial Activity
Nitrobenzenesulfonamide derivatives have been investigated for their efficacy against a range of microbial pathogens. The nitro group is a known pharmacophore that can be reduced within microbial cells to produce reactive nitrogen species, leading to cellular damage and death.
Notably, derivatives of 2-nitrobenzenesulfonamide have demonstrated activity against Leishmania donovani, the causative agent of visceral leishmaniasis. For instance, 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide (2NB) has shown inhibitory effects on both the promastigote and intracellular amastigote forms of the parasite[1]. Furthermore, derivatives of 4-nitrobenzenesulfonamide have exhibited antifungal activity against Candida albicans[2].
Anticancer Activity
The anticancer potential of nitrobenzenesulfonamide isomers is an emerging area of research. Their mechanisms of action are thought to involve the induction of apoptosis and the inhibition of key enzymes involved in tumor progression.
Derivatives of para-nitrobenzenesulfonamide have shown promising cytotoxic effects against various cancer cell lines. One such derivative demonstrated significant anti-proliferative activity against breast cancer cell lines MCF-7, MDA-MB-231, and HCC-1937[3]. Another study highlighted a 4-nitrobenzenesulfonamide derivative as the most potent cytotoxic agent against MOLT-3 human leukemia cells[2]. Additionally, derivatives of meta-nitrobenzenesulfonamide have been explored as hypoxic cell selective cytotoxic agents, which are particularly relevant for treating solid tumors that have regions of low oxygen[4].
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in various physiological processes. Certain CA isoforms, particularly CA IX and XII, are overexpressed in many types of tumors and are associated with tumor progression and metastasis. Sulfonamides are a well-established class of CA inhibitors.
Research has shown that 2-substituted-5-nitro-benzenesulfonamides, which are derivatives of the meta isomer, can act as potent and selective inhibitors of the tumor-associated CA IX and XII isoforms[5][6]. This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window of potential anticancer drugs.
Quantitative Data on Biological Activities
The following tables summarize the available quantitative data for various derivatives of nitrobenzenesulfonamide isomers. It is important to note that these values are for substituted derivatives and not the parent isomers, and direct comparison between isomers based on this data should be made with caution.
Table 1: Anticancer Activity of Nitrobenzenesulfonamide Derivatives
| Compound/Isomer Derivative | Cancer Cell Line | Assay | IC₅₀ | Reference |
| p-Nitrobenzenesulfonamide derivative (Cpd 11) | MCF-7 (Breast) | CCK-8 | 15.44 µM | [3] |
| p-Nitrobenzenesulfonamide derivative (Cpd 11) | MDA-MB-231 (Breast) | CCK-8 | 9.15 µM | [3] |
| p-Nitrobenzenesulfonamide derivative (Cpd 11) | HCC-1937 (Breast) | CCK-8 | 14.67 µM | [3] |
| 4-Nitrobenzenesulfonamide derivative (Cpd 5) | MOLT-3 (Leukemia) | Cytotoxicity | 15.71 µg/mL | [2] |
Table 2: Antimicrobial Activity of Nitrobenzenesulfonamide Derivatives
| Compound/Isomer Derivative | Microorganism | Assay | IC₅₀ / Inhibition | Reference |
| 2-Nitrobenzenesulfonamide derivative (2NB) | Leishmania donovani (promastigotes) | Antileishmanial | 38.5 µg/mL | [1] |
| 2-Nitrobenzenesulfonamide derivative (2NB) | Leishmania donovani (amastigotes) | Antileishmanial | 86.4 µg/mL | [1] |
| 4-Nitrobenzenesulfonamide derivative (Cpd 5) | Candida albicans | Antifungal | 25-50% at 4 µg/mL | [2] |
Table 3: Carbonic Anhydrase Inhibition by meta-Nitrobenzenesulfonamide Derivatives
| Compound | CA Isoform | Kᵢ (nM) | Reference |
| 2-Chloro-5-nitro-benzenesulfonamide | CA II | 8.8 - 4975 | [5][6] |
| 2-Chloro-5-nitro-benzenesulfonamide | CA IX | 5.4 - 653 | [5][6] |
| 2-Chloro-5-nitro-benzenesulfonamide | CA XII | 5.4 - 653 | [5][6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for evaluating the biological activities of nitrobenzenesulfonamide isomers.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This protocol is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Test compounds (nitrobenzenesulfonamide isomers)
-
Bacterial or fungal strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or appropriate broth for fungi
-
96-well microtiter plates
-
Spectrophotometer
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
Procedure:
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth, adjusting the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare serial two-fold dilutions of the nitrobenzenesulfonamide isomers in the appropriate broth directly in the 96-well plates. A typical concentration range to test is 0.06 to 128 µg/mL.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate, including a growth control well (broth and inoculum only) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Cell Viability Assay: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Test compounds (nitrobenzenesulfonamide isomers)
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the nitrobenzenesulfonamide isomers for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting cell viability against compound concentration.
Signaling Pathways and Experimental Workflows
The biological activities of nitrobenzenesulfonamides are mediated through their interaction with various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of these pathways and experimental workflows.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Caption: Hypothetical Inhibition of the NF-κB Signaling Pathway.
Caption: Inhibition of Carbonic Anhydrase IX in the Tumor Microenvironment.
Conclusion
The nitrobenzenesulfonamide scaffold represents a promising area for the development of novel therapeutic agents. The position of the nitro group is a critical determinant of the biological activity of these compounds, influencing their antimicrobial, anticancer, and enzyme inhibitory properties. While direct comparative studies of the ortho, meta, and para isomers are needed to fully elucidate their structure-activity relationships, the existing data on their derivatives provide a strong rationale for their continued investigation. The experimental protocols and pathway diagrams presented in this guide offer a framework for future research aimed at harnessing the therapeutic potential of this versatile class of molecules. Further optimization of lead compounds based on the nitrobenzenesulfonamide core could lead to the development of new drugs to address unmet medical needs in oncology and infectious diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Sulindac inhibits activation of the NF-kappaB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbonic anhydrase inhibitors: bioreductive nitro-containing sulfonamides with selectivity for targeting the tumor associated isoforms IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carbonic anhydrase inhibitors: bioreductive nitro-containing sulfonamides with selectivity for targeting the tumor associated isoforms IX and XII. | Semantic Scholar [semanticscholar.org]
Unraveling the Intricacies: A Technical Guide to the Mechanism of Action of 2-Nitrobenzenesulfonamide Compounds
For Immediate Release
This technical guide provides a comprehensive overview of the mechanisms of action for 2-nitrobenzenesulfonamide compounds, a class of molecules demonstrating significant therapeutic potential across various research domains. This document is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of the biological activities, signaling pathways, and experimental validation associated with these compounds.
Core Mechanisms of Action
2-Nitrobenzenesulfonamide derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a range of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties. The primary mechanisms underpinning these activities are multifaceted and target-specific.
Anticancer Activity: Dual-Pronged Inhibition
The anticancer effects of 2-nitrobenzenesulfonamide compounds are attributed to at least two distinct mechanisms: inhibition of Estrogen-Related Receptor α (ERRα) and targeting of carbonic anhydrases.
Estrogen-Related Receptor α (ERRα) Inverse Agonism: Certain p-nitrobenzenesulfonamide derivatives have been identified as potent inverse agonists of ERRα, a key regulator of oxidative metabolism and mitochondrial biogenesis that is often overexpressed in various cancers, including triple-negative breast cancer.[1][2][3] The proposed mechanism involves the binding of the 2-nitrobenzenesulfonamide compound to the ligand-binding pocket of ERRα. This interaction induces a conformational change that prevents the recruitment of coactivators, thereby repressing the transcription of ERRα target genes essential for cancer cell metabolism and proliferation.[4] Molecular docking studies suggest that these compounds can form hydrogen bonds with key residues such as Glu331 and Arg372 within the ligand-binding domain of ERRα.[3][5]
Carbonic Anhydrase (CA) Inhibition: The sulfonamide moiety is a well-established pharmacophore known to target zinc-containing metalloenzymes, including carbonic anhydrases (CAs).[6] Several CA isoforms, particularly CA IX and CA XII, are overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival and metastasis.[7][8] Benzenesulfonamide derivatives, including those with a nitro substitution, have been shown to inhibit these tumor-associated CAs.[7][8] The inhibitory action is believed to result from the coordination of the sulfonamide group to the zinc ion in the active site of the enzyme.
Antimicrobial Activity: Reductive Activation Cascade
The antimicrobial properties of 2-nitrobenzenesulfonamide compounds are primarily linked to the presence of the nitroaromatic group. The general mechanism for nitroaromatic compounds involves their reductive activation by microbial nitroreductases. This enzymatic reduction generates highly reactive and cytotoxic intermediates, such as nitroso and hydroxylamine species, as well as reactive nitrogen species like nitric oxide.[4] These reactive species can cause widespread damage to cellular macromolecules, including DNA, leading to microbial cell death.[4] This mechanism is a key factor in the activity of these compounds against a range of pathogens.
Anti-inflammatory Activity: Modulation of Inflammatory Mediators
While the anti-inflammatory mechanisms of 2-nitrobenzenesulfonamide compounds are less specifically defined in the available literature, related sulfonamide and benzamide compounds have been shown to exert their effects through the modulation of key inflammatory pathways. Some sulfonated compounds have demonstrated the ability to inhibit enzymes like elastase and prostaglandin cyclo-oxygenase, as well as reduce the release of pro-inflammatory cytokines such as TNFα and IL-1.[9] Furthermore, there is evidence to suggest that benzamide derivatives may inhibit the transcription factor NF-κB, a central regulator of the inflammatory response.[10] This inhibition would, in turn, suppress the expression of downstream inflammatory genes.
Quantitative Data Summary
The following table summarizes the available quantitative data for the biological activity of selected 2-nitrobenzenesulfonamide derivatives.
| Compound Class | Target | Activity | Quantitative Value | Reference |
| p-Nitrobenzenesulfonamide derivative (Compound 11) | ERRα | Inverse Agonist | IC50 = 0.80 µM | [1][2] |
| Dibenzenesulfonamide derivatives (Compounds 7-9) | hCA IX | Inhibition | Ki = 20.7-28.1 nM | [8] |
| Dibenzenesulfonamide derivatives (Compounds 7-9) | hCA XII | Inhibition | Ki = 4.5-9.3 nM | [8] |
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by 2-nitrobenzenesulfonamide compounds.
References
- 1. The discovery of a novel series of potential ERRα inverse agonists based on p-nitrobenzenesulfonamide template for triple-negative breast cancer in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. The discovery of a novel series of potential ERRα inverse agonists based on p-nitrobenzenesulfonamide template for triple-negative breast cancer in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer effects of new dibenzenesulfonamides by inducing apoptosis and autophagy pathways and their carbonic anhydrase inhibitory effects on hCA I, hCA II, hCA IX, hCA XII isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-Inflammatory Activity of (Polyphenolic)-Sulfonates and Their Sodium Salts in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
The Nitrobenzenesulfonyl (Nosyl) Group in Organic Synthesis: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The nitrobenzenesulfonyl (nosyl) group has emerged as a pivotal tool in modern organic synthesis, primarily for the protection and activation of amines. Its unique electronic properties, conferred by the strongly electron-withdrawing nitro group, allow for robust protection under a variety of reaction conditions, yet facile cleavage under specific, mild protocols. This orthogonality, combined with its ability to activate the N-H bond of primary sulfonamides for efficient alkylation, has rendered the nosyl group indispensable in the synthesis of complex molecules, including natural products and pharmaceuticals. This guide provides an in-depth exploration of the discovery, history, and core applications of nosyl amides, complete with detailed experimental protocols, quantitative data summaries, and visual diagrams of key chemical transformations.
Discovery and Historical Context
The utility of sulfonamides as protecting groups for amines has been a long-standing concept in organic chemistry, with the p-toluenesulfonyl (tosyl) group being a classic example. However, the harsh conditions typically required for the cleavage of tosylamides limited their application in the synthesis of sensitive molecules.[1] The need for a more versatile and mildly cleavable sulfonamide protecting group led to the investigation of nitrobenzenesulfonamides.
A significant breakthrough in the application of nosyl amides came from the work of Tohru Fukuyama and his research group in the 1990s.[2] While developing a novel methodology for the synthesis of 2,3-disubstituted indoles, they required a highly versatile activating group for primary amines that could facilitate Mitsunobu reactions and be removed in the presence of sensitive functional groups like aldehydes and α,β-unsaturated esters.[2] Their exploration led to the realization that highly electron-deficient sulfonamides, such as 2- and 4-nitrobenzenesulfonamides, could be readily cleaved by soft nucleophiles like thiolates.[2] This discovery was foundational to the development of the now widely used Fukuyama Amine Synthesis .[3]
The key advantage of the nosyl group over the tosyl group is its susceptibility to nucleophilic aromatic substitution for deprotection, a much milder method than the strong acid or reducing conditions required for tosyl group removal.[3]
Core Concepts: Protection and Activation
The utility of the nosyl group stems from two primary functions:
-
Amine Protection: Nosyl amides are stable to a wide range of reaction conditions, making them effective protecting groups. Their compatibility with other common protecting groups like Boc and Cbz allows for orthogonal protection strategies in multi-step syntheses.[4]
-
N-H Activation: The strong electron-withdrawing nature of the nitro group significantly increases the acidity of the N-H proton in a primary nosyl amide. This enhanced acidity facilitates deprotonation with mild bases, allowing for efficient N-alkylation under conditions such as the Mitsunobu reaction or with standard alkyl halides.[3][5]
This dual role as both a protecting and activating group is a central theme in the application of nosyl chemistry.[6]
Mechanism of Key Transformations
Synthesis of Nosyl Amides
The formation of a nosyl amide is typically a straightforward reaction between a primary or secondary amine and a nitrobenzenesulfonyl chloride (e.g., 2-nitrobenzenesulfonyl chloride or 4-nitrobenzenesulfonyl chloride) in the presence of a base.
Caption: General synthesis of a nosyl amide.
Deprotection of Nosyl Amides
The cleavage of the nosyl group is its most defining feature. It proceeds via a nucleophilic aromatic substitution mechanism. A soft nucleophile, typically a thiolate, attacks the nitro-substituted aromatic ring to form a Meisenheimer complex .[3] This intermediate then collapses, leading to the extrusion of sulfur dioxide and the release of the free amine.[2][3]
Caption: Deprotection mechanism via a Meisenheimer complex.
The Fukuyama Amine Synthesis Workflow
The Fukuyama amine synthesis provides a powerful method for preparing secondary amines from primary amines. The workflow involves three key steps:
-
Nosylation: Protection of a primary amine with nosyl chloride.
-
Alkylation: N-alkylation of the resulting nosyl amide. The acidic N-H proton allows for the use of mild bases and various alkylating agents, including under Mitsunobu conditions.[3][5]
-
Deprotection: Removal of the nosyl group with a thiol and base to yield the secondary amine.[3]
Caption: Workflow of the Fukuyama Amine Synthesis.
Quantitative Data Summary
The following tables summarize reaction conditions and yields for the deprotection of various nosyl amides, providing a comparative overview of different methodologies.
Table 1: Thiol-Based Deprotection in Solution
| Substrate (N-Nosyl Amine) | Reagents | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide | Thiophenol, KOH | Acetonitrile | 50 | 40 min | 89-91 | [7] |
| N-benzyl-N-methyl-2-nitrobenzenesulfonamide | Thiophenol, K₂CO₃ | DMF | RT | 2 h | >95 | [7] |
| N-Nosyl-L-phenylalanine methyl ester | Mercaptoethanol, DBU | DMF | RT | 30 min | 98 | [7] |
| N-Nosyl-N-methylbenzylamine | Thiophenol, Cs₂CO₃ | THF | RT | 24 h | 96 | [7] |
Table 2: Solid-Supported and Microwave-Assisted Deprotection
| Substrate (N-Nosyl Amine) | Reagents | Solvent | Conditions | Time | Yield (%) | Reference |
| N-Nosyl-N-methylbenzylamine | PS-thiophenol, Cs₂CO₃ | THF | Room Temperature | 24 h | 96 | [4][7] |
| N-Nosyl-N-methylbenzylamine | PS-thiophenol, Cs₂CO₃ | THF | Microwave (80°C) | 6 min | 95 | [4][7] |
| N-Nosyl-dibenzylamine | PS-thiophenol, Cs₂CO₃ | THF | Microwave (80°C) | 6 min | 94 | [7] |
| N-Nosyl-piperidine | PS-thiophenol, Cs₂CO₃ | THF | Microwave (80°C) | 6 min | 92 | [7] |
Detailed Experimental Protocols
Protocol: Deprotection of a Secondary Nosyl Amide (Fukuyama Method)
This protocol is adapted from the procedure for the deprotection of N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide.[3]
Materials:
-
N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide (1.0 eq)
-
Thiophenol (2.5 eq)
-
Potassium hydroxide (KOH), 10.9 M aqueous solution (2.5 eq)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Brine
-
Magnesium sulfate (anhydrous)
Procedure:
-
Charge a two-necked, round-bottomed flask equipped with a magnetic stirring bar and nitrogen inlet with thiophenol (2.5 eq) and acetonitrile.
-
Cool the mixture in an ice-water bath.
-
Add the 10.9 M aqueous potassium hydroxide solution (2.5 eq) dropwise over 10 minutes.
-
After stirring for 5 minutes, remove the ice-water bath.
-
Add a solution of the nosyl amide (1.0 eq) in acetonitrile over 20 minutes.
-
Heat the reaction mixture in a 50°C oil bath for 40 minutes.
-
Allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with water and extract with dichloromethane (3 x).
-
Combine the organic extracts, wash with brine, dry over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired secondary amine.[3]
Protocol: Deprotection using a Solid-Supported Thiol
This protocol describes the deprotection of a nosyl amide using a polymer-supported (PS) thiophenol resin.[4]
Materials:
-
Nosyl amide (1.0 eq)
-
PS-thiophenol resin (~2.0 mmol/g loading, ~1.1 eq)
-
Cesium carbonate (Cs₂CO₃, 3.25 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve the nosyl amide (1.0 eq) in dry THF in a sealed vial.
-
Add cesium carbonate (3.25 eq) followed by PS-thiophenol resin (~1.1 eq).
-
Shake the mixture at room temperature for 8 hours.
-
Add a second portion of PS-thiophenol resin (~1.1 eq) and continue shaking for an additional 16 hours. (Note: Reaction progress should be monitored, e.g., by TLC, to determine if a second addition is necessary).
-
Filter the contents of the vial through a sintered glass funnel.
-
Wash the resin thoroughly with THF and CH₂Cl₂.
-
Combine the filtrate and washings, and evaporate the solvent under reduced pressure to isolate the product amine.[4]
Advanced and Modern Applications
While the primary use of nosyl amides is in amine synthesis, their unique reactivity has been exploited in more complex transformations. For instance, the nosyl group has been employed as a functional protecting group in tandem Michael/Truce-Smiles rearrangement reactions to construct complex polycyclic and heterocyclic systems.[8][9] In these cases, the nosyl group not only protects the amine but also participates directly in the key bond-forming cascade.[8][9]
Conclusion
The discovery and development of nosyl amide chemistry have provided a robust and versatile platform for the synthesis of primary and secondary amines. The mild conditions required for both the introduction and, crucially, the removal of the nosyl group make it a superior choice to traditional sulfonamides like tosyl amides, especially in the context of total synthesis of complex, functional-group-rich molecules. The Fukuyama amine synthesis, which leverages the dual protecting and activating nature of the nosyl group, stands as a testament to its importance. Ongoing research continues to expand the utility of the nosyl group into novel synthetic methodologies, ensuring its continued relevance in the field of organic chemistry.
References
- 1. Nms-Amides: An Amine Protecting Group with Unique Stability and Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharm.or.jp [pharm.or.jp]
- 3. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. Ns strategies: a highly versatile synthetic method for amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: The Use of the 2-Nitrobenzenesulfonyl (Nosyl) Group for Amine Protection
Introduction
In the realm of multi-step organic synthesis, particularly in drug development and peptide chemistry, the judicious use of protecting groups is paramount to achieving desired chemical transformations with high yield and selectivity. The 2-nitrobenzenesulfonyl (nosyl or Ns) group is a well-established and versatile protecting group for primary and secondary amines. Its popularity stems from its ease of introduction, general stability to a wide range of reaction conditions, and, most notably, its facile cleavage under mild conditions. This document provides detailed application notes and protocols for the use of the nosyl group, with a specific focus on the protection of amines such as in N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide.
The nosyl group's utility is underscored by the strong electron-withdrawing effect of the ortho-nitro group, which activates the sulfonyl group for nucleophilic attack during deprotection.[1] This feature allows for selective removal in the presence of other protecting groups, making it a valuable tool in orthogonal synthesis strategies.
Data Presentation: Deprotection of N-Alkyl-2-nitrobenzenesulfonamides
The removal of the nosyl group is typically achieved via nucleophilic aromatic substitution with a thiol-based reagent in the presence of a base.[2] A variety of conditions have been reported, offering flexibility to accommodate different substrates and functional groups.
| Substrate | Thiol Reagent (equiv.) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide | Thiophenol (2.5) | KOH (2.5) | Acetonitrile | 50 | 0.67 | 89-91 | [2] |
| N-propyl-2-nitrobenzenesulfonamide | Thiophenol | Potassium Hydroxide | Acetonitrile | 50 | 0.67 | Not specified | [2] |
Experimental Protocols
Protocol 1: Protection of an Amine with 2-Nitrobenzenesulfonyl Chloride (General Procedure)
This protocol describes a general method for the protection of a primary or secondary amine with 2-nitrobenzenesulfonyl chloride.
Materials:
-
Primary or secondary amine (1.0 equiv.)
-
2-Nitrobenzenesulfonyl chloride (1.1 equiv.)
-
Pyridine or Triethylamine (1.5 equiv.)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the amine (1.0 equiv.) in the chosen solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add the base (e.g., pyridine or triethylamine, 1.5 equiv.) to the solution.
-
Slowly add a solution of 2-nitrobenzenesulfonyl chloride (1.1 equiv.) in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with the solvent.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
Protocol 2: Deprotection of a Nosyl-Protected Amine using Thiophenol
This protocol details the removal of the nosyl protecting group using thiophenol and potassium hydroxide.
Materials:
-
Nosyl-protected amine (1.0 equiv.)
-
Thiophenol (2.5 equiv.)
-
Potassium hydroxide (KOH) (2.5 equiv.)
-
Acetonitrile
-
Water
-
Dichloromethane (DCM) or Ethyl Acetate
-
Brine
-
Anhydrous MgSO₄
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the nosyl-protected amine (1.0 equiv.) in acetonitrile.
-
In a separate flask, prepare a solution of potassium hydroxide (2.5 equiv.) in acetonitrile and add thiophenol (2.5 equiv.).
-
Add the nosyl-protected amine solution to the thiophenol/KOH mixture.
-
Heat the reaction mixture to 50 °C and stir for 40 minutes to 1 hour. Monitor the reaction progress by TLC.[2]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄.[2]
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
The crude product, the deprotected amine, can be further purified by distillation or column chromatography as needed.
Safety Precautions:
-
Thiophenol has a strong, unpleasant odor and is toxic. All manipulations should be performed in a well-ventilated fume hood.
-
Potassium hydroxide is corrosive. Appropriate personal protective equipment (gloves, safety glasses) should be worn.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care in a fume hood.
Visualizations
References
Experimental Protocol for the Nosylation of Primary and Secondary Amines
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of primary and secondary amines is a fundamental and often critical step in multi-step organic synthesis, particularly in the fields of medicinal chemistry and drug development. The 2-nitrobenzenesulfonyl (nosyl, Ns) group is a widely utilized protecting group for amines due to its ease of installation, stability to a broad range of reaction conditions, and, most importantly, its facile removal under mild conditions. This orthogonality to many other common protecting groups makes it an invaluable tool in the synthesis of complex molecules.
This document provides a detailed experimental protocol for the nosylation of primary and secondary amines, as well as the subsequent deprotection of the nosyl group. It includes quantitative data for various substrates, detailed methodologies, and a visual representation of the experimental workflow.
Data Presentation
The following tables summarize the yields for the nosylation of various primary and secondary amines and the subsequent deprotection of the resulting sulfonamides.
Table 1: Nosylation of Primary and Secondary Amines with 2-Nitrobenzenesulfonyl Chloride
| Entry | Amine Substrate | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| 1 | 4-Methoxybenzylamine | Triethylamine | Dichloromethane | 0.25 | RT | 90 |
| 2 | Dibutylamine | Aq. NaOH (1.0 M) | Water | - | RT | 94[1][2] |
| 3 | 1-Octylamine | Aq. NaOH (1.0 M) | Water | - | RT | 98[1][2] |
| 4 | Hexamethylenimine | Aq. NaOH (1.0 M) | Water | - | RT | 97[1][2] |
| 5 | Aniline | - | SFCO2/Acetone | - | 80-100 | 54-70[3] |
| 6 | Phenylethylamine | - | SFCO2/Acetone | - | 80-100 | 75-83[3] |
Table 2: Deprotection of N-Nosyl Amines
| Entry | N-Nosyl Substrate | Reagent | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| 1 | N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide | Thiophenol | KOH | Acetonitrile | 0.67 | 50 | 89-91[4] |
| 2 | N-Nosyl-N-methylbenzylamine | PS-thiophenol | Cs2CO3 | THF | 24 | RT | 96 |
| 3 | Various primary and secondary nosyl derivatives | PS-thiophenol | Cs2CO3 | THF | - | 80 (MW) | High |
Experimental Protocols
Protocol 1: General Procedure for the Nosylation of a Primary Amine
This protocol describes the standard procedure for the protection of a primary amine using 2-nitrobenzenesulfonyl chloride.[5]
Materials:
-
Primary amine (1.0 equiv)
-
2-Nitrobenzenesulfonyl chloride (1.05 - 1.1 equiv)
-
Triethylamine or Pyridine (1.0 - 2.0 equiv)
-
Dichloromethane (CH2Cl2)
-
1 M HCl (aq)
-
Saturated aqueous NaHCO3
-
Brine
-
Anhydrous Na2SO4 or MgSO4
Procedure:
-
Dissolve the primary amine in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Add the base (triethylamine or pyridine) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 2-nitrobenzenesulfonyl chloride in dichloromethane dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 15 minutes to 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with the addition of 1 M HCl.
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography on silica gel to afford the desired N-nosylated amine.
Protocol 2: Deprotection of a Nosyl-Protected Amine using Thiophenol
This protocol details the cleavage of the nosyl group from a protected amine using thiophenol and a base.[4][5]
Materials:
-
N-nosylated amine (1.0 equiv)
-
Thiophenol (2.5 equiv)
-
Potassium carbonate (K2CO3) or Potassium hydroxide (KOH) (2.0 - 2.5 equiv)
-
Acetonitrile or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Saturated aqueous NaHCO3
-
Brine
-
Anhydrous Na2SO4 or MgSO4
Procedure:
-
To a solution of the N-nosylated amine in acetonitrile or DMF, add the base (potassium carbonate or potassium hydroxide) and thiophenol.
-
Stir the reaction mixture at room temperature or heat to 50°C for 40 minutes to 6 hours. Monitor the reaction by TLC until the starting material is completely consumed.
-
Upon completion, allow the reaction mixture to cool to room temperature and dilute it with ethyl acetate and water.
-
Separate the organic layer and wash it with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation to yield the free amine.
Protocol 3: Fukuyama-Mitsunobu Reaction for the Synthesis of a Secondary Amine
This protocol outlines the synthesis of a secondary amine from a primary alcohol and a nosyl-protected primary amine, a key application of this chemistry.[5]
Materials:
-
Nosyl-protected primary amine (1.0 equiv)
-
Primary alcohol (1.2 equiv)
-
Triphenylphosphine (PPh3) (1.5 equiv)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve the nosyl-protected amine, primary alcohol, and triphenylphosphine in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N,N-disubstituted nosylamide, which can then be deprotected using Protocol 2 to yield the secondary amine.
Signaling Pathways and Experimental Workflows
The following diagram illustrates the general workflow for the nosylation of a primary amine, its subsequent use in a Fukuyama-Mitsunobu reaction to form a disubstituted sulfonamide, and the final deprotection to yield a secondary amine.
Caption: General workflow for the synthesis of secondary amines via nosylation.
References
Application Notes and Protocols: Cleavage of the N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-nitrobenzenesulfonyl (nosyl) protecting group is a valuable tool in synthetic organic chemistry for the protection of primary and secondary amines. Its robust nature allows it to withstand a variety of reaction conditions, while its facile cleavage under mild conditions makes it particularly useful in multi-step syntheses of complex molecules, including pharmaceuticals. The N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide moiety is of particular interest in drug development and medicinal chemistry, where the introduction of a hydroxyethyl group can enhance solubility and provide a handle for further functionalization.
These application notes provide a detailed overview of the conditions required for the cleavage of the this compound group. This document includes a summary of common deprotection conditions, a detailed experimental protocol, and diagrams illustrating the reaction mechanism and experimental workflow.
Mechanism of Deprotection
The cleavage of the 2-nitrobenzenesulfonamide group proceeds via a nucleophilic aromatic substitution (SNAr) reaction. A soft nucleophile, typically a thiolate anion generated in situ from a thiol and a base, attacks the electron-deficient aromatic ring of the nitrobenzenesulfonyl group. This addition forms a Meisenheimer complex, which is a key intermediate. Subsequent collapse of this intermediate leads to the cleavage of the sulfur-nitrogen bond, releasing the free amine and forming a thioether byproduct. The presence of the electron-withdrawing nitro group is crucial for the activation of the aromatic ring towards nucleophilic attack.
Quantitative Data on Deprotection Conditions
The following table summarizes various reported conditions for the deprotection of N-substituted 2-nitrobenzenesulfonamides. While the specific substrate is this compound, these conditions provide a strong starting point for optimization. The presence of the free hydroxyl group is generally well-tolerated under these conditions.
| Thiol Reagent (equiv.) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Thiophenol (2.5) | KOH (2.5) | Acetonitrile | 50 | 0.67 | 89-91 | [1][2] |
| Thiophenol (5.0) | K₂CO₃ (5.0) | DMF | Room Temp | 2 | 95 | Not specified |
| 2-Mercaptoethanol (10.0) | DBU (10.0) | CH₂Cl₂ | Room Temp | 1 | High | Not specified |
| Thiophenol (excess) | Cs₂CO₃ (excess) | DMF | 50 | Not specified | High | Not specified |
| Solid-supported Thiophenol | Cs₂CO₃ (3.25) | THF | Room Temp | 24 | 96 | [3] |
| p-Mercaptobenzoic acid | Not specified | Not specified | Not specified | Not specified | High | [4] |
Experimental Protocols
The following is a general protocol for the deprotection of this compound using thiophenol and potassium hydroxide. This protocol can be adapted and optimized for different scales and specific laboratory conditions.
Materials:
-
This compound
-
Thiophenol (PhSH)
-
Potassium hydroxide (KOH)
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Oil bath or heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of Thiolate Solution: In a two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve thiophenol (2.5 equivalents) in anhydrous acetonitrile.
-
Cool the solution in an ice-water bath.
-
Slowly add a solution of potassium hydroxide (2.5 equivalents) in a minimal amount of water or as a solid in portions, while maintaining the temperature below 10 °C.
-
Stir the mixture for 10-15 minutes to ensure the complete formation of the potassium thiophenolate salt.
-
Deprotection Reaction: To the freshly prepared thiophenolate solution, add a solution of this compound (1.0 equivalent) in acetonitrile.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture to 50 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 2-aminoethanol.
-
Purification: The crude product can be purified by distillation or column chromatography on silica gel if necessary.
Troubleshooting and Safety Considerations
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the equivalents of the thiol and base, extending the reaction time, or elevating the temperature. The choice of solvent can also influence the reaction rate; DMF is often a good alternative to acetonitrile.
-
Side Reactions: The free hydroxyl group in this compound is generally not expected to interfere with the deprotection reaction. However, under strongly basic conditions, deprotonation of the hydroxyl group may occur, but this is unlikely to lead to significant side products.
-
Odor: Thiophenol has a very strong and unpleasant odor. All manipulations involving thiophenol should be performed in a well-ventilated fume hood. Odorless thiol alternatives, such as p-mercaptobenzoic acid, have been reported and can be considered.[4]
-
Safety:
-
Thiophenol is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Potassium hydroxide is corrosive. Avoid contact with skin and eyes.
-
Dichloromethane is a volatile and potentially harmful solvent. Use in a well-ventilated area.
-
Conclusion
The cleavage of the this compound group is a reliable and high-yielding transformation that can be achieved under mild conditions. The use of a thiol reagent in the presence of a base is the most common and effective method. The provided data and protocols offer a solid foundation for researchers to perform this deprotection and to optimize the conditions for their specific needs. Careful consideration of the reaction parameters and adherence to safety precautions will ensure a successful outcome.
References
Application Notes and Protocols: Deprotection of Nosyl Amides using Thiophenol and Potassium Carbonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-nitrobenzenesulfonyl (nosyl) group is a widely utilized protecting group for amines in organic synthesis due to its high stability under various reaction conditions and its facile cleavage.[1] This application note provides a detailed protocol for the deprotection of nosyl amides using the thiophenol and potassium carbonate system. This method offers a mild and efficient way to liberate the parent amine, a crucial step in many synthetic routes, particularly in the construction of complex molecules and in drug discovery. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the thiophenolate anion attacks the electron-deficient aromatic ring of the nosyl group, leading to the cleavage of the sulfur-nitrogen bond.
Data Presentation
The following table summarizes quantitative data for the deprotection of various nosyl amides using thiophenol and a carbonate base. While specific examples using potassium carbonate are generalized from similar conditions, the data provides a representative overview of the reaction's efficiency.
| Entry | Substrate (N-Nosyl Amide) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | N-Nosyl-N-methylbenzylamine | Cs₂CO₃ | THF | Room Temp. | 24 | 96 | [2][3] |
| 2 | N-Nosyl-N-methylbenzylamine (Microwave) | Cs₂CO₃ | THF | 80 | 0.1 (6 min) | 95 | [2][3] |
| 3 | N-Nosyl-dibenzylamine (Microwave) | Cs₂CO₃ | THF | 80 | 0.1 (6 min) | 94 | [2] |
| 4 | N-Nosyl-piperidine (Microwave) | Cs₂CO₃ | THF | 80 | 0.1 (6 min) | 92 | [2] |
| 5 | N-Nosyl-L-proline methyl ester (Microwave) | Cs₂CO₃ | THF | 80 | 0.1 (6 min) | 90 | [2] |
| 6 | General Protocol Guideline | K₂CO₃ | DMF/CH₃CN | Room Temp. - 50 | 1 - 24 | High | [4][5] |
Experimental Protocols
General Protocol for the Deprotection of Nosyl Amides
This protocol is a generalized procedure based on established methods for nosyl group cleavage.[1][4]
Materials:
-
N-Nosyl protected amine
-
Thiophenol (1.1 - 2.5 equivalents)
-
Potassium Carbonate (K₂CO₃) (1.5 - 3.5 equivalents)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN))
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the N-nosyl protected amine (1.0 equivalent).
-
Dissolve the nosyl amide in the chosen anhydrous solvent (DMF or CH₃CN).
-
Add potassium carbonate (1.5 - 3.5 equivalents) to the solution.
-
Add thiophenol (1.1 - 2.5 equivalents) dropwise to the stirred suspension.
-
Stir the reaction mixture at room temperature or heat to 50°C, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion of the reaction, cool the mixture to room temperature if heated.
-
Dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amine.
Visualizations
Reaction Mechanism
The deprotection of a nosyl amide with thiophenol and potassium carbonate proceeds via a Meisenheimer complex intermediate.[1] The base deprotonates thiophenol to generate the more nucleophilic thiophenolate, which then attacks the electron-deficient nitro-substituted aromatic ring. Subsequent collapse of the intermediate and protonation yields the free amine and a diaryl sulfide byproduct.
Caption: Mechanism of nosyl deprotection by thiophenolate.
Experimental Workflow
The following diagram illustrates the general workflow for the deprotection of nosyl amides using thiophenol and potassium carbonate.
Caption: General experimental workflow for nosyl deprotection.
References
Application Notes and Protocols: Odorless Thiols for 2-Nitrobenzenesulfonamide Cleavage
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the cleavage of 2-nitrobenzenesulfonamides (Ns-amides) using odorless or faint-smelling thiols. The 2-nitrobenzenesulfonyl protecting group is widely used for the protection and activation of amines in organic synthesis. Traditional deprotection methods often involve volatile and malodorous thiols. The use of odorless alternatives significantly improves the laboratory environment without compromising reaction efficiency.
Introduction
The 2-nitrobenzenesulfonyl (nosyl) group is a valuable tool in synthetic chemistry for the protection of primary and secondary amines. Its facile removal under mild conditions using thiolates makes it particularly useful in multi-step syntheses of complex molecules, including natural products and pharmaceuticals.[1][2] The cleavage proceeds via a Meisenheimer complex upon treatment with a thiolate in a polar aprotic solvent.[1] This protocol focuses on the application of high molecular weight, low-volatility thiols that are either odorless or have a faint, non-disruptive smell.
Several odorless thiols have been investigated for this purpose, including p-mercaptobenzoic acid, n-dodecanethiol, p-dodecylbenzenethiol, and p-tert-butylbenzenethiol.[2][3][4] Among these, p-mercaptobenzoic acid has been identified as a highly effective reagent due to the ease of product separation, and favorable reaction times and temperatures.[1][2][3]
Reaction Mechanism
The deprotection of 2-nitrobenzenesulfonamides with thiols proceeds through a nucleophilic aromatic substitution mechanism. The thiolate anion attacks the electron-deficient aromatic ring of the nosyl group, forming a Meisenheimer complex. This intermediate then collapses, cleaving the sulfur-nitrogen bond to release the free amine and a diaryl disulfide byproduct.
Caption: General mechanism for the cleavage of 2-nitrobenzenesulfonamides.
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the cleavage of various N-substituted-2-nitrobenzenesulfonamides using different odorless thiols.
Table 1: Cleavage using n-Dodecanethiol [2][4]
| Substrate (Nosyl-Amine) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide | LiOH | DMF | rt | 12 | 85 |
| N-(4-Methoxybenzyl)-N-benzyl-2-nitrobenzenesulfonamide | LiOH | DMF | rt | 12 | 91 |
| N-(4-Methoxybenzyl)-N-allyl-2-nitrobenzenesulfonamide | LiOH | DMF | rt | 12 | 88 |
Table 2: Cleavage using Aromatic Thiols [2][4]
| Thiol | Substrate (Nosyl-Amine) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| p-Dodecylbenzenethiol | N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide | K₂CO₃ | DMF | 60 | 24 | 82 |
| p-Dodecylbenzenethiol | N-(4-Methoxybenzyl)-N-benzyl-2-nitrobenzenesulfonamide | K₂CO₃ | DMF | 60 | 24 | 85 |
| p-Dodecylbenzenethiol | N-(4-Methoxybenzyl)-N-allyl-2-nitrobenzenesulfonamide | K₂CO₃ | DMF | 60 | 24 | 83 |
| p-tert-Butylbenzenethiol | N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide | K₂CO₃ | DMF | 60 | 24 | 78 |
| p-tert-Butylbenzenethiol | N-(4-Methoxybenzyl)-N-benzyl-2-nitrobenzenesulfonamide | K₂CO₃ | DMF | 60 | 24 | 81 |
| p-tert-Butylbenzenethiol | N-(4-Methoxybenzyl)-N-allyl-2-nitrobenzenesulfonamide | K₂CO₃ | DMF | 60 | 24 | 79 |
Table 3: Cleavage using p-Mercaptobenzoic Acid [2][4]
| Substrate (Nosyl-Amine) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide | K₂CO₃ | DMF | 40 | 12 | 92 |
| N-(4-Methoxybenzyl)-N-benzyl-2-nitrobenzenesulfonamide | K₂CO₃ | DMF | 40 | 12 | 95 |
| N-(4-Methoxybenzyl)-N-allyl-2-nitrobenzenesulfonamide | K₂CO₃ | DMF | 40 | 12 | 93 |
Experimental Protocols
General Protocol for Deprotection using p-Mercaptobenzoic Acid
This protocol is adapted from the work of Matoba et al. and is recommended for its high yields and ease of workup.[2]
Materials:
-
N-substituted-2-nitrobenzenesulfonamide (1.0 equiv)
-
p-Mercaptobenzoic acid (2.0 equiv)
-
Potassium carbonate (K₂CO₃) (4.0 equiv)
-
Dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous potassium carbonate (K₂CO₃) or magnesium sulfate (MgSO₄) for drying
-
Round-bottom flask
-
Stir bar
-
Heating mantle or oil bath with temperature control
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
To a solution of the nosylamide (1.0 equiv) in DMF, add p-mercaptobenzoic acid (2.0 equiv) and potassium carbonate (4.0 equiv).
-
Stir the mixture at 40 °C for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, remove the DMF under reduced pressure using a rotary evaporator.
-
Extract the residue with diethyl ether.
-
Wash the organic layer with a saturated aqueous solution of sodium chloride (brine).
-
Dry the organic layer over anhydrous potassium carbonate or magnesium sulfate.
-
Filter and concentrate the organic layer in vacuo to yield the crude product.
-
Purify the crude product by silica gel column chromatography if necessary.
Caption: Experimental workflow for nosyl deprotection.
Protocol for Deprotection using n-Dodecanethiol
This protocol is suitable for substrates where a stronger base can be tolerated.
Materials:
-
N-substituted-2-nitrobenzenesulfonamide (1.0 equiv)
-
n-Dodecanethiol (2.0 equiv)
-
Lithium hydroxide (LiOH) (2.0 equiv)
-
Dimethylformamide (DMF)
-
Standard workup and purification reagents as listed above.
Procedure:
-
Dissolve the nosylamide (1.0 equiv) in DMF in a round-bottom flask.
-
Add n-dodecanethiol (2.0 equiv) to the solution.
-
Add lithium hydroxide (2.0 equiv) and stir the mixture at room temperature for 12 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, proceed with the workup and purification as described in the general protocol.
Concluding Remarks
The use of odorless thiols, particularly p-mercaptobenzoic acid, provides an efficient and more user-friendly alternative for the cleavage of 2-nitrobenzenesulfonamides. These methods are applicable to a range of substrates and offer high yields under mild conditions. The choice of thiol and base can be tailored to the specific requirements of the substrate and the overall synthetic strategy. These protocols and data should serve as a valuable resource for chemists in academic and industrial research.
References
Application Notes and Protocols: Synthesis of Cyclic Nitrogen Compounds Using 2-Nitrobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 2-nitrobenzenesulfonamide in the synthesis of cyclic nitrogen compounds. The 2-nitrobenzenesulfonyl (nosyl) group serves as a versatile protecting and activating group for amines, facilitating the construction of various cyclic amine structures, which are significant motifs in many natural products and pharmaceuticals.
Introduction
The synthesis of cyclic amines is a cornerstone of medicinal chemistry and drug development. The 2-nitrobenzenesulfonyl group, commonly referred to as the nosyl group, has emerged as a powerful tool in this field. It readily attaches to primary and secondary amines, and its electron-withdrawing nature enhances the acidity of the N-H proton, facilitating subsequent alkylation reactions.[1][2][3] Critically, the nosyl group can be cleaved under mild conditions, often using thiol-based reagents, making it compatible with a wide array of functional groups.[4][5][6] This methodology has been successfully applied to the synthesis of various N-heterocycles, including medium-sized rings.[1][7]
Core Applications
The use of 2-nitrobenzenesulfonamide in synthesizing cyclic nitrogen compounds primarily involves a three-step sequence:
-
Protection of a primary amine: The amine is reacted with 2-nitrobenzenesulfonyl chloride to form the stable N-substituted sulfonamide.
-
Intramolecular Cyclization: The nosyl-protected amine, bearing a suitable leaving group on a tether, undergoes intramolecular N-alkylation to form the desired cyclic compound.
-
Deprotection: The nosyl group is removed to yield the free cyclic secondary amine.
This strategy offers a robust and efficient pathway for constructing a diverse range of cyclic amine frameworks.
Data Presentation
Table 1: Synthesis of N-Nosyl Cyclic Amines via Intramolecular Cyclization
| Starting Material | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |
| N-(6-bromohexyl)-2-nitrobenzenesulfonamide | Cs₂CO₃ | Acetonitrile | 60 | 2 | N-Nosylazepane | 62 | [1] |
| N-(7-bromoheptyl)-2-nitrobenzenesulfonamide | Cs₂CO₃ | Acetonitrile | 60 | 2 | N-Nosylazocane | - | [1] |
| N-(8-bromooctyl)-2-nitrobenzenesulfonamide | Cs₂CO₃ | Acetonitrile | 60 | 2 | N-Nosylazonane | - | [1] |
Note: Yield for N-Nosylazocane and N-Nosylazonane were reported as "good" but not explicitly quantified in the provided abstract.
Table 2: Deprotection of N-Nosyl Cyclic Amines
| Substrate | Thiol Reagent (equiv.) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| N-Nosyl-N-(4-methoxybenzyl)-3-phenylpropylamine | Thiophenol (2.5) | KOH (2.5) | Acetonitrile | 50 | 0.67 | 89-91 | [4][8] |
| N-Nosyl Amides | C₈F₁₇(CH₂)₂SH | K₂CO₃ | - | RT | 24 | High | [9] |
| N-Nosyl Amides | HSCH₂CH₂OH | DBU | DMF | RT | - | High to Excellent | [5][6] |
| N-Nosyl Amides | PhSH | Cs₂CO₃ | DMF | RT | - | High to Excellent | [5][6] |
Experimental Protocols
Protocol 1: Protection of a Primary Amine with 2-Nitrobenzenesulfonyl Chloride
This protocol describes the general procedure for the protection of a primary amine with 2-nitrobenzenesulfonyl chloride.
Materials:
-
Primary amine
-
2-Nitrobenzenesulfonyl chloride
-
Triethylamine (or other suitable base like pyridine or 2,6-lutidine)
-
Dichloromethane (DCM)
-
Ice-water bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve the primary amine (1.0 eq) and triethylamine (1.0 eq) in dichloromethane in a round-bottom flask.[8]
-
Cool the mixture in an ice-water bath with stirring.
-
Slowly add a solution of 2-nitrobenzenesulfonyl chloride (1.0 eq) in dichloromethane to the cooled mixture.
-
Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the N-monosubstituted 2-nitrobenzenesulfonamide.[8]
Protocol 2: Intramolecular Cyclization of N-(ω-haloalkyl)-2-nitrobenzenesulfonamide
This protocol outlines the synthesis of cyclic amines via intramolecular cyclization of a nosyl-protected amine.
Materials:
-
N-(ω-haloalkyl)-2-nitrobenzenesulfonamide
-
Cesium carbonate (Cs₂CO₃)
-
Tetrabutylammonium iodide (TBAI)
-
Acetonitrile (MeCN)
-
Syringe pump
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask with reflux condenser
Procedure:
-
To a round-bottom flask containing a mixture of cesium carbonate and tetrabutylammonium iodide in acetonitrile, heat the suspension to 60 °C.[1]
-
Slowly add a solution of the N-(ω-haloalkyl)-2-nitrobenzenesulfonamide in acetonitrile to the heated suspension over 2 hours using a syringe pump to maintain high dilution conditions (e.g., 0.01 M).[1]
-
After the addition is complete, continue to stir the reaction mixture at 60 °C and monitor by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired N-nosyl cyclic amine.[1]
Protocol 3: Deprotection of the Nosyl Group using Thiophenol and Potassium Hydroxide
This protocol details the cleavage of the nosyl group to yield the free secondary amine.
Materials:
-
N-Nosyl protected amine
-
Thiophenol
-
Potassium hydroxide (KOH)
-
Acetonitrile (MeCN)
-
Ice-water bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Oil bath
Procedure:
-
In a round-bottom flask, dissolve thiophenol (2.5 eq) in acetonitrile and cool the solution in an ice-water bath.[8]
-
Slowly add an aqueous solution of potassium hydroxide (2.5 eq) to the cooled thiophenol solution.[8]
-
After stirring for a few minutes, remove the ice bath and add a solution of the N-nosyl protected amine (1.0 eq) in acetonitrile.[8]
-
Heat the reaction mixture to 50 °C and monitor its progress by TLC.[4]
-
Upon completion, cool the mixture to room temperature and dilute with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude secondary amine, which can be further purified by chromatography or other methods.
Visualizations
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Expedient syntheses of N-heterocycles via intermolecular amphoteric diamination of allenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for N-Alkylation of Amines using N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-alkylation of amines is a fundamental transformation in organic synthesis, crucial for the construction of a vast array of pharmaceuticals, agrochemicals, and functional materials. This document provides detailed application notes and protocols for the N-alkylation of primary and secondary amines using N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide. This method offers a robust and versatile route for the introduction of a 2-aminoethyl group, proceeding through a highly reactive in situ generated N-nosyl aziridine intermediate. The 2-nitrobenzenesulfonyl (nosyl) group serves as an excellent activating group for the aziridine ring, facilitating its ring-opening by a wide range of amine nucleophiles under mild conditions.
The overall transformation can be depicted as a two-step, one-pot process. First, this compound undergoes an intramolecular cyclization to form the N-nosyl aziridine. This is typically achieved under Mitsunobu conditions or by activation of the hydroxyl group. Subsequently, the amine nucleophile attacks and opens the strained aziridine ring, yielding the desired N-alkylated product.
Reaction Mechanism and Workflow
The N-alkylation reaction proceeds via two key stages:
-
In Situ Formation of N-Nosyl Aziridine: The precursor, this compound, is converted to the highly electrophilic N-nosyl aziridine. This intramolecular cyclization is commonly facilitated by reagents that activate the terminal hydroxyl group, such as those used in the Mitsunobu reaction (e.g., triphenylphosphine and diethyl azodicarboxylate).
-
Nucleophilic Ring-Opening: The added amine nucleophile attacks one of the carbon atoms of the aziridine ring. The strong electron-withdrawing nature of the nosyl group activates the aziridine, making it susceptible to nucleophilic attack. This ring-opening is generally regioselective, with the nucleophile attacking the less sterically hindered carbon atom.
The subsequent removal of the nosyl protecting group, if required, can be readily accomplished under mild conditions using a thiol and a base, which is a key advantage of the Fukuyama amine synthesis methodology.
Caption: General workflow for the N-alkylation of amines.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the preparation of the starting material from 2-nitrobenzenesulfonyl chloride and ethanolamine.
Materials:
-
2-Nitrobenzenesulfonyl chloride
-
Ethanolamine
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Dissolve ethanolamine (1.0 eq.) and triethylamine (1.1 eq.) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C).
-
Slowly add a solution of 2-nitrobenzenesulfonyl chloride (1.05 eq.) in dichloromethane to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Protocol 2: One-Pot N-Alkylation of Amines via In Situ Aziridination
This protocol details the one-pot synthesis of N-alkylated amines starting from this compound.
Materials:
-
This compound
-
Primary or secondary amine (1.2 - 2.0 eq.)
-
Triphenylphosphine (PPh₃) (1.5 eq.)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq.)
-
Anhydrous tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Appropriate solvent system for chromatography
Procedure:
-
To a solution of this compound (1.0 eq.) and triphenylphosphine (1.5 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add DEAD or DIAD (1.5 eq.) dropwise.
-
Stir the mixture at 0 °C for 30 minutes to facilitate the formation of the N-nosyl aziridine intermediate.
-
Add the amine nucleophile (1.2 - 2.0 eq.) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress by TLC. For less reactive amines, gentle heating (e.g., 40-50 °C) may be required.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue directly by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes, often with 1% triethylamine to prevent product streaking) to isolate the desired N-alkylated product.
Quantitative Data Summary
The following table summarizes representative yields for the N-alkylation of various amines through the ring-opening of in situ generated N-nosyl aziridine. Conditions may vary, and optimization is often necessary for specific substrates.
| Entry | Amine Nucleophile | Product | Yield (%) |
| 1 | Benzylamine | N-(2-(2-nitrobenzenesulfonamido)ethyl)benzylamine | 85-95 |
| 2 | Aniline | N-(2-(2-nitrobenzenesulfonamido)ethyl)aniline | 70-80 |
| 3 | Morpholine | 4-(2-(2-nitrobenzenesulfonamido)ethyl)morpholine | 90-98 |
| 4 | Piperidine | 1-(2-(2-nitrobenzenesulfonamido)ethyl)piperidine | 88-96 |
| 5 | n-Butylamine | N-(2-(2-nitrobenzenesulfonamido)ethyl)-n-butylamine | 80-90 |
| 6 | Diethylamine | N-(2-(2-nitrobenzenesulfonamido)ethyl)diethylamine | 75-85 |
Yields are approximate and based on literature for similar ring-opening reactions of N-sulfonyl aziridines. Specific yields will depend on the exact reaction conditions and the purity of the starting materials.
Deprotection of the Nosyl Group (Fukuyama Deprotection)
A significant advantage of this methodology is the facile removal of the nosyl protecting group to furnish the free secondary amine.
Caption: Deprotection of the nosyl group.
Protocol 3: Deprotection of the Nosyl Group
Materials:
-
N-nosylated amine
-
Thiophenol or other suitable thiol
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Acetonitrile (MeCN) or Dimethylformamide (DMF)
-
Water
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-nosylated amine (1.0 eq.) in MeCN or DMF.
-
Add potassium carbonate (3.0 eq.) and thiophenol (2.0 eq.).
-
Stir the mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with DCM or EtOAc.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or acid-base extraction to yield the free secondary amine.
Applications in Drug Development
The ability to introduce a flexible aminoethyl linker to a variety of amine-containing molecules makes this methodology highly valuable in drug discovery and development. This transformation can be employed for:
-
Lead Optimization: Modifying the physicochemical properties of lead compounds to improve potency, selectivity, and pharmacokinetic profiles.
-
Synthesis of Polyamines: Iterative application of this methodology can be used to construct complex polyamine scaffolds, which are important in various biological processes.
-
Linker Chemistry: Introducing linkers for the development of antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs).
Safety Precautions
-
2-Nitrobenzenesulfonyl chloride is corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
DEAD and DIAD are toxic and potentially explosive. They should be handled with care in a well-ventilated fume hood.
-
Thiols such as thiophenol have a strong, unpleasant odor and are toxic. All manipulations should be performed in a fume hood.
-
Standard laboratory safety practices, including the use of safety glasses, lab coats, and gloves, should be followed at all times.
Application Notes and Protocols: Mitsunobu Reaction Conditions for 2-Nitrobenzenesulfonamides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Mitsunobu reaction utilizing 2-nitrobenzenesulfonamides as nucleophiles. This transformation is a cornerstone in modern organic synthesis for the conversion of primary and secondary alcohols into protected amines with a clean inversion of stereochemistry. The resulting N-nosyl-protected amines are valuable intermediates, particularly in the context of the Fukuyama amine synthesis, due to the mild deprotection conditions of the nosyl group.
I. Overview and Key Advantages
The Mitsunobu reaction facilitates the SN2 displacement of an alcohol's hydroxyl group with a suitable nucleophile, mediated by a phosphine and an azodicarboxylate. When 2-nitrobenzenesulfonamide is employed as the nucleophile, it offers several distinct advantages:
-
Mild Reaction Conditions: The reaction typically proceeds at or below room temperature, preserving sensitive functional groups within complex molecules.[1][2]
-
Stereochemical Inversion: For chiral secondary alcohols, the reaction proceeds with a predictable and clean inversion of stereochemistry, a critical feature in asymmetric synthesis.[1][3][4]
-
Broad Substrate Scope: The reaction is applicable to a wide range of primary and secondary alcohols.
-
Formation of Versatile Intermediates: The resulting 2-nitrobenzenesulfonamides can be readily deprotected under mild conditions using thiols, a key step in the Fukuyama amine synthesis to unveil the corresponding primary or secondary amine.[5]
II. Quantitative Data Summary
The following table summarizes various reported conditions for the Mitsunobu reaction with 2-nitrobenzenesulfonamide and related analogues. This data, extracted from the synthesis of complex molecules, provides a practical guide for reaction optimization.
| Alcohol Substrate | Nucleophile | Phosphine | Azodicarboxylate | Solvent | Temperature | Time | Yield (%) | Reference |
| Unspecified Secondary Alcohol | NsNH₂ | PPh₃ | DIAD | THF | Room Temp. | 24 h | 65 | [1] |
| Desilylated Intermediate | NsNH₂ | PPh₃ | DIAD | THF | Not Specified | Not Specified | 74 | [1] |
| Protected Polycyclic Alcohol | N-carbobenzoxy-2-nitrobenzenesulfonamide | PPh₃ | DIAD | THF | Not Specified | Not Specified | 76 | [1] |
| Diastereomeric Bicyclic Alcohol | Not Specified (introduces nitrogen) | PPh₃ | DEAD | Not Specified | Not Specified | Not Specified | 92 | [1] |
| Protected Primary Alcohol | NSNHBoc | Not Specified | DMEAD | Not Specified | Not Specified | Not Specified | 78 | [1] |
| Alkyne with a Hydroxyl Group | Not Specified (introduces nitrogen) | PPh₃ | DIAD | THF | 0 °C to Room Temp. | Not Specified | 94 | [1] |
| trans,trans-farnesol | IPNBSH | PPh₃ | DEAD | THF | Not Specified | 15 min | 86 | [6] |
Note: NsNH₂ refers to 2-nitrobenzenesulfonamide. DIAD is diisopropyl azodicarboxylate. DEAD is diethyl azodicarboxylate. DMEAD is di-methoxyethyl azodicarboxylate. PPh₃ is triphenylphosphine. THF is tetrahydrofuran. IPNBSH is N-isopropylidene-N′-2-nitrobenzenesulfonyl hydrazine.
III. Experimental Protocols
A. General Protocol for the Mitsunobu Reaction with 2-Nitrobenzenesulfonamide
This protocol provides a general procedure for the reaction of a primary or secondary alcohol with 2-nitrobenzenesulfonamide.
Materials:
-
Alcohol (1.0 eq)
-
2-Nitrobenzenesulfonamide (1.2 - 1.5 eq)
-
Triphenylphosphine (PPh₃) (1.2 - 1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.2 - 1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 eq), 2-nitrobenzenesulfonamide (1.2 - 1.5 eq), and triphenylphosphine (1.2 - 1.5 eq).
-
Dissolve the solids in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the azodicarboxylate (DIAD or DEAD, 1.2 - 1.5 eq) dropwise to the stirred solution. The reaction mixture typically turns from colorless to a yellow or orange color.
-
After the addition is complete, the reaction can be stirred at 0 °C for a period or allowed to warm to room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture can be concentrated under reduced pressure.
-
The crude product is then subjected to purification, typically by flash column chromatography on silica gel to separate the desired product from triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct.
B. Work-up and Purification
The purification of Mitsunobu reaction products can be challenging due to the presence of stoichiometric byproducts.
-
Triphenylphosphine oxide and Hydrazine Byproduct Removal: A common method for removing the bulk of these byproducts is through precipitation. After concentrating the reaction mixture, the residue can be triturated with a solvent system like diethyl ether/hexanes, which causes the byproducts to precipitate, followed by filtration.
-
Chromatography: Flash column chromatography is the most common method for obtaining the pure product. The choice of eluent will depend on the polarity of the product.
IV. Diagrams
A. Experimental Workflow
The following diagram illustrates the general workflow for the Mitsunobu reaction with 2-nitrobenzenesulfonamide.
Caption: General workflow for the Mitsunobu reaction.
B. Logical Relationship in Fukuyama-Mitsunobu Synthesis
This diagram illustrates the logical progression from an alcohol to a primary amine using the Fukuyama-Mitsunobu protocol.
Caption: Fukuyama-Mitsunobu amine synthesis pathway.
References
- 1. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. Mitsunobu Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 6. N-Isopropylidene-N′-2-Nitrobenzenesulfonyl Hydrazine. A Reagent for Reduction of Alcohols via the Corresponding Monoalkyl Diazenes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide as a Glutathione-Responsive Chemical Linker in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide as a promising chemical linker for targeted drug delivery. This linker is designed to be stable in the systemic circulation and to selectively release its therapeutic payload in response to the high intracellular concentrations of glutathione (GSH) found in many cancer cells.[1][2][3] This targeted release mechanism has the potential to enhance the therapeutic index of potent cytotoxic drugs by minimizing off-target toxicity.[1][2][3]
Introduction to this compound Linker
The this compound linker belongs to the class of stimuli-responsive linkers, specifically designed to be cleaved by the abundant intracellular thiol, glutathione. The 2-nitrobenzenesulfonamide (nosyl) group is susceptible to nucleophilic attack by the thiolate of GSH, leading to the cleavage of the sulfonamide bond and subsequent release of the conjugated drug.[1][2][3][4] The presence of the 2-nitro group is crucial for this reactivity. The hydroxyethyl group provides a convenient handle for conjugation to drugs or targeting moieties.
Key Features:
-
Enhanced Extracellular Stability: Compared to conventional disulfide linkers, the 2-nitrobenzenesulfonamide group exhibits greater stability in the extracellular environment, reducing premature drug release.[2]
-
Selective Intracellular Cleavage: The linker is efficiently cleaved in the presence of intracellular concentrations of glutathione, particularly when catalyzed by glutathione-S-transferase (GST).[4]
-
Tunable Drug Release: The rate of drug release can potentially be modulated by alterations to the linker structure.[1][2][3]
-
Versatile Conjugation Chemistry: The hydroxyethyl group allows for straightforward conjugation to a variety of payloads bearing suitable functional groups.
Mechanism of Action and Signaling Pathway
The this compound linker enables the targeted delivery of cytotoxic agents, such as doxorubicin, to cancer cells. Doxorubicin is a widely used chemotherapeutic that primarily functions by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis. The PI3K/Akt signaling pathway is a critical cell survival pathway that is often dysregulated in cancer and can be influenced by doxorubicin treatment.[5][6][7][8][9]
Below is a diagram illustrating the proposed mechanism of drug release and the subsequent cellular signaling pathway affected by the released doxorubicin.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on 2-nitrobenzenesulfonamide-based linkers.
Table 1: Intracellular Glutathione Concentrations in Cancer Cell Lines
| Cell Line | Cancer Type | Intracellular GSH Concentration (nmol/mg protein) | Reference |
| HCT116 | Colon Carcinoma | 64.6 | [10] |
| BT474 | Breast Duct Carcinoma | 22.1 | [10] |
| Various Leukemias | Leukemia | Mean: 2.96 ± 0.86 | [11] |
| Various Brain Tumors | Brain Cancer | 10 - 50 | [12] |
| Various Breast Tumors | Breast Cancer | Generally elevated compared to normal tissue | [12] |
Table 2: In Vitro Cleavage and Drug Release of 2-Nitrobenzenesulfonamide Linked Conjugates
| Conjugate | Condition | Time (hours) | % Release / Activation | Reference |
| PEG-sul-siRNA | 20 µM GSH (extracellular mimic) | 72 | 7% | [4] |
| PEG-sul-siRNA | 1 mM GSH (intracellular mimic) | 72 | 20% | [4] |
| PEG-sul-siRNA | 1 mM GSH + 0.019 mg/mL GST | 72 | 90% | [4] |
| Ns-Dox | HCT116 cells (high GSH) | 6 | 23.2% | [10] |
| Ns-Dox | BT474 cells (low GSH) | 6 | 9.2% | [10] |
Table 3: Cytotoxicity of 2-Nitrobenzenesulfonamide Linked Doxorubicin (Ns-Dox)
| Cell Line | IC50 (µM) - Doxorubicin | IC50 (µM) - Ns-Dox | Reference |
| HCT116 (high GSH) | ~1 | ~1 | [1][2][3] |
| BT474 (low GSH) | ~1 | >10 | [1][2][3] |
Experimental Protocols
This section provides detailed protocols for the synthesis of a drug conjugate using the this compound linker, its in vitro evaluation, and methods for determining the drug-to-antibody ratio (DAR) for antibody-drug conjugates (ADCs).
Synthesis of a Drug Conjugate
This protocol describes a general two-step process: 1) Synthesis of the activated linker, and 2) Conjugation to a drug.
Protocol 4.1.1: Synthesis of an Activated this compound Linker (e.g., for conjugation to a carboxyl group)
-
Materials:
-
This compound
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM.
-
Add N,N'-Disuccinimidyl carbonate (1.2 equivalents) and triethylamine (1.5 equivalents).
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude activated linker.
-
Purify the product by column chromatography on silica gel.
-
Protocol 4.1.2: Conjugation of the Activated Linker to a Drug (e.g., Doxorubicin)
-
Materials:
-
Activated this compound linker
-
Doxorubicin hydrochloride
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
-
Procedure:
-
Dissolve doxorubicin hydrochloride (1 equivalent) in anhydrous DMF.
-
Add triethylamine (2.2 equivalents) to neutralize the hydrochloride and deprotonate the primary amine.
-
Add a solution of the activated linker (1.5 equivalents) in anhydrous DMF dropwise to the doxorubicin solution.
-
Stir the reaction mixture at room temperature overnight, protected from light.
-
Monitor the reaction by High-Performance Liquid Chromatography (HPLC).
-
Upon completion, purify the drug-linker conjugate by preparative HPLC.
-
Lyophilize the pure fractions to obtain the final product.
-
In Vitro Drug Release Assay (Glutathione-Mediated Cleavage)
This assay evaluates the release of the drug from the linker in the presence of glutathione.
-
Materials:
-
Drug-linker conjugate
-
Glutathione (GSH)
-
Phosphate-buffered saline (PBS), pH 7.4
-
HPLC system with a suitable column and detector
-
-
Procedure:
-
Prepare a stock solution of the drug-linker conjugate in a suitable solvent (e.g., DMSO).
-
Prepare solutions of GSH in PBS at various concentrations (e.g., 10 µM for extracellular mimic, 1 mM and 10 mM for intracellular mimic).
-
Add the drug-linker conjugate stock solution to the GSH solutions to a final desired concentration (e.g., 10 µM).
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), take aliquots from each sample.
-
Quench the reaction by adding a suitable agent if necessary (e.g., N-ethylmaleimide for thiol reactions).
-
Analyze the aliquots by HPLC to quantify the amount of released drug and remaining conjugate.
-
Plot the percentage of drug released over time for each GSH concentration.
-
Determination of Drug-to-Antibody Ratio (DAR)
For antibody-drug conjugates, the DAR is a critical parameter. UV-Vis spectroscopy is a common method for its determination.[13][14][][16]
-
Principle: The Beer-Lambert law is used to determine the concentrations of the antibody and the drug by measuring the absorbance of the ADC at two wavelengths (typically 280 nm for the antibody and the λmax of the drug).[13][14][][16]
-
Materials:
-
Antibody-drug conjugate (ADC) sample
-
Unconjugated antibody
-
Free drug-linker
-
Spectrophotometer
-
Quartz cuvettes
-
Buffer (e.g., PBS)
-
-
Procedure:
-
Determine Extinction Coefficients:
-
Measure the absorbance of known concentrations of the unconjugated antibody at 280 nm and the drug's λmax. Calculate the molar extinction coefficients (ε_Ab,280 and ε_Ab,λmax).
-
Measure the absorbance of known concentrations of the free drug-linker at 280 nm and its λmax. Calculate the molar extinction coefficients (ε_Drug,280 and ε_Drug,λmax).
-
-
Measure ADC Absorbance:
-
Measure the absorbance of the ADC sample at 280 nm (A_280) and the drug's λmax (A_λmax).
-
-
Calculate Concentrations:
-
Use the following equations to solve for the concentration of the antibody ([Ab]) and the drug ([Drug]):
-
A_280 = ε_Ab,280 * [Ab] + ε_Drug,280 * [Drug]
-
A_λmax = ε_Ab,λmax * [Ab] + ε_Drug,λmax * [Drug]
-
-
-
Calculate DAR:
-
DAR = [Drug] / [Ab]
-
-
In Vivo Evaluation
A comprehensive in vivo evaluation is critical to assess the efficacy and safety of a drug conjugate utilizing the this compound linker.
Protocol 5.1: Xenograft Mouse Model of Cancer
-
Objective: To evaluate the anti-tumor efficacy of the drug conjugate in a relevant cancer model.
-
Procedure:
-
Cell Line Selection: Choose a cancer cell line with known high intracellular GSH levels and expression of the target antigen if an ADC is being tested.
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject the selected cancer cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.
-
Treatment Groups: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups:
-
Vehicle control (e.g., saline or PBS)
-
Free drug
-
Drug conjugate
-
Unconjugated antibody (for ADCs)
-
-
Dosing: Administer the treatments intravenously (or other appropriate route) at a predetermined dose and schedule.
-
Efficacy Assessment:
-
Measure tumor volume regularly (e.g., twice a week).
-
Monitor body weight as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis: Plot tumor growth curves and compare the efficacy of the different treatment groups.
-
Conclusion
The this compound linker represents a valuable tool in the design of targeted drug delivery systems. Its enhanced stability and selective, glutathione-mediated cleavage mechanism offer the potential for developing safer and more effective cancer therapeutics. The protocols and data presented here provide a foundation for researchers to explore the application of this promising linker in their drug development programs.
References
- 1. Preparation and Characterization of a Glutathione-Responsive Doxorubicin Prodrug Modified by 2-Nitrobenzenesulfonamide Group—Its Selective Cytotoxicity Toward Cells with Enhanced Glutathione Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Utility of the 2-Nitrobenzenesulfonamide Group as a Chemical Linker for Enhanced Extracellular Stability and Cytosolic Cleavage in siRNA-Conjugated Polymer Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation and Characterization of a Glutathione-Responsive Doxorubicin Prodrug Modified by 2-Nitrobenzenesulfonamide Group-Its Selective Cytotoxicity Toward Cells with Enhanced Glutathione Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Nitrobenzenesulfonamide group as a chemical linker with highly selective cleavability in response to intracellular redox system for a construction of siRNA-polymer conjugate [morressier.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 8. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 9. PI3K/AKT/mTOR signaling pathway: an important driver and therapeutic target in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. karger.com [karger.com]
- 12. Glutathione Levels in Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]
- 16. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the synthesis of N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide. Our aim is to help you improve reaction yields and overcome common challenges encountered during this synthetic procedure.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis involves the reaction of 2-nitrobenzenesulfonyl chloride with ethanolamine in the presence of a base. The primary role of the base is to neutralize the hydrochloric acid (HCl) generated during the reaction.
Q2: My reaction yield is consistently low. What are the most common causes?
A2: Low yields can stem from several factors:
-
Hydrolysis of 2-nitrobenzenesulfonyl chloride: This starting material is sensitive to moisture. The presence of water in the solvent or on the glassware will lead to its hydrolysis into the unreactive 2-nitrobenzenesulfonic acid.
-
Suboptimal reaction temperature: The reaction should typically be carried out at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions. Allowing the reaction to warm up prematurely can lead to the formation of byproducts.
-
Incorrect stoichiometry: An inappropriate ratio of reactants can result in incomplete conversion of the limiting reagent. A slight excess of ethanolamine is sometimes used to ensure the complete consumption of the more expensive 2-nitrobenzenesulfonyl chloride.
-
Formation of side products: Besides the desired N-sulfonylation, O-sulfonylation at the hydroxyl group of ethanolamine can occur. Di-sulfonylation, where both the amino and hydroxyl groups react, is also a possibility.
Q3: What side products should I be aware of, and how can I minimize their formation?
A3: The main potential side products are:
-
O-sulfonylated product (2-aminoethyl 2-nitrobenzenesulfonate): This forms when the hydroxyl group of ethanolamine reacts instead of the amino group. To favor N-sulfonylation, it is crucial to perform the reaction under basic conditions where the more nucleophilic amine reacts preferentially.
-
Di-sulfonylated product (N,O-bis(2-nitrophenylsulfonyl)ethanolamine): This can form if an excess of 2-nitrobenzenesulfonyl chloride is used. Careful control of the stoichiometry is key to minimizing this byproduct.
-
2-Nitrobenzenesulfonic acid: This is the hydrolysis product of the starting sulfonyl chloride. Ensuring anhydrous reaction conditions is the best way to prevent its formation.
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction. You can spot the reaction mixture alongside the starting materials (2-nitrobenzenesulfonyl chloride and ethanolamine) on a silica gel plate and elute with a suitable solvent system (e.g., a mixture of hexane and ethyl acetate). The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the reaction's progress.
Q5: What are the recommended work-up and purification procedures?
A5: A standard work-up procedure involves quenching the reaction with water or a dilute acid to neutralize the base and any unreacted amine. The product is then extracted into an organic solvent like dichloromethane or ethyl acetate. The organic layer is typically washed with dilute acid, a saturated solution of sodium bicarbonate, and brine to remove impurities. After drying the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), the solvent is removed under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Hydrolysis of 2-nitrobenzenesulfonyl chloride: Presence of moisture in the reaction. | 1. Ensure all glassware is thoroughly dried. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| 2. Ineffective base: The base used is not strong enough or has degraded. | 2. Use a fresh, anhydrous tertiary amine base like triethylamine or pyridine. | |
| 3. Reaction temperature too high: Leads to side reactions and degradation. | 3. Maintain a low temperature (0 °C) during the addition of 2-nitrobenzenesulfonyl chloride and allow the reaction to warm to room temperature slowly. | |
| Multiple Spots on TLC (in addition to product) | 1. Formation of O-sulfonylated byproduct: Reaction conditions favoring O-sulfonylation. | 1. Ensure the amine is not protonated by adding the base before the sulfonyl chloride. The free amine is more nucleophilic than the hydroxyl group. |
| 2. Formation of di-sulfonylated byproduct: Excess 2-nitrobenzenesulfonyl chloride. | 2. Use a 1:1 or a slight excess of ethanolamine to 2-nitrobenzenesulfonyl chloride. | |
| 3. Unreacted starting materials: Incomplete reaction. | 3. Increase the reaction time or allow the reaction to stir at room temperature for a longer period. Monitor by TLC until the starting material is consumed. | |
| Product is an Oil and Fails to Solidify | 1. Presence of impurities: Unreacted starting materials or byproducts can prevent crystallization. | 1. Purify the crude product using flash column chromatography to remove impurities. |
| 2. Residual solvent: Incomplete removal of the solvent after work-up. | 2. Dry the product under high vacuum for an extended period to remove any residual solvent. | |
| Difficulty in Purifying the Product | 1. Similar polarity of product and byproducts: Makes separation by column chromatography challenging. | 1. Optimize the solvent system for column chromatography by testing different ratios of polar and non-polar solvents on TLC to achieve better separation. |
| 2. Product is water-soluble: Loss of product during the aqueous work-up. | 2. Minimize the volume of aqueous washes. If the product has significant water solubility, back-extract the aqueous layers with the organic solvent. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline. Optimization of specific parameters may be required to achieve the best results.
Materials:
-
Ethanolamine
-
2-Nitrobenzenesulfonyl chloride
-
Triethylamine (or pyridine)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve ethanolamine (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous DCM.
-
Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add a solution of 2-nitrobenzenesulfonyl chloride (1.0 eq.) in anhydrous DCM to the cooled amine solution with stirring.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC until the 2-nitrobenzenesulfonyl chloride is consumed.
-
Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Characterization: Combine the pure fractions, remove the solvent under reduced pressure, and characterize the final product (e.g., by NMR, MS).
Data Presentation
| Amine Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| n-Propylamine | Triethylamine | Dichloromethane | 0 to RT | 12-16 | ~90 | Benchchem Protocol |
| Primary Amines (general) | Triethylamine | Dichloromethane | 0 to RT | 1-2 | High | Benchchem Protocol |
| (R)-phenylglycinol | Triethylamine | THF/water | RT | 70.5 | - | EP1321454A1 |
| Benzhydrylamine | Triethylamine | Dichloromethane | 0 to RT | 72 | - | EP1321454A1 |
Note: Yields are highly substrate-dependent and the conditions above should be considered as a general guide.
Visualizations
Experimental Workflow
Caption: A step-by-step workflow for the synthesis and purification.
Troubleshooting Logic for Low Yield
Common side reactions during the nosylation of amines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the nosylation of amines. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of nosylating an amine?
Nosylation is the reaction of an amine with a nitrobenzenesulfonyl chloride (such as 2-nitrobenzenesulfonyl chloride or 4-nitrobenzenesulfonyl chloride) to form a sulfonamide. This is a common method for protecting the amine functional group. The resulting nosyl group is stable under various reaction conditions but can be removed under specific, mild conditions, making it a valuable tool in multi-step organic synthesis.
Q2: What is the general mechanism for the nosylation of an amine?
The nosylation of an amine proceeds via a nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the nosyl chloride. This is followed by the elimination of a chloride ion. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct.
Q3: Why is my nosylation reaction not going to completion?
Several factors can lead to an incomplete reaction. Common causes include:
-
Insufficient Reagents: Ensure that at least a stoichiometric amount of nosyl chloride and base are used. A slight excess of the nosyl chloride may be necessary.
-
Poor Quality Reagents: Nosyl chloride is sensitive to moisture and can hydrolyze over time. Use a fresh or properly stored bottle of nosyl chloride. The amine starting material should also be pure.
-
Inadequate Base: The base used may not be strong enough or may be sterically hindered. Tertiary amines like triethylamine (TEA) or pyridine are commonly used.
-
Low Temperature: While many nosylations proceed at room temperature, some less nucleophilic or sterically hindered amines may require gentle heating.
-
Poor Solubility: Ensure that all reactants are soluble in the chosen solvent.
Q4: I am observing multiple spots on my TLC plate. What could be the side products?
The formation of multiple products can be attributed to several side reactions. The most common side reactions are discussed in the troubleshooting section below and include di-nosylation of primary amines, O-nosylation of hydroxyl groups, and hydrolysis of the nosyl chloride.
Troubleshooting Guide: Common Side Reactions
This guide addresses the most common side reactions encountered during the nosylation of amines and provides strategies for mitigation.
Issue 1: Di-nosylation of Primary Amines
Problem: When reacting a primary amine, a significant amount of a less polar byproduct is observed, which corresponds to the di-nosylated amine (R-N(Ns)₂). This occurs because the initially formed nosyl amide (R-NHNs) still has an acidic proton on the nitrogen, which can be removed by a base, allowing for a second nosylation.
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the stoichiometry of the reactants. Avoid using a large excess of nosyl chloride.
-
Choice of Base: A bulky or weaker base may be less likely to deprotonate the resulting sulfonamide, thus reducing the rate of the second nosylation.
-
Slow Addition: Add the nosyl chloride solution slowly to the reaction mixture containing the amine and the base. This helps to maintain a low concentration of the nosyl chloride, favoring the reaction with the more nucleophilic primary amine over the less nucleophilic sulfonamide.
Caption: Logical flow of the di-nosylation side reaction.
Issue 2: O-Nosylation in the Presence of Hydroxyl Groups
Problem: When the substrate contains a hydroxyl group (e.g., an amino alcohol), a competing reaction can occur where the hydroxyl group is nosylated to form a sulfonate ester (O-nosylation). This is especially prevalent if the hydroxyl group is sterically accessible and a strong base is used.
Troubleshooting Steps:
-
pH Control: The relative nucleophilicity of amines and alcohols is pH-dependent. At neutral or slightly basic pH, the amine is generally more nucleophilic. Avoid using very strong bases that can significantly deprotonate the alcohol, increasing its nucleophilicity.
-
Protecting Groups: If O-nosylation is a persistent issue, consider protecting the hydroxyl group with a suitable protecting group (e.g., a silyl ether) before carrying out the nosylation of the amine.
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve the selectivity for N-nosylation over O-nosylation.
Caption: Competing N- and O-nosylation pathways for an amino alcohol.
Issue 3: Hydrolysis of Nosyl Chloride
Problem: The reaction yield is low, and analysis of the crude reaction mixture may show the presence of nitrobenzenesulfonic acid. This indicates that the nosyl chloride has reacted with water instead of the amine.
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure that the reaction is carried out under anhydrous conditions. Use dry solvents and glassware, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Choice: Use a non-nucleophilic, aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.
-
Reagent Quality: Use a fresh bottle of nosyl chloride or one that has been stored properly in a desiccator.
Caption: A decision tree for troubleshooting nosylation reactions.
Quantitative Data Summary
The following table summarizes the expected impact of various reaction parameters on the yield of the desired N-nosylated product and the formation of common side products. The effects are described qualitatively as the exact quantitative outcomes are highly dependent on the specific substrate.
| Parameter | Condition | Expected Yield of N-Nosyl Product | Risk of Di-nosylation (Primary Amines) | Risk of O-Nosylation (with -OH) | Risk of Hydrolysis |
| Nosyl Chloride | 1.0 - 1.2 equivalents | Optimal | Low | Substrate Dependent | Low (with dry conditions) |
| > 1.5 equivalents | May Decrease due to side reactions | High | High | Low (with dry conditions) | |
| Base | Weak/Bulky Base | Good | Low | Low | Low (with dry conditions) |
| Strong/Non-bulky Base | Good | High | High | Low (with dry conditions) | |
| Solvent | Anhydrous Aprotic | High | Substrate Dependent | Substrate Dependent | Low |
| Protic or Wet | Low | Low | Low | High | |
| Temperature | Low to Room Temp | Good | Low | Low | Low |
| Elevated | May be necessary for unreactive amines | May Increase | May Increase | May Increase |
Experimental Protocols
General Protocol for the Nosylation of a Primary Amine
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add the primary amine (1.0 eq.) and a dry, aprotic solvent (e.g., DCM or THF) to achieve a concentration of approximately 0.1-0.5 M.
-
Base Addition: Add a suitable base, such as triethylamine (1.5 eq.) or pyridine (2.0 eq.), to the solution and stir for 5-10 minutes at room temperature.
-
Nosyl Chloride Addition: Dissolve p-nitrobenzenesulfonyl chloride (1.1 eq.) in a minimal amount of the same dry solvent and add it dropwise to the stirring amine solution over 10-15 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 1-4 hours).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Note: For secondary amines, the risk of di-nosylation is absent, and the protocol can be followed as described. For substrates with other sensitive functional groups, adjustments to the base, solvent, and temperature may be necessary.
Technical Support Center: Optimizing Nosyl Group Deprotection
Welcome to the technical support center for nosyl group deprotection. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the removal of the 2-nitrobenzenesulfonyl (nosyl) protecting group.
Troubleshooting Guide: Common Issues and Solutions
Incomplete or failed nosyl group deprotection can significantly impact synthetic yields and purity. The following guide addresses common problems and provides systematic solutions to optimize your reaction conditions.
Issue 1: Incomplete Deprotection
Symptom: TLC or LC-MS analysis shows significant amounts of starting material remaining after the expected reaction time.
Possible Causes & Solutions:
-
Insufficient Reagent Stoichiometry: The thiol nucleophile or the base may be used in insufficient quantities.
-
Steric Hindrance: The substrate may be sterically hindered around the sulfonamide nitrogen, slowing down the nucleophilic attack.[3]
-
Poor Reagent Quality: The thiol reagent may have oxidized to a disulfide, reducing its nucleophilicity.[5]
-
Solution: Use fresh or properly stored thiol reagents. Some protocols recommend treating the commercial resin with a solution of PPh3 in deoxygenated THF to reduce any disulfides formed during storage.[4]
-
-
Inappropriate Base: The chosen base may not be strong enough to efficiently generate the more nucleophilic thiolate.
-
Solvent Effects: The choice of solvent can influence the solubility of reagents and the reaction rate.
Issue 2: Formation of Byproducts
Symptom: TLC or LC-MS analysis shows the formation of unexpected impurities alongside the desired product.
Possible Causes & Solutions:
-
Side Reactions with Other Functional Groups: The reaction conditions may not be orthogonal to other protecting groups or functional groups in the molecule.
-
Degradation at High Temperatures: When using microwave irradiation, high temperatures in certain solvents like DMF can lead to resin degradation or byproduct formation.[1][4]
-
Solution: If using microwave heating, consider a lower temperature or a more stable solvent like THF.[4]
-
-
Work-up Issues: The thiol byproduct (an aromatic sulfide) can be difficult to separate from the desired amine product.[1][4]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for nosyl group deprotection?
A1: The deprotection of the nosyl group proceeds via a nucleophilic aromatic substitution. A soft nucleophile, typically a thiol, is activated by a base to form a more nucleophilic thiolate. This thiolate attacks the electron-deficient aromatic ring of the nosyl group, forming a Meisenheimer complex.[6][9] This is followed by the elimination of sulfur dioxide and the release of the free amine.[6]
Q2: Why is the nosyl group a good protecting group for amines?
A2: The nosyl group is a robust protecting group that is stable to a variety of reaction conditions, yet it can be readily removed under mild conditions.[9] It is orthogonal to other common amine protecting groups like Boc and Cbz, allowing for selective deprotection in complex syntheses.[1][4]
Q3: Are there odorless alternatives to thiophenol for nosyl deprotection?
A3: Yes, the foul odor of volatile thiols is a significant drawback. Several less odorous or odorless alternatives have been developed:
-
Polymer-supported thiols: These are solid reagents that are easily filtered off after the reaction, simplifying purification and minimizing odor.[1][4][10]
-
Odorless thiols: Reagents like p-mercaptobenzoic acid and n-dodecanethiol have been successfully used for nosyl deprotection.[11]
-
In-situ generation of thiolate: Homocysteine thiolactone can be used as an odorless precursor to generate the active thiolate in situ using a base like DBU.[3][12]
Q4: Can microwave irradiation be used to accelerate nosyl deprotection?
A4: Yes, microwave irradiation can significantly reduce reaction times, often from hours to minutes.[1][4][8] However, it is crucial to carefully control the temperature and pressure and to choose a solvent that is stable under the reaction conditions to avoid byproduct formation.[1][4]
Q5: How do I choose the right base for my nosyl deprotection?
A5: The base plays a crucial role in generating the active thiolate nucleophile.
-
Potassium carbonate (K₂CO₃) is a commonly used and effective base for many nosyl deprotections.[5]
-
Cesium carbonate (Cs₂CO₃) is often superior, especially for more challenging substrates, and can lead to faster and more complete reactions.[1][4]
-
Stronger bases like sodium hydride (NaH) or lithium hexamethyldisilazide (LiHMDS) have been reported to be less effective than Cs₂CO₃ in some cases.[1][4]
Quantitative Data Summary
The following tables summarize typical reaction conditions for nosyl group deprotection using different methodologies.
Table 1: Solution-Phase Nosyl Deprotection with Thiophenol
| Substrate | Thiol Reagent (equiv.) | Base (equiv.) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide | Thiophenol (2.5) | 10.9 M aq. KOH (2.5) | Acetonitrile | 50 | 40 min | 89-91 | [6] |
| N-nosyl amine | Thiophenol (2.0) | K₂CO₃ (3.0) | DMF | Room Temp | 2 h | High | [9] |
| Nms-amides | Thiophenol (1.1) | K₂CO₃ (1.5) | N/A | Ambient | N/A | N/A | [2] |
Table 2: Nosyl Deprotection with Solid-Supported Thiophenol
| Substrate | Thiol Reagent (equiv.) | Base (equiv.) | Solvent | Conditions | Time | Yield (%) | Reference |
| N-Nosyl-N-methylbenzylamine | PS-thiophenol (1.12 x 2) | Cs₂CO₃ (3.25) | THF | 80°C, Microwave | 6 x 1 min | 95 | [4] |
| N-nosyl-α-amino acids | Polymer-supported mercaptoacetic acid (1.4) | DBU (2.8) | CH₂Cl₂ | Room Temp | 1 h | N/A | [10] |
| N-Nosyl-N-methylbenzylamine | PS-thiophenol (1.12 x 2) | Cs₂CO₃ (3.25) | THF | Room Temp | 24 h | 96 | [4] |
Detailed Experimental Protocols
Protocol 1: General Procedure for Nosyl Deprotection using Thiophenol in Solution
This protocol is adapted from the Fukuyama amine synthesis.[6]
Materials:
-
N-nosyl protected amine
-
Thiophenol
-
Potassium hydroxide (aq. solution, 10.9 M)
-
Acetonitrile
-
Standard glassware for organic synthesis
Procedure:
-
In a two-necked round-bottomed flask equipped with a magnetic stirring bar and under a nitrogen atmosphere, charge thiophenol (2.5 equivalents) and acetonitrile.
-
Cool the mixture in an ice-water bath.
-
Add the aqueous potassium hydroxide solution (2.5 equivalents) dropwise over 10 minutes.
-
After stirring for 5 minutes, remove the ice-water bath.
-
Add a solution of the N-nosyl protected amine (1 equivalent) in acetonitrile over 20 minutes.
-
Heat the reaction mixture in a 50°C oil bath for 40 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract the product with dichloromethane.
-
Combine the organic extracts, wash with brine, dry over magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography.
Protocol 2: Nosyl Deprotection using a Solid-Supported Thiol with Microwave Assistance
This protocol offers advantages in terms of reduced reaction time and simplified purification.[4][9]
Materials:
-
N-nosyl protected amine
-
Polystyrene-supported thiophenol (PS-thiophenol) resin
-
Cesium carbonate (Cs₂CO₃)
-
Dry Tetrahydrofuran (THF)
-
Microwave reactor and appropriate vials
Procedure:
-
In a microwave vial, dissolve the N-nosyl amine (1 equivalent) in dry THF.
-
Add cesium carbonate (3.25 equivalents) followed by PS-thiophenol resin (1.12 equivalents).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture for 3 cycles of 1 minute each at 80°C, ensuring the pressure does not exceed the vial's limit (e.g., 250 psi).
-
After cooling, add a second portion of PS-thiophenol resin (1.12 equivalents).
-
Reseal the vial and subject it to another 3 cycles of 1 minute each at 80°C.
-
After cooling, filter the reaction mixture and wash the resin with THF and dichloromethane.
-
Collect the filtrate and concentrate under reduced pressure to obtain the deprotected amine. The product is often of high purity and may not require further chromatographic purification.[1]
Visualizations
Caption: General experimental workflow for nosyl group deprotection.
Caption: Troubleshooting logic for incomplete nosyl deprotection.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 5. reddit.com [reddit.com]
- 6. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Odorless nosyl deprotection by in-situ formation of a thiolate | Poster Board #1237 - American Chemical Society [acs.digitellinc.com]
Stability of N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide in different solvents
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability of N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide in various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound?
A1: The stability of this compound is primarily influenced by several factors:
-
pH: Sulfonamides are generally more susceptible to degradation in acidic conditions and more stable in neutral to alkaline environments.[1]
-
Temperature: Elevated temperatures can accelerate degradation.[2]
-
Solvent Choice: Protic solvents, particularly under acidic or basic conditions, can promote the hydrolysis of the sulfonamide bond. Aprotic solvents are often preferred to minimize this degradation pathway.[2]
-
Light: Nitroaromatic compounds can be sensitive to light, which may lead to photolytic decomposition.[2]
-
Presence of Oxidizing or Reducing Agents: These agents can lead to the degradation of the molecule, particularly affecting the nitro group.[2]
Q2: In which types of solvents is this compound expected to be most and least stable?
A2: Based on the general stability of sulfonamides, the following can be expected:
-
Most Stable: In anhydrous aprotic solvents such as acetonitrile (ACN), dimethylformamide (DMF), tetrahydrofuran (THF), and toluene. These solvents do not readily participate in hydrolysis reactions.
-
Least Stable: In protic solvents, especially aqueous solutions under acidic or strong basic conditions, due to the increased likelihood of hydrolysis of the sulfonamide linkage.[2]
Q3: What are the potential degradation pathways for this compound?
A3: The two most probable degradation pathways are:
-
Hydrolysis of the Sulfonamide Bond: This is a common degradation route for sulfonamides, particularly in the presence of acid or base, yielding 2-nitrobenzenesulfonic acid and 2-aminoethanol.
-
Reduction of the Nitro Group: The nitro group on the benzene ring can be reduced to a nitroso, hydroxylamino, or amino group. This can be facilitated by certain reagents or photolytic conditions.
Q4: Are there any visible signs of this compound decomposition?
A4: Yes, decomposition may be indicated by:
-
A color change in the solution, often to a darker shade like yellow or brown.[2]
-
The formation of a precipitate.[2]
-
Evolution of gas.[2]
For definitive identification of degradation, it is recommended to use analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
Troubleshooting Guide
| Issue Observed | Potential Cause | Recommended Solution |
| Unexpectedly low yield or recovery of the compound. | The compound may be degrading during the experimental workup or storage. | - Minimize exposure to high temperatures and direct light. - Use anhydrous aprotic solvents where possible. - If aqueous solutions are necessary, maintain a neutral to slightly alkaline pH. - Store solutions in a cool, dark place. |
| Appearance of unknown peaks in HPLC or TLC analysis. | These are likely degradation products. | - Compare the chromatogram to a freshly prepared sample. - To identify the degradation pathway, subject the compound to forced degradation studies (see Experimental Protocols). - Adjust experimental conditions (pH, solvent, temperature) to minimize the formation of these impurities. |
| Color of the reaction mixture or solution darkens over time. | This is a common indicator of decomposition, especially for nitroaromatic compounds.[2] | - Protect the reaction or solution from light by using amber glassware or wrapping the container in aluminum foil.[2] - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if oxidative degradation is suspected. |
| Inconsistent results between experimental runs. | Variability in solvent purity, temperature, or exposure to light can lead to inconsistent stability. | - Use high-purity, anhydrous solvents for all experiments. - Precisely control the temperature of the reaction and storage. - Standardize the experimental setup to ensure consistent light exposure. |
Stability Data
Table 1: Representative Degradation Data for 2-nitro-N-propylbenzenesulfonamide
| Condition | % Degradation (48 hours) |
| Acidic (0.1 N HCl, 60°C) | 12.5% |
| Alkaline (0.1 N NaOH, 60°C) | 18.3% |
| Oxidative (3% H₂O₂, 60°C) | 9.8% |
| Thermal (80°C) | 7.2% |
| Photolytic (ICH Q1B) | 25.6% |
Note: This data is for 2-nitro-N-propylbenzenesulfonamide and is intended for illustrative purposes to indicate potential stability trends.[3]
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[4][5][6]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C.
-
Alkaline Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60°C.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature or heat at 60°C.
-
Thermal Degradation: Expose a solid sample or a solution of the compound to dry heat (e.g., 80°C).
-
Photolytic Degradation: Expose a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[7][8] A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw aliquots of the stressed samples.
-
Neutralize the acidic and alkaline samples if necessary.
-
Dilute the samples to a suitable concentration with the mobile phase for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method Development (General Approach)
A stability-indicating HPLC method is crucial to separate and quantify the parent compound from its degradation products.
1. Instrumentation and Columns:
-
A standard HPLC system with a UV detector is suitable.
-
A C18 reverse-phase column is a good starting point for method development.
2. Mobile Phase Selection:
-
A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol) is often effective.
3. Method Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by the ability to resolve the parent peak from all degradation product peaks generated during forced degradation studies.
Visualizations
Caption: A flowchart for troubleshooting stability issues.
Caption: Potential degradation pathways for the compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medcraveonline.com [medcraveonline.com]
- 5. biomedres.us [biomedres.us]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
Technical Support Center: Purification of Crude N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most effective and widely used techniques for purifying crude this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities present. For a preliminary cleanup, a simple solvent wash or an aqueous extraction can be effective in removing highly polar or non-polar impurities and residual salts.
Q2: What are the likely impurities I should be aware of during the synthesis of this compound?
A2: Potential impurities can arise from unreacted starting materials, side reactions, or product degradation. Common impurities may include:
-
Unreacted 2-nitrobenzenesulfonyl chloride: This is a common starting material and can persist if the reaction does not go to completion.
-
Unreacted ethanolamine: The starting amine may be present if the reaction is incomplete.
-
Bis-sulfonated ethanolamine: A potential byproduct where both the amine and hydroxyl groups of ethanolamine have reacted with the sulfonyl chloride.
-
Hydrolysis products: 2-nitrobenzenesulfonic acid can be formed by the hydrolysis of the starting sulfonyl chloride.
Q3: How can I monitor the purity of my this compound during the purification process?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of your purification. It provides a qualitative assessment of the purity of fractions from column chromatography or the effectiveness of a recrystallization step. For more quantitative analysis of the final product's purity, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.[1]
Q4: My purified this compound appears as a yellow oil, but I was expecting a solid. What should I do?
A4: A yellow and/or oily appearance often indicates the presence of residual solvent or impurities. It is advisable to re-purify the compound. If you used column chromatography, ensure that you collected narrow fractions to avoid overlapping impurities. If the problem persists after chromatography, a final recrystallization step may be necessary to obtain a crystalline solid. Treating a solution of the product with activated charcoal before a final filtration and solvent evaporation can also help in removing colored impurities.[2]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Solution(s) |
| Low recovery of purified product. | The compound has significant solubility in the cold recrystallization solvent. | - Ensure the solution is thoroughly cooled in an ice bath to minimize solubility.- Use a minimal amount of cold solvent to wash the crystals. |
| Premature crystallization during hot filtration. | - Preheat the filtration apparatus (funnel and receiving flask) before hot filtration to prevent clogging. | |
| Crystals are colored (e.g., yellow). | Presence of colored impurities. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Be aware that this may reduce your overall yield. |
| No crystals form upon cooling. | The solution is not saturated. | - Evaporate some of the solvent to increase the concentration of the product. |
| - Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. | ||
| - Add a seed crystal of the pure compound, if available. | ||
| Oiling out instead of crystallization. | The boiling point of the solvent is higher than the melting point of the solute. | - Lower the temperature of the dissolution step. |
| The solution is supersaturated. | - Add a small amount of additional hot solvent. | |
| The rate of cooling is too fast. | - Allow the solution to cool more slowly to room temperature before placing it in an ice bath. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of the product from impurities. | Inappropriate mobile phase polarity. | - Optimize the mobile phase using TLC. Aim for an Rf value of 0.2-0.4 for the target compound. |
| Column overloading. | - Use a larger column or reduce the amount of crude material loaded. | |
| Cracks or channels in the stationary phase. | - Repack the column carefully, ensuring a uniform and compact bed. Use the slurry method for packing.[3] | |
| The compound is not eluting from the column. | The mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase (gradient elution). |
| The compound runs with the solvent front. | The mobile phase is too polar. | - Decrease the polarity of the mobile phase. |
| Streaking or tailing of spots on TLC. | The compound is interacting too strongly with the stationary phase. | - Add a small amount of a polar modifier (e.g., a few drops of acetic acid or triethylamine, depending on the compound's nature) to the mobile phase. |
| The sample was not loaded in a concentrated band. | - Dissolve the sample in a minimal amount of the mobile phase or a more volatile solvent for loading. Consider dry loading for samples with low solubility in the eluent.[2] |
Data Presentation
Table 1: Comparison of Purification Techniques for this compound
| Purification Method | Typical Purity Achieved | Typical Recovery Rate | Key Advantages | Key Disadvantages |
| Recrystallization | 95-99% | 60-80% | Simple, cost-effective, good for removing small amounts of impurities. | Can have lower recovery; may not be effective for impurities with similar solubility. |
| Column Chromatography | >99% | 70-90% | High resolution, effective for separating complex mixtures and closely related impurities. | More time-consuming, requires larger volumes of solvent, more expensive. |
| Solvent Wash/Extraction | 80-95% | >90% | Quick, good for initial cleanup and removing very different polarity impurities. | Not effective for impurities with similar polarity to the product. |
Note: The values presented in this table are representative and may vary depending on the specific experimental conditions and the nature of the crude mixture.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general guideline for the recrystallization of this compound. The ideal solvent should be determined experimentally, with ethanol, isopropanol, or a mixture of ethyl acetate and hexanes being good starting points.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture with stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If insoluble impurities or charcoal are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Purification by Flash Column Chromatography
This protocol outlines a standard procedure for purifying this compound using flash column chromatography with silica gel.
-
Mobile Phase Selection: Using TLC, determine a suitable mobile phase (eluent). A good starting point is a mixture of hexanes and ethyl acetate. The ideal eluent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired compound and good separation from impurities.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add a thin layer of sand to the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent.
-
Carefully apply the sample solution to the top of the column.
-
Alternatively, use the "dry loading" method: dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the column.[2]
-
-
Elution and Fraction Collection:
-
Begin eluting with the chosen mobile phase.
-
Collect the eluent in a series of labeled fractions.
-
Monitor the composition of the fractions by TLC.
-
-
Isolation of Pure Product:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Mandatory Visualization
Caption: A general workflow for the purification of this compound.
Caption: Troubleshooting guide for the common issue of no crystal formation during recrystallization.
References
Technical Support Center: 2-Nitrobenzenesulfonyl (Nosyl) Group Deprotection
Welcome to the technical support center for the 2-nitrobenzenesulfonyl (nosyl) protecting group. This guide is designed for researchers, scientists, and drug development professionals who utilize the nosyl group for amine protection and are encountering challenges during its cleavage. As Senior Application Scientists, we have compiled this resource based on established literature and extensive field experience to help you troubleshoot and optimize your deprotection reactions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of nosyl group cleavage?
A1: The cleavage of the 2-nitrobenzenesulfonyl (nosyl) group is a classic example of a nucleophilic aromatic substitution reaction.[1][2][3] The process is driven by the electron-withdrawing nitro group on the aromatic ring, which makes the ring electron-deficient and susceptible to attack by a soft nucleophile. Typically, a thiol-based reagent is used, which is deprotonated by a base to form a highly nucleophilic thiolate anion.[1][4] This thiolate then attacks the carbon atom of the benzene ring that is attached to the sulfur atom of the sulfonamide. This attack forms a temporary intermediate known as a Meisenheimer complex.[3][5][6] The reaction then proceeds with the cleavage of the nitrogen-sulfur bond, releasing the free amine and forming a diaryl sulfide byproduct.
References
Technical Support Center: Managing Thiophenol in Deprotection Reactions
This guide provides researchers, scientists, and drug development professionals with essential information for safely managing the odor and toxicity associated with thiophenol in deprotection reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with thiophenol?
Thiophenol is a highly toxic and flammable substance with a powerful, repulsive garlic-like odor.[1][2] The main hazards include:
-
High Acute Toxicity: It can be fatal if inhaled, swallowed, or absorbed through the skin.[3][4][5] Animal studies indicate that ingestion of less than 40 grams could be fatal to humans.[1]
-
Severe Irritation: It causes severe irritation and potential burns to the skin, eyes, and respiratory tract.[3][6]
-
Systemic Effects: Exposure can lead to central nervous system depression, with symptoms like headache, dizziness, and nausea.[1] It can also cause cyanosis (a bluish discoloration of the skin) by forming methemoglobin.[3]
-
Chronic Effects: Long-term or repeated exposure may damage the lungs, kidneys, and liver.[1][3]
Q2: What immediate first aid measures should be taken in case of exposure?
Immediate action is critical.
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[6]
-
Skin Contact: Immediately remove all contaminated clothing.[4] Wipe off excess material gently and quickly, then flush the affected skin area with plenty of water for at least 15 minutes.[1][3] Seek immediate medical aid.[3]
-
Eye Contact: Immediately flush the eyes with lukewarm water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3][6] Get immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[3] Seek immediate medical attention.[3]
Q3: Are there less hazardous alternatives to thiophenol for deprotection reactions?
Yes, due to its toxicity and odor, several alternatives have been explored. For phosphate demethylation in oligonucleotide synthesis, 2-mercaptobenzothiazole has been identified as an effective, non-odorous substitute.[7] Other reagents like thioglycolic acid, dithiothreitol (DTT), cysteamine, and L-cysteine have also been used for thioester deprotection under milder conditions.[8][9]
Troubleshooting Guide
Issue 1: A strong, persistent odor of thiophenol is present in the lab during the reaction.
-
Possible Cause 1: Inadequate Fume Hood Performance.
-
Troubleshooting Step: All work with thiophenol must be conducted in a certified chemical fume hood with a high linear air velocity (minimum 100 ft./min is recommended).[1] Ensure the sash is at the appropriate height.
-
-
Possible Cause 2: Leaks in the Reaction Setup.
-
Troubleshooting Step: Before introducing thiophenol, check the system for leaks. Pressurize the sealed apparatus with an inert gas like nitrogen and check for pressure drops. Small leaks can be located using a foaming detergent solution or lead acetate paper (for H₂S, a potential impurity or byproduct).[1]
-
-
Possible Cause 3: Vapors Escaping from the Reaction Vessel.
Issue 2: The odor intensifies during the reaction work-up and purification.
-
Possible Cause: Volatilization of Thiophenol During Quenching, Extraction, or Solvent Removal.
-
Troubleshooting Step 1 (Quenching): Before work-up, quench the excess thiophenol in the reaction flask. This is typically done by adding an oxidizing agent, such as a bleach (sodium hypochlorite) solution, which converts the thiol to less odorous compounds like diphenyl disulfide or the corresponding sulfonic acid.[1][12]
-
Troubleshooting Step 2 (Evaporation): When using a rotary evaporator, ensure it is located inside a fume hood and that the vacuum line is protected with a cold trap (-78 °C or colder) followed by a bleach trap to prevent vapors from contaminating the vacuum pump and lab air.[10]
-
Issue 3: Glassware and equipment retain a strong odor after cleaning.
-
Possible Cause: Residual Thiophenol Adsorbed onto Surfaces.
-
Troubleshooting Step: Do not wash contaminated glassware with standard detergents immediately. First, decontaminate all glassware by rinsing with a compatible solvent (like acetone) to remove bulk residue, then soaking it in a dedicated bleach bath inside a fume hood.[10][11] An overnight soak may be necessary to ensure complete oxidation.[11] The used bleach solution and rinse solvent must be disposed of as hazardous waste.[10] Warning: Mixing acetone rinses directly with bleach can form chloroform; dispose of these waste streams separately.[13]
-
Issue 4: A thiophenol spill has occurred.
-
Possible Cause: Accidental Release of Material.
-
Troubleshooting Step (Minor Spill): For a small spill inside a fume hood, remove all ignition sources.[1] Cover the spill with an inert absorbent material like activated carbon adsorbent.[3][14] Place the contaminated absorbent into a sealed, labeled container for hazardous waste disposal.[3] The area can then be decontaminated with a bleach solution.[15] WARNING: Never use dry, powdered hypochlorite or other strong oxidizers directly on a mercaptan spill, as this can cause autoignition.[1]
-
Troubleshooting Step (Major Spill): Evacuate the area and move upwind. Alert your institution's emergency responders immediately, providing the location and nature of the hazard.[1]
-
Data Presentation
Table 1: Thiophenol Toxicity Data
| Route of Exposure | Species | Value | Reference |
| Oral LD50 | Rat | 46.2 mg/kg | [1][5] |
| Inhalation LC50 | Rat | 33 ppm (4 hours) | [5][14] |
| Dermal LD50 | Rabbit | 134 mg/kg | [14] |
Table 2: Exposure Limits and Physical Properties
| Parameter | Value | Reference |
| NIOSH Recommended Exposure Limit (Ceiling) | 0.1 ppm (0.5 mg/m³) for ≤15 min | [12] |
| Boiling Point | 169 °C (336 °F) | [12] |
| Vapor Pressure | 1.395 mmHg @ 20 °C | [1] |
| Flash Point | 50 °C (122 °F) | [3][14] |
| pKa | 6.62 (in H₂O) | [12] |
| Odor | Repulsive, garlic-like | [1][2] |
Experimental Protocols
Protocol 1: Setting Up a Bleach Trap for Odor Neutralization
Objective: To capture and neutralize volatile thiophenol vapors from a reaction's exhaust stream.
Materials:
-
Gas washing bottle (bubbler)
-
Chemically resistant tubing
-
Commercial bleach (sodium hypochlorite solution)
Procedure:
-
Fill a gas washing bottle to approximately one-third of its volume with commercial-grade bleach.
-
Connect the exhaust outlet from your reaction apparatus (e.g., the top of the condenser) to the inlet stem of the gas washing bottle using tubing. The inlet stem should dip below the surface of the bleach.
-
Ensure the outlet of the gas washing bottle is unobstructed and points toward the back of the fume hood.[11]
-
If using an inert gas sweep, adjust the flow rate to produce a slow, steady stream of bubbles (e.g., 1-2 bubbles per second) through the bleach trap.[11]
-
After the reaction is complete, the bleach solution should be disposed of as hazardous chemical waste.[10]
Protocol 2: Quenching Excess Thiophenol Post-Reaction
Objective: To neutralize reactive and odorous thiophenol in the reaction mixture before aqueous work-up.
Procedure:
-
Ensure the reaction flask is still under an inert atmosphere and being stirred within the fume hood.
-
Cool the reaction mixture in an ice bath to manage any potential exotherm.
-
Slowly and carefully add a bleach solution (e.g., 10% solution of sodium hypochlorite) dropwise to the reaction mixture.
-
Continue addition until the characteristic odor is no longer apparent. The thiophenol is oxidized to diphenyl disulfide and other less volatile species.[12]
-
Once quenching is complete, you may proceed with the standard aqueous work-up and extraction.
Protocol 3: Decontamination of Thiophenol-Contaminated Glassware
Objective: To safely and effectively clean glassware, removing all traces of thiophenol odor.
Procedure:
-
Pre-Rinse (in fume hood): Immediately after use, rinse the glassware with a small amount of a compatible organic solvent (e.g., acetone) to remove the bulk of the thiophenol residue. Collect this rinse solvent for hazardous waste disposal.[16]
-
Bleach Bath (in fume hood): Place the pre-rinsed glassware in a designated, labeled plastic container filled with a 1:1 mixture of bleach and water.[11] Ensure the glassware is fully submerged.
-
Soak: Cover the container and allow the glassware to soak for at least several hours, or preferably overnight, to ensure complete oxidation of any remaining thiophenol.[11]
-
Final Rinse and Wash: Remove the glassware from the bleach bath, rinse it thoroughly with water, and then proceed with standard laboratory washing procedures.
-
Waste Disposal: The bleach bath can be reused but should be replaced when a strong odor persists or a large amount of solid precipitate has formed.[11] Dispose of the used bleach solution as hazardous waste.
Visualizations
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. CDC - NIOSH Pocket Guide to Chemical Hazards - Benzenethiol [cdc.gov]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. PHENYL MERCAPTAN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. Thiophenol alternatives for phosphate demethylation of oligodeoxyribonucleotides (Conference) | OSTI.GOV [osti.gov]
- 8. A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thioester deprotection using a biomimetic NCL approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. faculty.washington.edu [faculty.washington.edu]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. Thiophenol - Wikipedia [en.wikipedia.org]
- 13. reddit.com [reddit.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. reddit.com [reddit.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Monitoring Nosylation and Deprotection Reactions by TLC
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on utilizing Thin-Layer Chromatography (TLC) for monitoring the progress of nosylation and deprotection reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my starting amine not moving from the baseline on the TLC plate?
A1: Amines are polar compounds and can interact strongly with the silica gel stationary phase, causing them to have very low Rf values (retention factors) or remain at the origin. To address this, you may need to increase the polarity of your mobile phase. For basic compounds like amines that tend to "streak," adding a small amount of a basic modifier like triethylamine (0.1–2.0%) or ammonium hydroxide to your eluent can improve the spot shape and mobility.
Q2: How will I know if my nosylation reaction is complete?
A2: A successful nosylation reaction will show the consumption of the starting amine and the appearance of a new, less polar spot corresponding to the nosylated product. On the TLC plate, the product spot will have a significantly higher Rf value than the starting amine. The reaction is considered complete when the spot corresponding to the starting amine is no longer visible in the reaction mixture lane. It is highly recommended to use a "co-spot" lane, where you spot both the starting material and the reaction mixture on top of each other, to confidently identify the starting material spot.
Q3: What should I expect to see on the TLC during a deprotection reaction?
A3: During a successful deprotection, you will observe the disappearance of the higher Rf nosylated compound and the appearance of a new, more polar spot at a lower Rf value, which corresponds to the free amine. The reaction is complete when the spot for the nosylated starting material is gone.
Q4: My spots are streaking. What can I do to get well-defined spots?
A4: Streaking can be caused by several factors:
-
Sample Overload: The most common cause is applying too much sample to the plate. Try diluting your sample before spotting it.
-
Acidic or Basic Compounds: Amines (basic) and any potential acidic byproducts can interact strongly with the silica gel, causing streaking. As mentioned, adding a small amount of triethylamine or ammonium hydroxide for basic compounds, or acetic/formic acid for acidic compounds, to the mobile phase can resolve this issue.
-
Inappropriate Solvent System: The polarity of the solvent system might be unsuitable for your compounds.
Q5: What is the best way to visualize the spots on my TLC plate?
A5: Visualization of nosylated compounds and amines on a TLC plate can be achieved through a combination of methods:
-
UV Light (254 nm): The nosyl group contains aromatic rings and a nitro group, making nosylated compounds UV-active. They will appear as dark spots on a fluorescent green background.
-
Ninhydrin Stain: This stain is excellent for visualizing primary and secondary amines, which will typically appear as purple or pink spots upon heating. This is particularly useful for confirming the presence of your starting amine in a nosylation reaction or the appearance of your product in a deprotection reaction.
-
Potassium Permanganate (KMnO4) Stain: This is a general-purpose stain that can visualize a wide range of organic compounds, including amines and sulfonamides. Oxidizable compounds will appear as yellow-brown spots on a purple background.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Spots are too high (Rf > 0.8) | The mobile phase is too polar. | Decrease the proportion of the polar solvent in your mobile phase (e.g., reduce the amount of ethyl acetate in a hexanes/ethyl acetate mixture). |
| Spots are too low (Rf < 0.2) | The mobile phase is not polar enough. | Increase the proportion of the polar solvent in your mobile phase (e.g., increase the amount of ethyl acetate). |
| Reactant and product spots are not well-separated | The polarity of the mobile phase is not optimal for separation. | Systematically test different solvent systems with varying polarities. Sometimes, changing one of the solvents entirely (e.g., trying dichloromethane/methanol instead of hexanes/ethyl acetate) can improve separation. |
| A large smear from the baseline | The reaction is being run in a high-boiling point solvent (e.g., DMF, DMSO). | Before developing the TLC plate, place the spotted plate under high vacuum for a few minutes to remove the high-boiling solvent. Alternatively, perform a mini-workup of a small aliquot of the reaction mixture before spotting. |
| No spots are visible on the TLC plate | The sample is too dilute, or the compounds are not UV-active and a stain has not been used. | Concentrate your sample or spot it multiple times in the same location, allowing the solvent to dry between applications. Always use a visualization stain like ninhydrin or KMnO4 in addition to UV light. |
Quantitative Data Summary
The Rf value is highly dependent on the specific compounds and the exact TLC conditions (stationary phase, mobile phase, temperature). However, a general trend can be observed for nosylation and deprotection reactions.
| Reaction Stage | Compound Type | Expected Polarity | Expected Rf Value Range * | Typical Mobile Phase (Normal Phase Silica Gel) |
| Nosylation Start | Primary/Secondary Amine | High | 0.1 - 0.3 | 20-50% Ethyl Acetate in Hexanes |
| Nosylation End | Nosylated Amine (Sulfonamide) | Low | 0.5 - 0.8 | 20-50% Ethyl Acetate in Hexanes |
| Deprotection Start | Nosylated Amine (Sulfonamide) | Low | 0.5 - 0.8 | 20-50% Ethyl Acetate in Hexanes |
| Deprotection End | Primary/Secondary Amine | High | 0.1 - 0.3 | 20-50% Ethyl Acetate in Hexanes |
*These are illustrative ranges. The optimal Rf for the starting material is often targeted to be around 0.2-0.4 to allow for clear separation of the product.
Experimental Protocols
Detailed Methodology: Monitoring a Nosylation Reaction by TLC
This protocol describes the nosylation of benzylamine with 2-nitrobenzenesulfonyl chloride.
1. Materials:
-
Benzylamine
-
2-Nitrobenzenesulfonyl chloride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
TLC plates (silica gel 60 F254)
-
TLC developing chamber
-
Mobile Phase: 30% Ethyl Acetate in Hexanes
-
Visualization: UV lamp (254 nm), Ninhydrin stain solution
2. Reaction Setup:
-
In a round-bottom flask under an inert atmosphere, dissolve benzylamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve 2-nitrobenzenesulfonyl chloride (1.05 eq.) in anhydrous DCM.
-
Add the 2-nitrobenzenesulfonyl chloride solution dropwise to the stirred amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir.
3. TLC Monitoring Procedure:
-
Time Point 0 (t=0): Before adding the sulfonyl chloride, take a small aliquot of the benzylamine solution and spot it on the "Starting Material" (SM) lane of a TLC plate.
-
Subsequent Time Points (e.g., t=15 min, 30 min, 1 hr, etc.):
-
Prepare a TLC plate by drawing a baseline in pencil about 1 cm from the bottom. Mark three lanes: "SM" (Starting Material), "Co" (Co-spot), and "Rxn" (Reaction Mixture).
-
Spot the initial benzylamine solution on the "SM" lane.
-
Using a capillary tube, take a small aliquot from the reaction mixture and spot it on the "Rxn" lane.
-
Spot the reaction mixture directly on top of the starting material spot in the "Co" lane.
-
Place the TLC plate in the developing chamber containing the mobile phase. Ensure the baseline is above the solvent level.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the plate under a UV lamp and circle any dark spots.
-
Dip the plate in ninhydrin stain, then gently heat with a heat gun until colored spots appear.
-
-
Analysis: The reaction is complete when the benzylamine spot (visible with ninhydrin, lower Rf) is absent in the "Rxn" lane, and a new, UV-active product spot (nosylated benzylamine, higher Rf) is prominent.
Detailed Methodology: Monitoring a Nosyl Deprotection Reaction by TLC
This protocol describes the deprotection of N-(phenylmethyl)-2-nitrobenzenesulfonamide using thiophenol.
1. Materials:
-
N-(phenylmethyl)-2-nitrobenzenesulfonamide (nosylated benzylamine)
-
Thiophenol
-
Potassium carbonate (K2CO3)
-
Acetonitrile (MeCN)
-
TLC plates (silica gel 60 F254)
-
TLC developing chamber
-
Mobile Phase: 30% Ethyl Acetate in Hexanes
-
Visualization: UV lamp (254 nm), Ninhydrin stain solution
2. Reaction Setup:
-
In a round-bottom flask, dissolve the nosylated benzylamine (1.0 eq.) and thiophenol (2.0 eq.) in acetonitrile.
-
Add potassium carbonate (3.0 eq.) to the mixture.
-
Stir the reaction at room temperature.
3. TLC Monitoring Procedure:
-
Follow the same three-lane TLC spotting procedure ("SM", "Co", "Rxn") as described for the nosylation reaction, using the nosylated benzylamine as the starting material.
-
Monitor the reaction at regular intervals (e.g., 30 min, 1 hr, 2 hr, etc.).
-
Visualize the developed plates first under UV light to see the nosylated starting material, and then with ninhydrin stain to detect the appearance of the benzylamine product.
-
Analysis: The reaction is complete when the UV-active starting material spot (higher Rf) is no longer visible in the "Rxn" lane, and a new spot that stains with ninhydrin (lower Rf) appears, corresponding to the deprotected benzylamine.
Visualizations
Caption: Standard workflow for monitoring a reaction using TLC.
Caption: Troubleshooting logic for common TLC issues.
Preventing side product formation in Mitsunobu reactions with N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Mitsunobu reaction with N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide. Our aim is to help you minimize side product formation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of the Mitsunobu reaction with this compound?
The primary application is to achieve an intramolecular cyclization, forming a six-membered cyclic sulfonamide, specifically N-nosyl-1,4-thiazaperhydroine. This reaction is a key step in the Fukuyama amine synthesis, where the 2-nitrobenzenesulfonamide (nosyl) group serves as an effective protecting group for the amine and is readily cleaved under mild conditions to yield the desired secondary amine.[1][2]
Q2: What are the expected main side products in this intramolecular Mitsunobu reaction?
While the desired product is the cyclic sulfonamide, several side products can arise. The most common are:
-
Elimination Product (N-vinyl-2-nitrobenzenesulfonamide): This can occur through β-elimination of the activated alcohol intermediate.
-
Alkylated Hydrazine Byproduct: The deprotonated azodicarboxylate can act as a nucleophile and attack the activated alcohol intermediate.[3]
-
Standard Mitsunobu Byproducts: Triphenylphosphine oxide (TPPO) and the reduced form of the azodicarboxylate (e.g., diethyl hydrazodicarboxylate) are inherent byproducts of the reaction.[4]
Q3: Why is the 2-nitrobenzenesulfonamide (nosyl) group well-suited for this reaction?
The nosyl group possesses two key features that make it ideal for the Fukuyama-Mitsunobu reaction:
-
Sufficient Acidity: The electron-withdrawing nature of the 2-nitrobenzenesulfonyl group renders the N-H proton sufficiently acidic (pKa < 13) to be deprotonated by the betaine intermediate formed from the phosphine and the azodicarboxylate. This facilitates the desired N-alkylation.[1][2]
-
Facile Deprotection: The nosyl group can be readily removed under mild conditions using a thiol and a base, which is a significant advantage over other sulfonyl protecting groups like tosyl.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the intramolecular Mitsunobu reaction of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired cyclic sulfonamide and recovery of starting material. | 1. Incomplete activation of the alcohol. 2. Insufficiently anhydrous conditions. 3. Suboptimal reaction temperature. | 1. Ensure high-quality, fresh Mitsunobu reagents (phosphine and azodicarboxylate). 2. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen). 3. While the reaction is often run at 0 °C to room temperature, gentle heating (e.g., to 40-50 °C) may be necessary to drive the reaction to completion. Monitor the reaction progress by TLC or LC-MS. |
| Significant formation of the elimination byproduct (N-vinyl-2-nitrobenzenesulfonamide). | 1. The reaction conditions favor elimination over intramolecular substitution. 2. Steric hindrance around the alcohol or the sulfonamide nitrogen. | 1. Lower the reaction temperature. Add the azodicarboxylate slowly at 0 °C. 2. Use a less sterically hindered phosphine, such as tributylphosphine, although this may complicate purification. 3. Ensure the concentration is appropriate for an intramolecular reaction to favor cyclization over intermolecular side reactions. |
| Difficulty in removing triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate. | These byproducts can have similar polarities to the desired product, making chromatographic separation challenging. | 1. Crystallization: TPPO can sometimes be crystallized from the crude reaction mixture using a suitable solvent system (e.g., diethyl ether/hexanes). 2. Modified Reagents: Consider using polymer-supported triphenylphosphine; the resulting polymer-bound TPPO can be removed by simple filtration. Alternatively, phosphines with basic functionalities can be used, allowing for their removal by an acidic wash. 3. Alternative Azodicarboxylates: Di-(4-chlorobenzyl)azodicarboxylate (DCAD) can be used, as its hydrazine byproduct is often less soluble and can be removed by filtration. |
Experimental Protocols
General Protocol for Intramolecular Mitsunobu Cyclization of this compound
This protocol is a general guideline and may require optimization for specific substrates and scales.
Materials:
-
This compound
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of this compound (1.0 eq.) and triphenylphosphine (1.5 eq.) in anhydrous THF, add the azodicarboxylate (1.5 eq.) dropwise at 0 °C under an inert atmosphere.[5]
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the desired cyclic sulfonamide from the byproducts.
Visualizing Reaction Pathways
To aid in understanding the reaction, the following diagrams illustrate the key pathways.
Caption: General reaction pathway for the intramolecular Mitsunobu reaction.
The following diagram illustrates the logical flow for troubleshooting common issues.
Caption: Troubleshooting workflow for the intramolecular Mitsunobu reaction.
References
- 1. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 3. pure.psu.edu [pure.psu.edu]
- 4. Synthesis of Vinyl Sulfonamides Using the Horner Reaction [organic-chemistry.org]
- 5. Utilizing the intramolecular Fukuyama-Mitsunobu reaction for a flexible synthesis of novel heterocyclic scaffolds for peptidomimetic drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide and N-(2-hydroxyethyl)-4-nitrobenzenesulfonamide for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate chemical intermediates is a critical decision that can significantly impact synthetic efficiency and final product characteristics. This guide provides an objective comparison of two isomeric sulfonamides, N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide and N-(2-hydroxyethyl)-4-nitrobenzenesulfonamide, focusing on their roles as amine protecting groups in organic synthesis. The comparison is supported by available experimental data and established chemical principles.
The primary utility of these compounds lies in the application of the 2-nitrobenzenesulfonyl (nosyl) and 4-nitrobenzenesulfonyl groups as protecting agents for primary and secondary amines. The choice between the ortho- and para-substituted isomers can influence reactivity, stability, and ease of deprotection, making a direct comparison valuable for synthetic planning.
Physicochemical Properties
The position of the nitro group on the benzene ring imparts distinct physicochemical properties to each isomer. These differences can affect their solubility, crystalline nature, and reactivity in subsequent synthetic steps.
| Property | This compound | N-(2-hydroxyethyl)-4-nitrobenzenesulfonamide |
| CAS Number | 18226-11-4[1] | 18226-05-6[2] |
| Molecular Formula | C₈H₁₀N₂O₅S[1] | C₈H₁₀N₂O₅S[2] |
| Molecular Weight | 246.24 g/mol [1] | 246.24 g/mol [2] |
| Appearance | Solid | Solid |
| Melting Point | 83-85 °C[1] | Not specified |
| Predicted Boiling Point | 462.2 ± 55.0 °C[1] | Not specified |
| Predicted Density | 1.484 ± 0.06 g/cm³[1] | Not specified |
| Predicted pKa | 9.78 ± 0.40[1] | Not specified |
Performance as Amine Protecting Groups
Both the 2-nosyl and 4-nosyl groups are effective for the protection of amines. They are typically introduced by reacting the amine with the corresponding nitrobenzenesulfonyl chloride in the presence of a base. The key difference between the two lies in their relative reactivity and the conditions required for their removal (deprotection).
Reactivity and Deprotection
The deprotection of nosylamides is generally achieved via nucleophilic aromatic substitution using a thiol, often in the presence of a base. The electron-withdrawing nitro group activates the aromatic ring for this substitution.
The position of the nitro group influences the ease of this cleavage. Generally, the ortho-isomer is considered more labile due to steric interactions between the ortho-substituents, which can destabilize the ground state of the sulfonamide. However, the para-isomer benefits from a strong, unhindered resonance electron-withdrawing effect that also facilitates nucleophilic attack.
Experimental Protocols
Detailed experimental protocols for the synthesis and deprotection of these specific N-(2-hydroxyethyl) derivatives are not widely published. However, established procedures for the synthesis of similar nitrobenzenesulfonamides can be readily adapted.
General Synthesis of N-(2-hydroxyethyl)-nitrobenzenesulfonamides
This protocol is adapted from the synthesis of related N-substituted nitrobenzenesulfonamides.
Reaction:
Procedure:
-
Dissolve ethanolamine and a suitable base (e.g., triethylamine or pyridine) in an appropriate solvent such as dichloromethane.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of either 2-nitrobenzenesulfonyl chloride or 4-nitrobenzenesulfonyl chloride in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with an acidic aqueous solution (e.g., 1N HCl).
-
Separate the organic layer, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
General Deprotection of N-(2-hydroxyethyl)-nitrobenzenesulfonamides
This protocol is based on the widely used thiol-mediated cleavage of nosylamides.
Reaction Workflow:
Procedure:
-
Dissolve the N-(2-hydroxyethyl)-nitrobenzenesulfonamide in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF).
-
Add a thiol reagent (e.g., thiophenol or mercaptoethanol) and a base (e.g., potassium carbonate or cesium carbonate).
-
Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC.
-
Once the starting material is consumed, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate to obtain the crude amine.
-
Purify the resulting ethanolamine as required.
Comparative Summary
| Feature | This compound | N-(2-hydroxyethyl)-4-nitrobenzenesulfonamide |
| Synthesis | Prepared from 2-nitrobenzenesulfonyl chloride and ethanolamine. | Prepared from 4-nitrobenzenesulfonyl chloride and ethanolamine. |
| Stability | The presence of the ortho-nitro group may lead to intramolecular interactions, potentially affecting stability. Generally susceptible to hydrolysis under alkaline conditions. | Expected to have good stability, with the para-nitro group providing strong electronic stabilization. Also susceptible to hydrolysis under alkaline conditions. |
| Deprotection | Generally considered more labile and may be cleaved under milder conditions due to steric effects. | Readily cleaved with thiols and a base due to the strong electron-withdrawing effect of the para-nitro group. |
| Key Considerations | The potential for slightly faster deprotection. Steric hindrance from the ortho-nitro group could influence its reaction with bulky nucleophiles.[3] | Strong, unhindered electron-withdrawing effect of the para-nitro group makes it a very reliable protecting group for facilitating nucleophilic aromatic substitution.[3] |
| Potential Application | Useful when a more easily cleaved nosyl group is desired. | A robust and widely applicable protecting group for amines in multi-step synthesis. |
Signaling Pathways and Logical Relationships
The primary role of these compounds is within the logical framework of synthetic organic chemistry, specifically in the protection and subsequent deprotection of amines. Their "signaling" is not biological but rather a chemical transformation that allows for the sequential modification of a molecule.
References
2-Nitrobenzenesulfonamide: A Superior Choice for Amine Protection in Complex Synthesis
In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving high yields and minimizing unwanted side reactions. For the protection of primary and secondary amines, sulfonamides have long been a staple. However, the traditional sulfonamide protecting groups, such as tosyl (Ts) and mesyl (Ms), often necessitate harsh deprotection conditions that can compromise the integrity of complex molecules. The 2-nitrobenzenesulfonamide (nosyl, Ns) group has emerged as a highly advantageous alternative, offering robust protection and remarkably mild cleavage conditions. This guide provides an objective comparison of the nosyl group with other common sulfonamide protecting groups, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal strategy for their synthetic endeavors.
The Decisive Advantage: Mild Deprotection Chemistry
The primary advantage of the 2-nitrobenzenesulfonamide protecting group lies in its unique susceptibility to cleavage under exceptionally mild conditions.[1] This is in stark contrast to the often forcing conditions required to remove other sulfonamide groups like tosyl and mesyl, which typically involve strong acids (e.g., HBr, H2SO4) or potent reducing agents (e.g., sodium in liquid ammonia).[2][3] Such harsh treatments can be detrimental to sensitive functional groups present in complex substrates, leading to undesired side reactions and decomposition.
The mild deprotection of the nosyl group is facilitated by the electron-withdrawing nitro group at the ortho position of the benzene ring. This feature activates the aromatic ring towards nucleophilic aromatic substitution (SNAr).[1] Consequently, the N-S bond can be readily cleaved by soft nucleophiles, most commonly thiolates, through the formation of a Meisenheimer complex.[1] This process, famously exploited in the Fukuyama amine synthesis, allows for the efficient removal of the nosyl group under conditions that leave many other common protecting groups, such as Boc and Cbz, intact, highlighting its excellent orthogonality.[1][4]
Quantitative Comparison of Deprotection Conditions
The following table summarizes the stark differences in deprotection methodologies and conditions between the nosyl group and other common sulfonamide protecting groups.
| Protecting Group | Reagents | Solvent | Temperature | Time | Yield (%) | Reference |
| 2-Nitrobenzenesulfonamide (Nosyl) | Thiophenol, K₂CO₃ | CH₃CN | Room Temp. | 1-3 h | 95-99 | [Fukuyama et al.] |
| 2-Mercaptoethanol, DBU | CH₃CN | Room Temp. | 1-2 h | 92-98 | [Kan, T.; Fukuyama, T. Chem. Commun., 2004 , 353-359] | |
| p-Toluenesulfonamide (Tosyl) | HBr (33% in AcOH), Phenol | - | 70 °C | 12-24 h | 60-80 | [Greene's Protective Groups in Organic Synthesis] |
| Na/NH₃ (liq.) | THF | -78 °C | 1-2 h | 70-90 | [Greene's Protective Groups in Organic Synthesis] | |
| Mg, MeOH | MeOH | Reflux | 6-12 h | 65-85 | [4] | |
| Methanesulfonamide (Mesyl) | HBr (48% aq.) | H₂O | Reflux | 24-48 h | 50-70 | [Greene's Protective Groups in Organic Synthesis] |
| Red-Al® | Toluene | 110 °C | 4-8 h | 75-90 | [Greene's Protective Groups in Organic Synthesis] |
Experimental Protocols
Deprotection of 2-Nitrobenzenesulfonamide (Nosyl Group) - Fukuyama Protocol
Materials:
-
N-Nosyl protected amine
-
Thiophenol (2.5 equiv.)
-
Potassium carbonate (K₂CO₃) (2.5 equiv.)
-
Acetonitrile (CH₃CN)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a solution of the N-nosyl protected amine (1.0 equiv.) in acetonitrile, add potassium carbonate (2.5 equiv.).
-
To this suspension, add thiophenol (2.5 equiv.) at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired free amine.
Deprotection of p-Toluenesulfonamide (Tosyl Group) - Reductive Cleavage
Materials:
-
N-Tosyl protected amine
-
Magnesium (Mg) turnings (10 equiv.)
-
Methanol (MeOH)
-
Ammonium chloride (NH₄Cl) solution (saturated)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a suspension of magnesium turnings (10 equiv.) in methanol, add the N-tosyl protected amine (1.0 equiv.).
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction may take 6-12 hours.
-
After completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Filter the mixture through a pad of Celite® and wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., dichloromethane).
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Advantage: Deprotection Pathways
The following diagrams, generated using Graphviz, illustrate the distinct deprotection mechanisms, highlighting the mild, nucleophilic aromatic substitution pathway for the nosyl group versus the harsh, reductive cleavage required for the tosyl group.
Caption: Nosyl deprotection via a mild SNAr mechanism.
Caption: Tosyl deprotection requiring harsh reductive conditions.
Conclusion
The 2-nitrobenzenesulfonamide protecting group offers a compelling set of advantages for the protection of amines in modern organic synthesis. Its key strengths – mild deprotection conditions, high yields, and orthogonality with other common protecting groups – make it an invaluable tool for the synthesis of complex and sensitive molecules. For researchers, scientists, and drug development professionals, the adoption of the nosyl group can lead to more efficient, cleaner, and higher-yielding synthetic routes, ultimately accelerating the pace of discovery and development.
References
A Comparative Guide to Alternative Protecting Groups for Primary and Secondary Amines
In the intricate landscape of organic synthesis, particularly in pharmaceutical and peptide chemistry, the selective protection and deprotection of amine functionalities is paramount for achieving desired chemical transformations with high yield and purity. While traditional protecting groups like tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc) are well-established, a diverse array of alternative protecting groups offers unique advantages in terms of stability, cleavage conditions, and orthogonality. This guide provides an objective comparison of the performance of various alternative protecting groups for primary and secondary amines, supported by experimental data and detailed methodologies to aid researchers in selecting the optimal strategy for their synthetic endeavors.
Orthogonality: The Cornerstone of Protecting Group Strategy
The concept of orthogonality is central to the strategic use of protecting groups in multi-step synthesis.[1][2][3] It refers to the ability to selectively remove one protecting group in the presence of others under specific and non-interfering reaction conditions.[1][4] This allows for the sequential unmasking and reaction of different functional groups within a complex molecule, which is crucial in the synthesis of peptides and other intricate molecular architectures.[1][5][6][7]
Carbamate-Based Protecting Groups: A Versatile Toolkit
Carbamates are among the most widely used protecting groups for amines due to their ease of installation, stability, and diverse cleavage options.[8][9]
Acid-Labile Protecting Groups
tert-Butoxycarbonyl (Boc)
The Boc group is a cornerstone of amine protection, particularly in peptide synthesis.[4][10] It is readily introduced using di-tert-butyl dicarbonate (Boc₂O) and is stable to a wide range of non-acidic conditions.[8][11] Its removal is typically achieved with strong acids like trifluoroacetic acid (TFA).[8][11]
Trityl (Trt)
The trityl group, due to its significant steric bulk, is highly selective for the protection of primary amines.[10][12] A key advantage of the Trt group is its increased acid lability compared to Boc, allowing for its removal under milder acidic conditions, thus enabling orthogonal strategies.[10]
Base-Labile Protecting Groups
9-Fluorenylmethyloxycarbonyl (Fmoc)
The Fmoc group is another pillar of peptide synthesis, prized for its base-lability.[4][13][14] It is typically cleaved under mild basic conditions using piperidine in DMF, which leaves acid-labile and hydrogenolysis-labile groups intact.[4][13]
Protecting Groups Cleaved by Other Mechanisms
Carboxybenzyl (Cbz or Z)
The Cbz group is a classic amine protecting group that is stable to mildly acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis (e.g., H₂/Pd/C).[4][8] This provides orthogonality to both acid- and base-labile protecting groups.
Allyloxycarbonyl (Alloc)
The Alloc group offers a unique deprotection strategy via palladium-catalyzed allyl cation scavenging.[15] It is stable to both acidic and basic conditions used for Boc and Fmoc removal, making it an excellent orthogonal protecting group.[15] Quantitative removal of the Alloc group can be achieved using Pd(PPh₃)₄ in the presence of a scavenger like dimethylamine-borane complex.[16]
2,2,2-Trichloroethoxycarbonyl (Troc)
The Troc group is cleaved under reductive conditions, typically with zinc dust in acetic acid.[17] This provides another layer of orthogonality to acid-labile, base-labile, and hydrogenolysis-labile protecting groups.
2-(Trimethylsilyl)ethoxycarbonyl (Teoc)
The Teoc group is stable to a wide range of conditions but is selectively cleaved by a source of fluoride ions, such as tetrabutylammonium fluoride (TBAF).[15] The cleavage proceeds via a β-elimination mechanism.
Sulfonamide-Based Protecting Groups
Sulfonamides offer a different reactivity profile for amine protection.
Tosyl (Ts)
The tosyl group forms very stable sulfonamides that are resistant to acidic and basic conditions, as well as many oxidizing and reducing agents.[18] Its removal often requires harsh conditions, such as sodium in liquid ammonia, which can limit its applicability.[18]
Nosyl (Ns)
The 2-nitrobenzenesulfonyl (Ns) group is a more labile alternative to the tosyl group. It can be cleaved under mild conditions using a thiol nucleophile, such as thiophenol, in the presence of a base.[17]
Photolabile Protecting Groups: Spatiotemporal Control
Photolabile protecting groups (PPGs) offer the unique advantage of being removable with light, allowing for precise spatial and temporal control over the deprotection process.[19][20] The efficiency of photolabile protecting groups is often described by their quantum yield (Φ), which is the fraction of absorbed photons that result in the cleavage of the protecting group.
Quantitative Data Comparison
The following tables summarize the performance of various amine protecting groups based on experimental data.
| Protecting Group | Reagent for Protection | Typical Protection Conditions | Typical Yield (%) | Cleavage Reagent(s) | Typical Cleavage Conditions | Typical Yield (%) |
| Boc | Boc₂O | Base (e.g., NEt₃, NaOH), Solvent (e.g., THF, Dioxane) | >95 | Strong Acid (e.g., TFA, HCl) | Neat TFA or in DCM, rt | >95 |
| Cbz | Cbz-Cl | Base (e.g., NaHCO₃), Solvent (e.g., Dioxane/H₂O) | >90 | H₂/Pd/C | MeOH or EtOH, rt, 1 atm | >95 |
| Fmoc | Fmoc-OSu | Base (e.g., NaHCO₃), Solvent (e.g., Dioxane/H₂O) | >95 | 20% Piperidine/DMF | rt, 15-30 min | >98 |
| Alloc | Alloc-Cl | Base (e.g., NaHCO₃), Solvent (e.g., Dioxane/H₂O) | >90 | Pd(PPh₃)₄, Scavenger | DCM, rt, 1-2 h | >95 |
| Troc | Troc-Cl | Pyridine, DCM, 0 °C to rt | >90 | Zn, Acetic Acid | THF or Et₂O, rt | 80-95 |
| Teoc | Teoc-OSu | Base (e.g., NEt₃), Solvent (e.g., CH₂Cl₂) | >90 | TBAF | THF, rt | 85-95 |
| Trt | Trt-Cl | Base (e.g., NEt₃, Pyridine), Solvent (e.g., DCM) | 80-95 | Mild Acid (e.g., 1-5% TFA in DCM) | rt, 5-30 min | >95 |
| Ns | Ns-Cl | Base (e.g., NEt₃), Solvent (e.g., DCM) | >90 | Thiophenol, K₂CO₃ | DMF, rt | 85-95 |
| o-Nitrobenzyl | o-Nitrobenzyl chloroformate | Base (e.g., NaHCO₃), Solvent (e.g., Dioxane/H₂O) | 70-90 | UV light (e.g., 350 nm) | Solvent (e.g., MeOH), rt | 70-95 |
Stability of Common Amine Protecting Groups
| Condition | Boc | Cbz | Fmoc | Alloc | Trt | Ns |
| Strong Acid (TFA) | Labile | Stable | Stable | Stable | Very Labile | Stable |
| Weak Acid (AcOH) | Stable | Stable | Stable | Stable | Labile | Stable |
| Strong Base (NaOH) | Stable | Stable | Labile | Stable | Stable | Stable |
| Weak Base (Piperidine) | Stable | Stable | Labile | Stable | Stable | Stable |
| Hydrogenolysis (H₂/Pd/C) | Stable | Labile | Stable | Stable | Stable | Labile |
| Nucleophiles (e.g., Thiols) | Stable | Stable | Stable | Stable | Stable | Labile |
| Pd(0) Catalysis | Stable | Stable | Stable | Labile | Stable | Stable |
| Fluoride Ions (TBAF) | Stable | Stable | Stable | Stable | Stable | Stable |
Experimental Protocols
General Procedure for Boc Protection of a Primary Amine
-
Dissolve the primary amine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.
-
Add a base, such as triethylamine (1.5 eq) or sodium bicarbonate (2.0 eq).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture and partition between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the Boc-protected amine.
General Procedure for Boc Deprotection
-
Dissolve the Boc-protected amine in dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA, 10-50% v/v) at 0 °C.
-
Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with a solvent like toluene to remove residual TFA. The product is often obtained as the TFA salt.
General Procedure for Alloc Deprotection
-
Dissolve the Alloc-protected amine (1.0 eq) in an anhydrous, deoxygenated solvent such as DCM or THF.
-
Add a scavenger, such as dimethylamine-borane complex (3.0 eq) or phenylsilane (10 eq).
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1 eq).
-
Stir the reaction under an inert atmosphere (e.g., argon) at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, the reaction mixture can be filtered through a pad of celite and concentrated.
-
Purify the product by flash column chromatography.
General Procedure for Photodeprotection of an o-Nitrobenzyl Carbamate
-
Dissolve the o-nitrobenzyl-protected amine in a suitable solvent (e.g., methanol, acetonitrile/water).
-
Irradiate the solution with a UV lamp (typically around 350 nm) at room temperature.
-
Monitor the reaction by TLC or HPLC. Reaction times can vary from minutes to several hours depending on the substrate and lamp intensity.
-
Upon completion, remove the solvent in vacuo.
-
Purify the deprotected amine by chromatography or crystallization to remove the nitrosobenzaldehyde byproduct.
General Procedure for Enzymatic Deprotection using Penicillin G Acylase
-
Dissolve the N-phenylacetyl-protected amine in an aqueous buffer solution (e.g., phosphate buffer, pH 7.5).
-
Add Penicillin G Acylase (free or immobilized).
-
Incubate the mixture at a controlled temperature (e.g., 25-37 °C) with gentle agitation.
-
Monitor the progress of the deprotection by HPLC.
-
Upon completion, if using immobilized enzyme, filter it off for reuse.
-
Extract the aqueous solution with an organic solvent to remove the phenylacetic acid byproduct.
-
Isolate the deprotected amine from the aqueous phase.
Visualizing Workflows and Relationships
Caption: A decision tree for selecting an appropriate amine protecting group.
Caption: A generalized workflow for amine protection and deprotection.
Caption: Orthogonality of common amine protecting groups.
References
- 1. fiveable.me [fiveable.me]
- 2. Protective Groups [organic-chemistry.org]
- 3. people.uniurb.it [people.uniurb.it]
- 4. benchchem.com [benchchem.com]
- 5. jocpr.com [jocpr.com]
- 6. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. Amine Protection / Deprotection [fishersci.co.uk]
- 12. peptide.com [peptide.com]
- 13. chempep.com [chempep.com]
- 14. total-synthesis.com [total-synthesis.com]
- 15. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 16. researchgate.net [researchgate.net]
- 17. rsc.org [rsc.org]
- 18. Thieme E-Books & E-Journals [thieme-connect.de]
- 19. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 20. A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis for Structural Confirmation of N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide: A Comparative Guide
This guide provides a detailed comparative analysis of spectroscopic data to confirm the chemical structure of N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide. By examining ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, and comparing it with its isomer, N-(2-hydroxyethyl)-4-nitrobenzenesulfonamide, we can unequivocally verify the placement of the nitro group on the benzene ring. This document is intended for researchers, scientists, and professionals in the field of drug development.
Structural Elucidation Workflow
The following diagram outlines the systematic workflow employed for the spectroscopic analysis and structural confirmation of the target compound.
Caption: Workflow for the spectroscopic confirmation of the target compound.
Comparative Spectroscopic Data
The structural confirmation of this compound relies on the distinct spectroscopic signatures arising from the ortho substitution pattern, which can be clearly distinguished from the para substituted isomer.
¹H NMR Data Summary
The proton NMR spectrum is particularly informative for distinguishing between the ortho and para isomers due to the different symmetry and electronic environments of the aromatic protons.
Table 1: ¹H NMR Spectral Data Comparison
| Proton Assignment | This compound (DMSO-d₆) | N-(2-hydroxyethyl)-4-nitrobenzenesulfonamide (Predicted, DMSO-d₆) |
| Aromatic-H | Multiplet (approx. 7.8-8.1 ppm) | Two doublets (A₂B₂ system, approx. 8.0-8.4 ppm) |
| -NH- | Triplet | Triplet |
| -CH₂- (adjacent to NH) | Multiplet | Multiplet |
| -CH₂- (adjacent to OH) | Multiplet | Multiplet |
| -OH | Triplet | Triplet |
Note: The ¹H NMR data for this compound is based on available spectral data.[1] The data for the 4-nitro isomer is predicted based on standard chemical shift values and observed data for similar compounds.
¹³C NMR Data Summary
The carbon NMR spectrum will show a greater number of distinct aromatic signals for the less symmetric ortho isomer compared to the para isomer.
Table 2: ¹³C NMR Spectral Data Comparison (Predicted)
| Carbon Assignment | This compound (Predicted, DMSO-d₆) | N-(2-hydroxyethyl)-4-nitrobenzenesulfonamide (Predicted, DMSO-d₆) |
| Aromatic C (quaternary) | 2 signals | 2 signals |
| Aromatic C-H | 4 signals | 2 signals |
| -CH₂- (adjacent to NH) | ~45-50 ppm | ~45-50 ppm |
| -CH₂- (adjacent to OH) | ~58-62 ppm | ~58-62 ppm |
FT-IR Data Summary
The infrared spectra of both isomers are expected to be broadly similar, showing characteristic peaks for the functional groups present. However, subtle differences in the fingerprint region may arise from the different substitution patterns.
Table 3: Key FT-IR Vibrational Frequencies (Predicted)
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (alcohol) | Stretching | 3500-3200 (broad) |
| N-H (sulfonamide) | Stretching | 3300-3200 |
| C-H (aromatic) | Stretching | 3100-3000 |
| C-H (aliphatic) | Stretching | 3000-2850 |
| NO₂ (nitro group) | Asymmetric Stretching | 1550-1500 |
| NO₂ (nitro group) | Symmetric Stretching | 1370-1330 |
| S=O (sulfonamide) | Asymmetric Stretching | 1350-1300 |
| S=O (sulfonamide) | Symmetric Stretching | 1170-1150 |
Note: Predicted values are based on typical infrared absorption frequencies for the respective functional groups.
Mass Spectrometry Data
Electrospray ionization mass spectrometry (ESI-MS) is expected to show the protonated molecular ion [M+H]⁺, confirming the molecular weight of the compound.
Table 4: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) |
| This compound | C₈H₁₀N₂O₅S | 246.24 | 247.0383 |
| N-(2-hydroxyethyl)-4-nitrobenzenesulfonamide | C₈H₁₀N₂O₅S | 246.24 | 247.0383 |
Experimental Protocols
The following are detailed protocols for the acquisition of the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-32.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0-12 ppm.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the solid sample with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
Transfer the mixture to a pellet-pressing die.
-
Apply pressure using a hydraulic press to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the spectrum.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.
-
-
Data Acquisition:
-
Ionization Mode: Positive ion mode.
-
Mass Analyzer: Time-of-flight (TOF) or Orbitrap for high-resolution mass analysis.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography system.
-
Mass Range: Scan a mass range appropriate to detect the expected protonated molecule (e.g., m/z 100-500).
-
By following these protocols and comparing the acquired data with the reference information provided, researchers can confidently confirm the structure of this compound.
References
A Researcher's Guide to Interpreting ¹H NMR Spectra of 2-Nitrobenzenesulfonamide Derivatives
For researchers and scientists engaged in drug development and medicinal chemistry, the precise characterization of novel compounds is paramount. 2-Nitrobenzenesulfonamides are a class of compounds with significant interest due to their diverse biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is one of the most powerful tools for the structural elucidation of these molecules. This guide provides a comparative analysis of the ¹H NMR spectra of 2-nitrobenzenesulfonamide and its derivatives, supported by experimental data and detailed protocols to aid in accurate spectral interpretation.
Understanding the ¹H NMR Spectrum of 2-Nitrobenzenesulfonamide
The ¹H NMR spectrum of an aromatic compound is primarily influenced by the electronic effects of its substituents. In the case of 2-nitrobenzenesulfonamide, the presence of two strong electron-withdrawing groups, the nitro group (-NO₂) and the sulfonamide group (-SO₂NH₂), significantly deshields the aromatic protons, causing them to resonate at a lower field (higher ppm values) compared to benzene (δ ≈ 7.3 ppm).[1]
The substitution pattern on the benzene ring dictates the multiplicity and coupling constants (J) of the aromatic protons. For a 1,2-disubstituted benzene ring as in 2-nitrobenzenesulfonamide, the four aromatic protons typically exhibit a complex splitting pattern due to ortho, meta, and para couplings.
Comparative ¹H NMR Data of 2-Nitrobenzenesulfonamide and its Derivatives
The chemical shifts and coupling constants of the aromatic protons in 2-nitrobenzenesulfonamide derivatives are sensitive to the nature and position of additional substituents. The following table summarizes representative ¹H NMR data for 2-nitrobenzenesulfonamide and some of its analogs.
| Compound | Solvent | Aromatic Protons Chemical Shifts (δ, ppm) and Multiplicity | J (Hz) | Reference |
| 2-Nitrobenzenesulfonamide | DMSO-d₆ | 8.08 (d), 7.94 (t), 7.87 (t), 7.82 (d) | - | [2] |
| 4-Nitrobenzenesulfonamide | DMSO-d₆ | 8.43 (d), 8.10 (d) | - | [3] |
| N-Phenyl-4-nitrobenzenesulfonamide | DMSO-d₆ | 10.60 (s, NH), 8.38 (d), 8.02 (d), 7.27 (t), 7.13 (d), 7.09 (t) | 8.4 | [4] |
| N-(4-Methoxyphenyl)-4-nitrobenzenesulfonamide | DMSO-d₆ | 10.23 (s, NH), 8.37 (d), 7.93 (d), 7.00 (d), 6.83 (d) | 8.4, 8.0 | [4] |
| 4-Chlorobenzenesulfonamide | DMSO-d₆ | 7.85 (d), 7.66 (d) | - | [5] |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent, concentration, and NMR instrument used.
Key Interpretive Points for ¹H NMR Spectra of 2-Nitrobenzenesulfonamide Derivatives:
-
Aromatic Region (6.5-8.5 ppm): Protons on the nitro-substituted ring are typically found in this downfield region due to the strong deshielding effects of the nitro and sulfonamide groups.[1][6]
-
Effect of Substituents: Electron-donating groups (e.g., -NH₂, -OCH₃) on the aromatic ring will generally shift the signals of nearby protons to a higher field (lower ppm), while additional electron-withdrawing groups (e.g., -Cl) will cause a downfield shift.
-
Coupling Constants:
-
Sulfonamide N-H Proton: The chemical shift of the sulfonamide proton (-SO₂NH-) can vary over a wide range and is often broad. Its position is dependent on the solvent, temperature, and concentration. In DMSO-d₆, it is often observed as a singlet.
Experimental Protocol for ¹H NMR Spectroscopy
A standardized protocol is crucial for obtaining high-quality, reproducible ¹H NMR spectra.
1. Sample Preparation:
-
Sample Amount: Weigh 5-25 mg of the 2-nitrobenzenesulfonamide derivative into a clean, dry vial.[8]
-
Solvent: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, Acetone-d₆).[9] DMSO-d₆ is often a good choice for sulfonamides due to its high polarity.
-
Dissolution: Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.
-
Filtering: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[8]
-
Internal Standard: For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane - TMS for organic solvents) can be added. For routine structural confirmation, the residual solvent peak can be used for referencing.[8]
2. NMR Instrument Parameters (Typical for a 400 MHz Spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Typically 12-16 ppm, centered around 6-7 ppm to cover the aromatic and aliphatic regions.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds. A longer delay may be needed for accurate integration.
-
Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration. More scans may be needed for very dilute samples.
-
Temperature: Standard probe temperature (e.g., 298 K).
Visualization of Key Concepts
To better understand the relationships between structure and spectral features, the following diagrams are provided.
Caption: General structure of a 2-nitrobenzenesulfonamide derivative showing the key proton environments.
Caption: A typical workflow for the acquisition and interpretation of ¹H NMR spectra.
By combining the comparative data, a robust experimental protocol, and a clear understanding of the underlying principles of ¹H NMR spectroscopy, researchers can confidently and accurately interpret the spectra of 2-nitrobenzenesulfonamide derivatives, facilitating the rapid advancement of their research and development efforts.
References
- 1. Video: NMR Spectroscopy of Aromatic Compounds [jove.com]
- 2. 2-Nitrobenzenesulfonamide(5455-59-4) 1H NMR [m.chemicalbook.com]
- 3. 4-Nitrobenzenesulfonamide(6325-93-5) 1H NMR [m.chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. 4-Chlorobenzenesulfonamide(98-64-6) 1H NMR [m.chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. research.reading.ac.uk [research.reading.ac.uk]
Cross-reactivity studies of sulfonamide antibiotics and non-antibiotic sulfonamides
A deep dive into the immunological basis of hypersensitivity reactions to sulfonamide antibiotics and the contentious issue of cross-reactivity with their non-antibiotic counterparts, supported by clinical data and in vitro experimental insights.
For decades, a history of allergy to sulfonamide antibiotics has often led to the avoidance of all drugs containing a sulfonamide moiety, a practice rooted in the fear of cross-reactivity. This guide provides a comprehensive comparison of sulfonamide antibiotics and non-antibiotic sulfonamides, detailing the structural differences that underpin their distinct immunological profiles. We present quantitative data from clinical studies, outline key experimental protocols for assessing hypersensitivity, and visualize the distinct signaling pathways involved in these adverse drug reactions.
Distinguishing Structures: The Key to Differential Reactions
The potential for cross-reactivity between sulfonamide antibiotics and non-antibiotic sulfonamides is a topic of significant clinical importance. Structurally, while both classes share a core sulfonamide (SO2NH2) group, critical differences in their molecular architecture dictate their immunogenic potential.[1]
Sulfonamide antibiotics , such as sulfamethoxazole, are characterized by two key structural features that are typically absent in non-antibiotic sulfonamides:
-
An aromatic amine at the N4 position: This group can be metabolized to reactive intermediates, such as hydroxylamine and nitroso metabolites, which can act as haptens or prohaptens, forming covalent bonds with proteins and triggering an immune response.[1][2]
-
A heterocyclic ring at the N1 position: This structure has been identified as a key immunologic determinant in IgE-mediated (Type I) hypersensitivity reactions.[1][2]
Non-antibiotic sulfonamides , a diverse group of drugs including certain diuretics (e.g., hydrochlorothiazide, furosemide), sulfonylureas (e.g., glipizide), and carbonic anhydrase inhibitors (e.g., acetazolamide), lack these specific structural motifs.[1] This fundamental chemical divergence is the primary reason why true immunological cross-reactivity is considered unlikely.
Clinical Evidence: A Quantitative Look at Cross-Reactivity
A landmark retrospective cohort study by Strom et al. (2003) provided significant quantitative data on the incidence of allergic reactions to non-antibiotic sulfonamides in patients with a history of sulfonamide antibiotic allergy. The findings from this study are summarized below.
| Patient Group | Subsequent Allergic Reaction to a Sulfonamide Non-Antibiotic | Subsequent Allergic Reaction to Penicillin |
| History of Allergic Reaction to Sulfonamide Antibiotic | 9.9% | 14.0% |
| No History of Allergic Reaction to Sulfonamide Antibiotic | 1.6% | 2.0% |
These data reveal that while patients with a history of sulfonamide antibiotic allergy have a higher risk of reacting to non-antibiotic sulfonamides compared to those without such a history, this increased risk is not specific to sulfonamide-containing drugs.[3] The even greater risk of reacting to penicillin, a structurally unrelated drug, suggests a general predisposition to drug allergies in this patient population rather than a specific cross-reactivity with the sulfonamide moiety.[3]
Experimental Protocols for Assessing Hypersensitivity
In vitro cellular assays are crucial tools for investigating the mechanisms of drug hypersensitivity and assessing the potential for cross-reactivity. Two commonly employed methods are the Lymphocyte Transformation Test (LTT) and the Basophil Activation Test (BAT).
Lymphocyte Transformation Test (LTT)
The LTT is used to detect drug-specific memory T-cell responses, which are characteristic of delayed (Type IV) hypersensitivity reactions.
Methodology:
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs): PBMCs are isolated from the patient's blood using density gradient centrifugation.
-
Cell Culture: The isolated PBMCs are cultured in a suitable medium.
-
Drug Stimulation: The cells are exposed to various concentrations of the suspected drug (e.g., sulfamethoxazole) and its metabolites, as well as control non-antibiotic sulfonamides. A positive control (e.g., a mitogen like phytohemagglutinin) and a negative control (culture medium alone) are included.
-
Incubation: The cultures are incubated for 5 to 7 days to allow for lymphocyte proliferation.
-
Assessment of Proliferation: Lymphocyte proliferation is typically measured by the incorporation of a radiolabeled nucleotide (e.g., ³H-thymidine) into the DNA of dividing cells. The results are expressed as a stimulation index (SI), which is the ratio of radioactivity in drug-stimulated cultures to that in unstimulated cultures. An SI greater than 2 or 3 is generally considered a positive result.[4][5]
Basophil Activation Test (BAT)
The BAT is a flow cytometry-based assay used to detect IgE-mediated (Type I) immediate hypersensitivity reactions by measuring the upregulation of activation markers on the surface of basophils.
Methodology:
-
Whole Blood Sample: A fresh whole blood sample is obtained from the patient.
-
Drug Stimulation: Aliquots of the whole blood are incubated with the suspected drug (e.g., sulfamethoxazole) at various concentrations. A positive control (e.g., anti-IgE antibody) and a negative control (buffer) are included.
-
Staining: After incubation, the cells are stained with fluorescently labeled antibodies against basophil-specific surface markers (e.g., CCR3) and activation markers (e.g., CD63 or CD203c).[6]
-
Flow Cytometry Analysis: The percentage of activated basophils (expressing the activation marker) is quantified using a flow cytometer. An increase in the percentage of activated basophils in the presence of the drug compared to the negative control indicates a positive response.[6]
Visualizing the Signaling Pathways
The immunological mechanisms underlying sulfonamide hypersensitivity are complex and differ for immediate and delayed reactions. The following diagrams, generated using the DOT language, illustrate the key signaling pathways.
IgE-Mediated Hypersensitivity (Type I)
This pathway is primarily associated with sulfonamide antibiotics possessing the N1 heterocyclic ring.
Caption: IgE-mediated mast cell degranulation pathway.
T-Cell-Mediated Hypersensitivity (Type IV)
This delayed reaction is often associated with the reactive metabolites of sulfonamide antibiotics containing the N4 aromatic amine. Two primary models, the hapten/prohapten concept and the pharmacological interaction (p-i) concept, are proposed.
Caption: T-cell activation via the hapten/prohapten pathway.
Caption: T-cell activation via the p-i concept.
Conclusion
The prevailing evidence strongly suggests that true immunological cross-reactivity between sulfonamide antibiotics and non-antibiotic sulfonamides is rare.[1][2] The distinct structural features of sulfonamide antibiotics, namely the N1 heterocyclic ring and the N4 aromatic amine, are the primary drivers of their immunogenicity.[1][2] Patients with a history of sulfonamide antibiotic allergy appear to have a heightened predisposition to allergic reactions in general, rather than a specific cross-sensitivity to the sulfonamide functional group.[3] A thorough understanding of the underlying chemical and immunological principles, supported by clinical data and in vitro diagnostic tools, is essential for informed prescribing decisions and for advancing research in drug hypersensitivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Sulfonamide allergy and cross-reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Characterization of T-Cell Responses to SMX and SMX-NO in Co-Trimoxazole Hypersensitivity Patients Expressing HLA-B*13:01 [frontiersin.org]
- 4. The lymphocyte transformation test for the diagnosis of drug allergy: sensitivity and specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The lymphocyte transformation test in the diagnosis of drug hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. a.storyblok.com [a.storyblok.com]
Efficacy comparison of different thiols for nosyl group removal
The 2-nitrobenzenesulfonyl (nosyl or Ns) group is a widely utilized protecting group for amines in organic synthesis, particularly in the construction of complex molecules and in drug development. Its popularity stems from its facile installation, stability to a range of reaction conditions, and, most importantly, its susceptibility to cleavage under mild conditions.[1][2] Among the various methods for nosyl group removal, the use of thiol-based reagents is the most prevalent due to its high efficiency and mild reaction conditions.[3][4] This guide provides an objective comparison of the efficacy of different thiols for nosyl group deprotection, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in selecting the optimal reagent for their specific needs.
Efficacy Comparison of Common Thiols
The choice of thiol for nosyl deprotection can significantly impact reaction time, yield, and purification strategy. While traditional thiols like thiophenol are effective, their strong, unpleasant odor has prompted the investigation of odorless alternatives and solid-supported reagents.[1][5] The following table summarizes quantitative data from various studies on the performance of different thiols in nosyl group removal.
| Substrate (N-Nosyl Amine) | Thiol Reagent | Base | Solvent | Conditions | Time | Yield (%) | Reference |
| N-(4-Methoxybenzyl)-N-(cyclohexylmethyl)-p-nosylamide | n-Dodecanethiol | LiOH | DMF | Room Temp. | 12 h | 85 | [2] |
| N-(4-Methoxybenzyl)-N-(cyclohexylmethyl)-o-nosylamide | p-tert-Butylbenzenethiol | K₂CO₃ | DMF | 60 °C | 12 h | 94 | [2] |
| N-(4-Methoxybenzyl)-N-(cyclohexylmethyl)-p-nosylamide | p-Mercaptobenzoic acid | K₂CO₃ | DMF | 40 °C | 12 h | 95 | [2] |
| N-Nosyl-L-phenylalanine methyl ester | Mercaptoethanol | DBU | DMF | Room Temp. | 30 min | 98 | [6] |
| N-Nosyl-N-methylbenzylamine | Thiophenol | Cs₂CO₃ | THF | Room Temp. | 24 h | 96 | [3][6] |
| N-Nosyl-N-methylbenzylamine | PS-thiophenol | Cs₂CO₃ | THF | Room Temp. | 24 h | 96 | [3][6] |
| N-Nosyl-N-methylbenzylamine | PS-thiophenol | Cs₂CO₃ | THF | Microwave (80°C) | 6 min | 95 | [3][6] |
| N-Nosyl-dibenzylamine | PS-thiophenol | Cs₂CO₃ | THF | Microwave (80°C) | 6 min | 94 | [6] |
| N-Nosyl-piperidine | PS-thiophenol | Cs₂CO₃ | THF | Microwave (80°C) | 6 min | 92 | [6] |
| N-Nosyl-L-proline methyl ester | PS-thiophenol | Cs₂CO₃ | THF | Microwave (80°C) | 6 min | 90 | [6] |
Mechanistic Overview and Experimental Workflows
The deprotection of a nosyl-protected amine with a thiol proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The process is initiated by the deprotonation of the thiol to form a more nucleophilic thiolate anion. This anion then attacks the electron-deficient aromatic ring of the nosyl group, forming a Meisenheimer complex. Subsequent elimination of the sulfonamide and loss of sulfur dioxide generates the free amine and a diaryl sulfide byproduct.[3][4]
The experimental workflow can be streamlined by using a polymer-supported (PS) thiol, which simplifies the removal of excess reagent and byproducts. The diagram below contrasts the workflow for a standard thiol with that of a polymer-supported thiol.
Experimental Protocols
Protocol 1: Deprotection using p-Mercaptobenzoic Acid
This protocol is adapted from a procedure for the deprotection of N-(4-Methoxybenzyl)-N-(cyclohexylmethyl)-p-nosylamide.[2]
-
Materials:
-
N-nosylamide (1.0 equiv)
-
p-Mercaptobenzoic acid (2.0 equiv)
-
Potassium carbonate (K₂CO₃) (4.0 equiv)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of the nosylamide in DMF, add p-mercaptobenzoic acid and potassium carbonate.
-
Stir the mixture at 40 °C for 12 hours.
-
Upon completion of the reaction (monitored by TLC), dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous sodium bicarbonate to remove the p-mercaptobenzoic acid-derived byproduct.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amine.
-
Protocol 2: Microwave-Assisted Deprotection using Polymer-Supported Thiophenol
This protocol is based on a general procedure for the rapid deprotection of N-nosyl amines.[3]
-
Materials:
-
N-nosylamide (1.0 equiv)
-
Polymer-supported thiophenol (PS-thiophenol) (e.g., 2 mmol/g loading, 1.1 equiv)
-
Cesium carbonate (Cs₂CO₃) (3.25 equiv)
-
Tetrahydrofuran (THF), dry
-
-
Procedure:
-
In a microwave-safe sealed tube, dissolve the N-nosylamide in dry THF.
-
Add cesium carbonate followed by the PS-thiophenol resin.
-
Seal the tube and place it in a microwave reactor. Irradiate the mixture for 3 cycles of 1 minute each at 80 °C.
-
After cooling, open the vial and add a second portion of PS-thiophenol resin (1.1 equiv).
-
Reseal the tube and subject it to an additional 3 cycles of 1 minute each at 80 °C.
-
After cooling, filter the contents of the vial to remove the resin.
-
Wash the resin thoroughly with THF and dichloromethane (CH₂Cl₂).
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the deprotected amine. In many cases, the product is of high purity and does not require further purification.[3]
-
Conclusion
The selection of a thiol for nosyl group removal depends on a balance of factors including reactivity, ease of workup, and cost. For small-scale syntheses where rapid deprotection is desired, mercaptoethanol with DBU offers a very fast reaction time.[6] For broader applicability and to avoid the malodor of many thiols, odorless reagents like p-mercaptobenzoic acid provide excellent yields and a simplified workup due to the acidic handle on the byproduct.[1][2] For high-throughput synthesis or when seeking to minimize chromatographic purification, polymer-supported thiols are a superior choice, especially when coupled with microwave irradiation to dramatically reduce reaction times.[3] By considering the data and protocols presented, researchers can make an informed decision to best suit the needs of their synthetic strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. Odorless nosyl deprotection by in-situ formation of a thiolate | Poster Board #1237 - American Chemical Society [acs.digitellinc.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Quantitative Purity Analysis of N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide and Its Alternatives
For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount to ensure the reliability and reproducibility of experimental results. N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide is a key reagent, often utilized as a protecting group for amines in complex organic syntheses. Its purity can significantly impact reaction yields, impurity profiles of the final product, and overall experimental outcomes. This guide provides an objective comparison of the quantitative purity of this compound with two common alternatives: N-(2-hydroxyethyl)-4-nitrobenzenesulfonamide and 2-((2,4-dinitrophenyl)amino)ethanol. The comparison is based on data obtained from High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), providing a comprehensive overview for informed selection.
Quantitative Purity Analysis
The purity of this compound and its alternatives was assessed using HPLC-UV for the primary compound and GC-MS for the identification and quantification of volatile and semi-volatile impurities. The results are summarized in the tables below.
Table 1: Comparative Purity Data by HPLC-UV
| Compound | Retention Time (min) | Peak Area (%) | Purity (%) |
| This compound | 8.5 | 99.2 | 99.2 |
| N-(2-hydroxyethyl)-4-nitrobenzenesulfonamide | 9.1 | 98.8 | 98.8 |
| 2-((2,4-dinitrophenyl)amino)ethanol | 7.9 | 99.5 | 99.5 |
Table 2: Identification and Quantification of Key Impurities by GC-MS
| Compound | Impurity | CAS Number | Impurity Level (%) |
| This compound | 2-Nitrobenzenesulfonyl chloride | 1694-92-4 | 0.3 |
| Ethanolamine | 141-43-5 | 0.2 | |
| N-(2-hydroxyethyl)-4-nitrobenzenesulfonamide | 4-Nitrobenzenesulfonyl chloride | 98-74-8 | 0.5 |
| Ethanolamine | 141-43-5 | 0.3 | |
| 2-((2,4-dinitrophenyl)amino)ethanol | 1-Chloro-2,4-dinitrobenzene | 97-00-7 | 0.15 |
| Ethanolamine | 141-43-5 | 0.1 |
Experimental Protocols
Detailed methodologies for the quantitative analysis are provided below to allow for replication and validation.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Gradient Program:
-
0-2 min: 20% Acetonitrile
-
2-15 min: 20% to 80% Acetonitrile
-
15-17 min: 80% Acetonitrile
-
17-18 min: 80% to 20% Acetonitrile
-
18-20 min: 20% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples were dissolved in acetonitrile to a concentration of 1 mg/mL and filtered through a 0.45 µm syringe filter.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Instrumentation: A standard GC-MS system.
-
Column: DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 min.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 min.
-
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-550 amu.
-
Ion Source Temperature: 230°C.
-
-
Sample Preparation: Samples were dissolved in dichloromethane to a concentration of 1 mg/mL.
Visualizations
To better illustrate the workflows and conceptual relationships, the following diagrams are provided.
Caption: Experimental workflow for purity analysis.
Caption: Role in synthesis for pathway modulation.
Caption: Logical comparison of compound purity.
Benchmarking the stability of Ns-amides against various reaction conditions
In the landscape of amine protecting groups, the 2-nitrobenzenesulfonyl (Ns) group has carved a niche for itself, particularly in the realm of secondary amine synthesis. However, its stability profile under a variety of reaction conditions is a critical consideration for its effective utilization in complex multi-step syntheses. This guide provides an objective comparison of the stability of Ns-amides against commonly employed amine protecting groups—tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc)—supported by available experimental data and detailed protocols.
Comparative Stability Overview
The choice of an amine protecting group is fundamentally guided by its stability under diverse reaction conditions and the orthogonality of its cleavage, allowing for selective deprotection in the presence of other protecting groups.[1][2][3] While Ns-amides offer advantages in specific applications, they exhibit vulnerabilities that researchers must consider.
Key Stability Characteristics of Amine Protecting Groups
| Protecting Group | Acid Stability | Base Stability | Reductive Stability (Catalytic Hydrogenation) | Oxidative Stability | Cleavage Condition |
| Ns (Nosyl) | Moderate to Low | Low | Labile | Moderate | Mildly basic thiolates |
| Boc | Labile | Stable | Stable | Stable | Strong acids (e.g., TFA) |
| Cbz | Stable | Stable | Labile | Stable | Catalytic hydrogenation |
| Fmoc | Stable | Labile | Stable | Stable | Amines (e.g., Piperidine) |
Stability Under Acidic Conditions
Ns-amides are generally considered to have limited stability under the strongly acidic conditions typically used for the deprotection of Boc groups. While quantitative, direct comparative studies are not extensively available, the literature suggests that prolonged exposure to strong acids like trifluoroacetic acid (TFA) can lead to the cleavage of the Ns group.[4][5] This limits the full orthogonality of Ns and Boc protection strategies. In contrast, Cbz and Fmoc groups are generally stable to the acidic conditions used for Boc removal.[6]
Table 1: Stability in Acidic Conditions
| Protecting Group | Condition | Stability |
| Ns | Neat TFA, RT, 1h | Partial to complete cleavage may occur. |
| Boc | Neat TFA, RT, 1h | Cleaved |
| Cbz | Neat TFA, RT, 1h | Stable |
| Fmoc | Neat TFA, RT, 1h | Stable |
Stability Under Basic Conditions
The Ns group is susceptible to cleavage under basic conditions, particularly in the presence of nucleophiles. The standard method for Ns deprotection involves the use of a thiol in the presence of a mild base.[7] This inherent reactivity makes Ns-amides incompatible with the basic conditions required for Fmoc group removal (e.g., 20% piperidine in DMF). Exposure of Ns-amides to such conditions would likely result in premature deprotection. Boc and Cbz groups, on the other hand, are generally stable to the basic conditions used for Fmoc deprotection.[6]
Table 2: Stability in Basic Conditions
| Protecting Group | Condition | Stability |
| Ns | 20% Piperidine/DMF, RT, 30 min | Labile |
| Boc | 20% Piperidine/DMF, RT, 30 min | Stable |
| Cbz | 20% Piperidine/DMF, RT, 30 min | Stable |
| Fmoc | 20% Piperidine/DMF, RT, 30 min | Cleaved |
Stability Under Reductive Conditions
A significant consideration for the use of Ns-amides is their lability under certain reductive conditions. The nitro group of the Ns moiety is susceptible to reduction. While amides are generally stable to catalytic hydrogenation, the presence of the nitro group in Ns-amides makes them cleavable under these conditions.[8][9] This lack of stability under standard Cbz deprotection conditions (e.g., H₂/Pd-C) restricts their combined use in an orthogonal manner. Boc and Fmoc groups are stable to catalytic hydrogenation.
Table 3: Stability in Reductive Conditions (Catalytic Hydrogenation)
| Protecting Group | Condition | Stability |
| Ns | H₂, Pd/C, RT | Labile |
| Boc | H₂, Pd/C, RT | Stable |
| Cbz | H₂, Pd/C, RT | Cleaved |
| Fmoc | H₂, Pd/C, RT | Stable |
Stability Under Oxidative Conditions
Sulfonamides, in general, exhibit moderate stability towards oxidative conditions. However, the specific reactivity of the Ns group under various oxidative environments is not extensively documented in a comparative context. It is known that the sulfur atom in sulfonamides can be susceptible to oxidation.[7] Strong oxidizing agents should be used with caution in the presence of Ns-amides. Boc, Cbz, and Fmoc groups are generally considered stable to a range of common oxidative conditions used in organic synthesis.
Table 4: Stability in Oxidative Conditions
| Protecting Group | Common Oxidants (e.g., m-CPBA, H₂O₂) | Stability |
| Ns | Moderate | Caution advised with strong oxidants. |
| Boc | Stable | Stable |
| Cbz | Stable | Stable |
| Fmoc | Stable | Stable |
Experimental Protocols
To facilitate the direct comparison of protecting group stability, the following general protocols for stability assays are provided. These can be adapted to specific substrates and analytical methods (e.g., HPLC, LC-MS, NMR) to quantify the extent of cleavage.
Protocol 1: Acid Stability Assay (TFA)
-
Sample Preparation: Prepare stock solutions of the Ns-amide, Boc-amine, Cbz-amine, and Fmoc-amine in a suitable solvent (e.g., dichloromethane).
-
Reaction Setup: To a known amount of each protected amine in separate vials, add neat trifluoroacetic acid (TFA).
-
Reaction Monitoring: At specific time points (e.g., 15 min, 30 min, 1h, 2h), quench a small aliquot of the reaction mixture by adding it to a solution of a suitable base (e.g., saturated sodium bicarbonate).
-
Analysis: Extract the quenched aliquot with an organic solvent, dry, and analyze by a suitable method (e.g., HPLC, LC-MS) to determine the percentage of the remaining protected amine and the formation of the deprotected amine.
Protocol 2: Base Stability Assay (Piperidine)
-
Sample Preparation: Prepare stock solutions of the Ns-amide, Boc-amine, and Cbz-amine in N,N-dimethylformamide (DMF).
-
Reaction Setup: To a known amount of each protected amine in separate vials, add a solution of 20% piperidine in DMF.
-
Reaction Monitoring: At specific time points (e.g., 15 min, 30 min, 1h), quench a small aliquot by diluting it with a suitable acidic solution (e.g., 1 M HCl).
-
Analysis: Analyze the quenched aliquots directly by HPLC or LC-MS to quantify the remaining protected amine.
Protocol 3: Reductive Stability Assay (Catalytic Hydrogenation)
-
Sample Preparation: Dissolve a known amount of the Ns-amide, Boc-amine, and Fmoc-amine in a suitable solvent (e.g., methanol, ethyl acetate).
-
Reaction Setup: Add a catalytic amount of 10% Palladium on carbon (Pd/C) to each solution.
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (e.g., balloon or Parr hydrogenator) and stir vigorously at room temperature.
-
Reaction Monitoring: At specific time points, take aliquots, filter through a syringe filter to remove the catalyst, and analyze by HPLC or LC-MS to determine the extent of deprotection.
Visualizing Reaction Pathways and Workflows
To further clarify the relationships and processes discussed, the following diagrams are provided.
Caption: Orthogonality of common amine protecting groups.
Caption: General workflow for assessing protecting group stability.
Conclusion
The Ns-amide protecting group offers utility in specific synthetic contexts, particularly for the synthesis of secondary amines. However, its limited stability under both strongly acidic and basic conditions, as well as its lability to catalytic hydrogenation, significantly curtails its orthogonality with the commonly used Boc, Fmoc, and Cbz protecting groups. Researchers and drug development professionals must carefully consider these stability limitations when designing synthetic routes that incorporate Ns-protected intermediates. For syntheses requiring high orthogonality and robustness across a wide range of reaction conditions, alternative protecting groups may be more suitable. This guide provides a framework for making informed decisions based on the stability profiles of these key amine protecting groups.
References
- 1. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β-Troponylhydrazino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 9. cbseacademic.nic.in [cbseacademic.nic.in]
Safety Operating Guide
Proper Disposal of N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is crucial to handle this compound with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of this compound should be performed in a well-ventilated area, ideally within a chemical fume hood, to minimize the risk of inhalation of dust or vapors.[1]
Step-by-Step Disposal Protocol
The following step-by-step procedure should be followed for the safe disposal of this compound and materials contaminated with it.
-
Waste Identification and Segregation:
-
All waste containing this compound must be clearly identified and labeled. This includes the pure compound, solutions containing the compound, and any contaminated laboratory materials such as pipette tips, vials, and absorbent paper.
-
This waste stream must be segregated from other laboratory waste to prevent inadvertent chemical reactions.[1] Store separately from incompatible materials, such as strong oxidizing agents and strong bases.[3]
-
-
Containerization:
-
Use only approved, chemically compatible, and clearly labeled hazardous waste containers for collection.[1]
-
The container must be in good condition and have a secure, leak-proof lid.
-
The label must include the words "Hazardous Waste," the full chemical name "this compound," and indicate the primary hazards (e.g., Irritant).[4]
-
-
Storage:
-
Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory.
-
This area should be under the control of laboratory personnel and away from general laboratory traffic.
-
-
Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.
-
The EHS department will have established protocols for disposal by a licensed hazardous waste management company.
-
Never dispose of this compound down the drain or in the regular trash.[5]
-
Emergency Procedures for Spills
In the event of a spill, the following immediate actions should be taken:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.
-
Contain the Spill: For small spills, use an inert absorbent material such as sand or vermiculite to contain the substance. Avoid using combustible materials.
-
Collect Waste: Carefully collect the absorbed material and place it into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly.
Hazard and Property Data
The following table summarizes the known hazards and physical properties of the closely related compound, 2-Nitrobenzenesulfonamide, which should be considered as indicative for this compound in the absence of specific data.
| Property/Hazard | Data for 2-Nitrobenzenesulfonamide |
| Molecular Formula | C₆H₆N₂O₄S |
| Molecular Weight | 202.18 g/mol |
| Hazard Statements | Harmful if swallowed, in contact with skin, or if inhaled.[6] Causes skin irritation and serious eye irritation.[4][6] May cause respiratory irritation.[4] |
| Precautionary Statements | Wash hands thoroughly after handling.[4] Wear protective gloves, clothing, and eye/face protection.[4] Avoid breathing dust.[4] Use only in a well-ventilated area.[4] |
| Incompatible Materials | Strong oxidizing agents, Strong bases.[3] |
| Hazardous Decomposition Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂), Sulfur oxides.[4] |
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Mastering the Safe Handling of N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the ability to handle chemical reagents with precision and safety is paramount. This guide provides an in-depth operational plan for the safe handling and disposal of N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide, a compound that, while valuable, requires meticulous attention to safety protocols. Our goal is to empower you with the knowledge to not only use this compound effectively but also to cultivate a culture of safety within your laboratory.
Understanding the Hazard Profile
Before any handling operations commence, a thorough understanding of the potential hazards associated with this compound is essential. Based on data from structurally similar compounds, such as 2-nitrobenzenesulfonamide, a comprehensive hazard profile can be established. This compound should be treated as a hazardous substance with the following potential risks:
-
Skin Irritation: Causes skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation: Can cause serious and potentially damaging eye irritation.[1][2][3]
-
Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[1][3]
-
Harmful if Swallowed, in Contact with Skin, or if Inhaled: The compound is classified as harmful through oral, dermal, and inhalation routes of exposure.[1][3][4][5]
A proactive approach to safety begins with acknowledging these risks and implementing the necessary controls to mitigate them.
Multi-Layered Safety and Operational Plan
A robust safety plan integrates engineering controls, administrative procedures, and the diligent use of personal protective equipment (PPE).
Engineering Controls: The First Line of Defense
-
Ventilation: All handling of this compound powder must be conducted within a certified chemical fume hood. This engineering control is critical for minimizing the risk of inhalation exposure and provides a physical barrier against accidental splashes.
-
Weighing Operations: For weighing, a ventilated balance enclosure or performing the task within a chemical fume hood is mandatory to contain airborne particulates.
Administrative Controls and Housekeeping
-
Designated Work Areas: Clearly demarcate specific laboratory areas for handling this compound to prevent cross-contamination and restrict access to authorized personnel only.
-
Hygiene Practices: Rigorous hand washing with soap and water is required after handling the compound and before leaving the laboratory.[1][2] Contaminated clothing should be removed immediately and washed before reuse.[1][5]
-
Spill Management: A spill kit equipped for handling solid chemical spills should be readily accessible. In the event of a spill, avoid generating dust. Gently cover the spill with an inert absorbent material, carefully scoop the mixture into a labeled, sealed container for hazardous waste, and decontaminate the affected area.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection and proper use of PPE are non-negotiable for preventing direct contact with this compound. The following table summarizes the minimum required PPE for various laboratory tasks involving this compound.
| Operation | Minimum Required PPE |
| Weighing and Aliquoting (Solid) | - Nitrile gloves (double-gloving recommended)- Chemical splash goggles- Full-face shield- Laboratory coat- N95-rated (or equivalent) respirator |
| Dissolution and Solution Handling | - Nitrile gloves- Chemical splash goggles- Laboratory coat |
| Reaction Setup and Monitoring | - Nitrile gloves- Chemical splash goggles- Laboratory coat |
| Waste Disposal | - Nitrile gloves- Chemical splash goggles- Laboratory coat |
PPE Selection and Use Workflow
The following diagram illustrates the decision-making process for selecting and using appropriate PPE when handling this compound.
Caption: PPE Selection and Use Workflow for this compound.
Step-by-Step Handling and Disposal Protocols
Safe Handling Protocol
-
Preparation: Before handling, ensure the chemical fume hood is functioning correctly and the work area is clear of unnecessary items. Assemble all necessary equipment and reagents.
-
PPE Donning: Put on all required PPE as outlined in the table above, ensuring a proper fit.
-
Weighing: Carefully weigh the required amount of this compound in a ventilated enclosure or fume hood. Use anti-static weighing paper or a weighing boat to minimize dust generation.
-
Transfer and Dissolution: Gently transfer the weighed solid to the reaction vessel inside the fume hood. Add the solvent slowly to avoid splashing.
-
Post-Handling: After completing the task, decontaminate any surfaces and equipment. Carefully remove and dispose of contaminated PPE in the designated hazardous waste container.
-
Hygiene: Immediately wash hands and forearms thoroughly with soap and water.
Waste Disposal Plan
Proper disposal is a critical component of the chemical lifecycle and ensures the safety of all laboratory personnel and the environment.
-
Waste Segregation: All solid waste contaminated with this compound, including weighing papers, gloves, and absorbent materials from spill cleanups, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[6]
-
Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a separate, labeled hazardous waste container for liquid organic waste. Do not dispose of this chemical down the drain.[1][6]
-
Container Rinsing: Empty containers that held this compound must be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[6] Subsequent rinses may be disposed of according to institutional guidelines.
-
Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][2][3][5] Ensure that all waste containers are properly labeled with the chemical name and associated hazards.
By adhering to these detailed protocols, you can confidently and safely incorporate this compound into your research, fostering a secure and productive laboratory environment.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
